o-Tolidine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
612-82-8 |
|---|---|
Molecular Formula |
C14H17ClN2 |
Molecular Weight |
248.75 g/mol |
IUPAC Name |
4-(4-amino-3-methylphenyl)-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C14H16N2.ClH/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12;/h3-8H,15-16H2,1-2H3;1H |
InChI Key |
YRSOHTBCCGDLSN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N.Cl.Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N.Cl |
Other CAS No. |
60410-99-3 612-82-8 |
physical_description |
3,3' -dimethylbenzidine dihydrochloride is a light tan powder. (NTP, 1992) |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Related CAS |
119-93-7 (Parent) |
solubility |
10 to 50 mg/mL at 72° F (NTP, 1992) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of o-Tolidine Dihydrochloride from o-Nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing o-tolidine dihydrochloride, a significant chemical intermediate, from the starting material o-nitrotoluene. The synthesis primarily involves a multi-step process encompassing the reduction of the nitro group, subsequent oxidative coupling to form the characteristic biphenyl structure, and finally, conversion to the dihydrochloride salt for enhanced stability. This document outlines detailed experimental protocols, summarizes key quantitative data in tabular form, and visually represents the core chemical transformations.
Overview of the Synthetic Pathway
The transformation of o-nitrotoluene into this compound is principally achieved through two main stages:
-
Reduction of o-Nitrotoluene to o-Toluidine : The initial step involves the reduction of the nitro group (-NO₂) in o-nitrotoluene to an amino group (-NH₂), yielding o-toluidine. This can be accomplished via several methods, most notably catalytic hydrogenation or chemical reduction using metals like tin or iron in an acidic medium.[1][2][3]
-
Conversion of o-Toluidine to o-Tolidine and Salt Formation : The o-toluidine is then converted to o-tolidine. This process proceeds through the formation of an intermediate, 2,2'-dimethylhydrazobenzene (o-hydrazotoluene), which undergoes a benzidine-type rearrangement to form o-tolidine.[4][5][6] The resulting o-tolidine free base is treated with hydrochloric acid to produce the more stable this compound salt.[7][8] An alternative, more direct industrial method involves the catalytic conversion of o-nitrotoluene to o-tolidine, which also proceeds via the hydrazo intermediate.[9]
Detailed Experimental Protocols
This section details the methodologies for the key experimental steps in the synthesis of this compound.
2.1. Method 1: Stepwise Synthesis via o-Toluidine Intermediate
Step 1: Reduction of o-Nitrotoluene to o-Toluidine
A common laboratory-scale method involves the use of tin and hydrochloric acid.[1][2]
-
Reaction : CH₃C₆H₄NO₂ + 3Sn + 7HCl → CH₃C₆H₄NH₃⁺Cl⁻ + 3SnCl₂ + 2H₂O followed by neutralization to liberate the free amine.
-
Procedure :
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place granulated tin and concentrated hydrochloric acid.
-
Add o-nitrotoluene dropwise to the stirred mixture. The reaction is exothermic, and cooling may be necessary to control the temperature.
-
After the addition is complete, heat the mixture under reflux until the characteristic almond-like smell of o-nitrotoluene is no longer detectable.[1]
-
Cool the reaction mixture and cautiously add a concentrated solution of sodium hydroxide to make it strongly alkaline. This will precipitate tin salts and liberate the o-toluidine.
-
The o-toluidine is then isolated from the reaction mixture by steam distillation.[1]
-
The oily o-toluidine layer is separated from the aqueous distillate and can be further purified by vacuum distillation.[1]
-
Step 2: Formation of this compound from o-Tolidine
This step involves the direct conversion of the o-tolidine base into its dihydrochloride salt.[7]
-
Procedure :
-
Create a thin paste of o-tolidine with water in a beaker.
-
Add concentrated hydrochloric acid to dissolve the o-tolidine, warming gently if required.
-
Cool the resulting solution with ice to precipitate the this compound.[7]
-
Collect the precipitated salt by filtration.
-
The product can be washed with cold water and an organic solvent like ethanol to remove impurities and facilitate drying.
-
Dry the final product in a vacuum oven.
-
2.2. Method 2: Direct Catalytic Synthesis of Tolidine from o-Nitrotoluene
This method is often employed in industrial settings and provides a more direct route to tolidine.[9]
-
Reaction : This process involves the catalytic hydrogenation of o-nitrotoluene to o-hydrazotoluene, which then undergoes an in-situ acid-catalyzed benzidine rearrangement.
-
Procedure :
-
In a high-pressure autoclave, charge o-nitrotoluene, an oxygen-containing organic solvent (e.g., isopropanol), an alkaline material (e.g., caustic soda), and a supported palladium catalyst (e.g., palladium on activated carbon).[9]
-
Pressurize the autoclave with hydrogen gas and heat to a temperature below 150°C.[9]
-
Following the hydrogenation, the resulting mixture containing the hydrazo intermediate is treated with a mineral acid, such as hydrochloric acid, to induce the benzidine rearrangement to form tolidine.[9]
-
The o-tolidine hydrochloride can be separated from by-products, such as o-toluidine hydrochloride, by filtration.[9]
-
The tolidine hydrochloride is then washed and can be converted to the free base by treatment with a base like soda ash.[9]
-
Summary of Quantitative Data
The following tables provide a summary of the quantitative data for the synthetic methods described.
Table 1: Reduction of o-Nitrotoluene to o-Toluidine (Sn/HCl Method)
| Parameter | Value | Reference |
| Reactants | ||
| o-Nitrotoluene | 100 g | [1] |
| Iron Powder | 120 g | [1] |
| Hydrochloric Acid | 10 cc | [1] |
| Water | 60 cc | [1] |
| Reaction Conditions | ||
| Temperature | 100°C | [1] |
| Yield | ||
| o-Toluidine | ~60% | [1] |
Table 2: Formation of this compound from o-Tolidine
| Parameter | Value | Reference |
| Reactants | ||
| o-Tolidine | 21.2 g (0.1 mole) | [7] |
| Concentrated HCl | 41 cc (approx. 0.47 mole) | [7] |
| Water | 300 cc | [7] |
| Reaction Conditions | ||
| Temperature | Cooled to 10°C | [7] |
Table 3: Direct Catalytic Synthesis of Tolidine from o-Nitrotoluene
| Parameter | Value | Reference |
| Reactants | ||
| o-Nitrotoluene | 100 parts by weight | [9] |
| Solvent (Isopropanol/Water) | 150 parts by weight | [9] |
| Caustic Soda | 9 parts by weight | [9] |
| Palladium on Carbon Catalyst | 0.015 parts by weight | [9] |
| Reaction Conditions | ||
| Hydrogen Pressure | Above one atmosphere | [9] |
| Temperature | Below 150°C | [9] |
| Yield | ||
| Tolidine | Up to theoretical yields are obtainable | [9] |
Visual Representations
The following diagrams illustrate the key transformations in the synthesis of this compound.
Caption: Overall synthetic pathway from o-nitrotoluene to this compound.
The critical step in this synthesis is the benzidine rearrangement, an acid-catalyzed intramolecular process.
References
- 1. Sciencemadness Discussion Board - o-toluidine from o-nitrotoluene - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Sciencemadness Discussion Board - First o-toluidine synthesis - running into some issues with the reaction mixture - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Tolidine - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemimpex.com [chemimpex.com]
- 9. US2233129A - Process for the manufacture of tolidine - Google Patents [patents.google.com]
An In-depth Technical Guide to o-Tolidine Dihydrochloride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Tolidine dihydrochloride is an organic salt with the chemical formula C₁₄H₁₆N₂·2HCl. It presents as a white to greyish or reddish crystalline powder.[1] This compound is a derivative of o-tolidine, an aromatic amine. Historically, o-tolidine and its dihydrochloride salt have been significant in analytical chemistry, particularly for the colorimetric determination of residual chlorine in water.[2][3][4] Its application extends to the synthesis of azo dyes and pigments for the textile, leather, and paper industries. This guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols involving this compound.
Chemical Structure and Identification
This compound is systematically named 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride. The structure consists of a biphenyl backbone with two amino groups and two methyl groups attached to the aromatic rings. The dihydrochloride form indicates that the two basic amino groups are protonated, forming a salt with two equivalents of hydrochloric acid.
| Identifier | Value |
| IUPAC Name | 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride |
| CAS Number | 612-82-8[1] |
| Molecular Formula | C₁₄H₁₈Cl₂N₂ |
| SMILES String | Cl.Cl.Nc1ccc(cc1C)c2cc(C)c(N)cc2 |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. It is important to distinguish these properties from those of its free base, o-tolidine, as the salt form exhibits different characteristics, particularly in terms of solubility and melting point. There is some variability in the reported melting point, with some sources indicating it is over 300°C, while others suggest it may decompose at a high temperature. One source specifies a melting point of 340°C. For the hydrate form, a melting point of 215-217°C has been reported. It is generally considered soluble in water.
| Property | Value | Reference |
| Molecular Weight | 285.21 g/mol | [1] |
| Appearance | White to greyish or reddish crystalline powder | [1] |
| Melting Point | >300 °C / 340 °C | [5] |
| Boiling Point | Data for the dihydrochloride salt is not readily available; the free base (o-tolidine) boils at 300.5 °C. | [6] |
| Solubility in Water | Soluble; a protocol dissolves 1.35 g in 500 mL of water. | [4] |
| pKa (of o-tolidine) | 4.50 and 3.3 |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Preparation of this compound for Diazotization Reaction
This protocol describes the in situ preparation of this compound from o-tolidine for a subsequent diazotization reaction, as adapted from Organic Syntheses.[7]
Materials:
-
o-Tolidine (21.2 g, 0.1 mole)
-
Water (300 cc)
-
Concentrated hydrochloric acid (sp. gr. 1.18; 20 cc, followed by 21 cc)
-
Ice
Procedure:
-
In a 1-liter beaker, create a thin paste of 21.2 g of o-tolidine with 300 cc of water.
-
Dissolve the o-tolidine by adding 20 cc of concentrated hydrochloric acid, warming gently if necessary.
-
Cool the solution to 10°C using ice and begin mechanical agitation.
-
Add an additional 21 cc of concentrated hydrochloric acid. This will cause the partial separation of this compound as a precipitate.
-
The resulting suspension is then ready for the subsequent diazotization step.
Colorimetric Determination of Residual Chlorine in Water
This protocol is a standard method for the quantitative analysis of free and total residual chlorine in water samples.[2][3][8][9]
Materials:
-
This compound
-
Concentrated hydrochloric acid
-
Deionized water
-
Water sample
-
Spectrophotometer or color comparator
Reagent Preparation (o-Tolidine Reagent):
-
Weigh 1.35 g of this compound.[4]
-
In a fume hood, dissolve the this compound in 500 mL of deionized water.
-
To this solution, add 500 mL of a dilute hydrochloric acid solution (prepared by mixing 150 mL of concentrated HCl with 850 mL of deionized water).
-
Store the reagent in a dark, glass-stoppered bottle.
Procedure for Total Residual Chlorine:
-
Take a 10 mL water sample in a cuvette or test tube.
-
Add 0.5 mL of the o-tolidine reagent to the sample.
-
Mix the solution thoroughly.
-
Allow the solution to stand for at least 5 minutes for full color development.
-
Measure the absorbance of the yellow solution at a wavelength of 440 nm using a spectrophotometer.
-
Determine the chlorine concentration from a pre-established calibration curve.
Procedure for Free Residual Chlorine:
-
Follow steps 1-3 of the total residual chlorine procedure.
-
Immediately (within 15 seconds) measure the absorbance of the solution. The rapid color development is indicative of free residual chlorine.
Signaling Pathways
This compound is primarily used as a chemical reagent and indicator. There are no known signaling pathways in biological systems that are specifically modulated by this compound in a therapeutic context. Its biological effects are largely associated with its toxicity, as o-tolidine is a suspected carcinogen.
Conclusion
This compound remains a compound of interest, particularly in the fields of analytical chemistry and dye synthesis. This guide has provided a detailed summary of its chemical properties, structure, and established experimental protocols. Researchers and professionals should be aware of the potential hazards associated with o-tolidine and handle it with appropriate safety precautions. The provided methodologies offer a foundation for its practical application in a laboratory setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. waterandwastewater.com [waterandwastewater.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, ACS | Fisher Scientific [fishersci.ca]
- 6. Tolidine - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Orthotolidine (OT) test and Orthotolidine – Arsenite (OTA) test | PSM Made Easy [ihatepsm.com]
- 9. Test for Residual Chlorine | Water Treatment | Waste Water Treatment | Water Treatment Process & Plant Design [thewatertreatments.com]
o-Tolidine Dihydrochloride: A Technical Guide to its Mechanism of Action in Colorimetric Assays
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth examination of the mechanism, application, and quantitative parameters of o-tolidine dihydrochloride in colorimetric assays. o-Tolidine serves as a highly effective chromogenic substrate for detecting oxidizing agents, most notably in peroxidase-based enzymatic assays and in the quantification of residual chlorine. This document details the core chemical principles, the catalytic cycle of horseradish peroxidase (HRP) in its reaction with o-tolidine, comprehensive experimental protocols, and a summary of its analytical performance. All workflows and reaction pathways are visualized to ensure clarity.
The Core Mechanism of o-Tolidine Oxidation
o-Tolidine (3,3'-dimethylbenzidine) is an aromatic amine that functions as a chromogenic substrate. In its reduced form, it is colorless. Upon contact with an oxidizing agent, it undergoes a two-electron oxidation. This process yields a colored product whose intensity is directly proportional to the concentration of the analyte, forming the basis of a quantitative colorimetric assay.
The oxidation proceeds in two key stages:
-
One-Electron Oxidation: o-Tolidine is first oxidized to a blue-colored, unstable radical cation known as a meriquinone. This intermediate is in equilibrium with its radical form and is the product often observed in neutral pH conditions.[1]
-
Two-Electron Oxidation and Stabilization: The blue intermediate is further oxidized and, upon acidification (typically with hydrochloric acid), is converted to a stable, yellow-colored diimine product (a holoquinone).[2] The stability and distinct color of this yellow product make it ideal for spectrophotometric quantification.
This reaction can be initiated either enzymatically, such as by a peroxidase enzyme in the presence of hydrogen peroxide (H₂O₂), or by a direct chemical oxidant like free chlorine (Cl₂).[1][3]
Role of Horseradish Peroxidase (HRP)
In many biological assays, o-tolidine is used to detect hydrogen peroxide, which is often the product of another enzymatic reaction (e.g., glucose oxidase). Horseradish peroxidase (HRP) is the enzyme that facilitates this detection by catalyzing the oxidation of o-tolidine by H₂O₂.[1]
The HRP catalytic cycle involves several steps:
-
Formation of Compound I: The native ferric (Fe³⁺) HRP reacts with one molecule of H₂O₂ to form a highly reactive intermediate, HRP Compound I (an oxoferryl [Fe⁴⁺=O] porphyrin π-cation radical).
-
First Substrate Oxidation: Compound I oxidizes one molecule of o-tolidine (the hydrogen donor, AH₂) via a single-electron transfer. This reduces the enzyme to Compound II and produces the o-tolidine radical cation (AH•).
-
Second Substrate Oxidation: HRP Compound II (Fe⁴⁺=O) then oxidizes a second molecule of o-tolidine, returning the enzyme to its native ferric (Fe³⁺) state and producing a second radical cation.
-
Product Formation: The oxidized o-tolidine products then proceed to form the stable colored species measured in the assay.
Quantitative Analysis
The concentration of the analyte is determined by measuring the absorbance of the final yellow product using a spectrophotometer. The absorbance is governed by the Beer-Lambert law. Quantification is performed using a standard curve prepared with known concentrations of the analyte (e.g., chlorine or H₂O₂). The absorption maximum of the acidified, oxidized o-tolidine product is approximately 438 nm .[2]
Table 1: Performance Characteristics of the o-Tolidine Method
| Parameter | Analyte | Typical Value | Reference |
| Wavelength (λmax) | H₂O₂ / Chlorine | ~438 nm | [2] |
| Linearity Range | Residual Chlorine | 0 - 5.0 mg/L (ppm) | [4][5] |
| Limit of Quantification (LOQ) | Residual Chlorine | 0.2 - 0.5 mg/L (ppm) | [4][5] |
| Precision (RSD%) | Residual Chlorine | 0.93% for 1.4 mg/L | [5] |
| Accuracy (Recovery %) | Residual Chlorine | 100 ± 3% (in samples with TOC < 60 mg/L) | [5] |
Experimental Protocols
Important Safety Note: o-Tolidine is a suspected carcinogen and must be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a fume hood.[6]
Protocol 4.1: General Peroxidase (H₂O₂) Activity Assay
This protocol describes a method for quantifying H₂O₂ using HRP and o-tolidine.
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate-Citrate buffer, pH 5.0.
-
o-Tolidine Solution (1% w/v): In a fume hood, dissolve 100 mg of this compound in 10 mL of 0.1 M HCl. Store in a dark, glass bottle. Prepare fresh.
-
HRP Solution: Prepare a 1-2 µg/mL solution of HRP in the assay buffer.[7]
-
H₂O₂ Standard Solutions: Prepare a series of H₂O₂ standards (e.g., 0-100 µM) by diluting a stock solution in the assay buffer.
-
Stopping Reagent: 2 M Hydrochloric Acid (HCl).
2. Assay Procedure:
-
Pipette 50 µL of each H₂O₂ standard or unknown sample into separate wells of a 96-well microplate.
-
Add 50 µL of HRP solution to each well.
-
Add 50 µL of the o-Tolidine solution to each well to initiate the reaction.
-
Incubate the plate for 10-20 minutes at room temperature, protected from light.
-
Stop the reaction by adding 50 µL of 2 M HCl to each well. The color will change from blue/transient to a stable yellow.
-
Measure the absorbance at 438 nm using a microplate reader.
-
Construct a standard curve by plotting the absorbance of the standards against their concentrations and determine the concentration of the unknown samples.
Protocol 4.2: Determination of Residual Chlorine in Water
This method distinguishes between free and total residual chlorine based on reaction timing.
1. Reagent Preparation:
-
Acidic o-Tolidine Reagent: In a fume hood, carefully dissolve 1.0-1.35 g of this compound in 150 mL of concentrated HCl. Transfer this to a 1-liter volumetric flask and dilute to the mark with deionized water. Store in a dark, glass-stoppered bottle. The solution is stable for approximately six months.[3][5]
-
Sodium Arsenite Solution (for OTA test): Prepare a 0.5% (w/v) solution of sodium arsenite in deionized water. Handle with extreme care as arsenite is highly toxic.
2. Assay Procedure:
-
Sample Collection: Collect 10 mL of the water sample in a clean cuvette or test tube.
-
Reagent Addition: Add 0.5 mL of the acidic o-tolidine reagent to the sample and mix by inversion.[3]
-
Measurement:
-
Quantification: Determine the chlorine concentration from a pre-established calibration curve. Combined chlorine is calculated as (Total Chlorine - Free Chlorine).
-
Interference Check (Orthotolidine-Arsenite Test): To a separate 10 mL sample, first add the sodium arsenite solution, mix, and then add the o-tolidine reagent. Any color that develops is due to interfering substances (e.g., manganese, nitrites), and this absorbance value can be subtracted as a blank.[3][8]
Interferences and Limitations
The o-tolidine method, while simple and cost-effective, is susceptible to interferences from other oxidizing agents that can also oxidize o-tolidine, leading to false-positive results. Key interfering substances include:
The Orthotolidine-Arsenite (OTA) test is designed to mitigate these interferences by using sodium arsenite to selectively reduce the primary oxidant (chlorine), allowing for the quantification of color produced by interfering agents alone.[3] Furthermore, the reaction is pH-sensitive, and maintaining acidic conditions as specified in the protocols is critical for the stability of the yellow chromophore.
Conclusion
This compound remains a valuable reagent for the colorimetric quantification of oxidizing analytes like hydrogen peroxide and residual chlorine. Its mechanism of action is a well-understood oxidative process that yields a stable, colored product suitable for spectrophotometry. The primary advantages of this method are its simplicity, speed, and low cost. However, users must be acutely aware of its significant limitations, including potential interferences from other oxidizing agents and, most importantly, the carcinogenic nature of the reagent, which necessitates strict safety precautions. For applications where higher specificity is required, alternative methods such as the DPD (N,N-diethyl-p-phenylenediamine) method for chlorine may be more suitable.[2]
References
- 1. Mechanism studies of enzymatically formed tolidine blue and determination of peroxidatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Method using ortho-tolidine for the quantitative determination of haemoglobin in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectrophotometric determination of hydrogen peroxide in water and cream samples. (2008) | K. Sunil | 120 Citations [scispace.com]
- 5. HRP reacted with the chromogen o-tolidine produces whole-cell reaction product at light and electron microscope levels: negative effects of sucrose and Golgi staining on benzidine reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 7. Activity assays for flavoprotein oxidases: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. O-Toluidine | C6H4CH3NH2 | CID 7242 - PubChem [pubchem.ncbi.nlm.nih.gov]
o-Tolidine Dihydrochloride: A Technical Guide to Solubility for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of o-tolidine dihydrochloride in water and common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative data, details experimental protocols for solubility-dependent applications, and presents a logical workflow for a key colorimetric assay.
Core Topic: Solubility of this compound
This compound is a salt of the aromatic compound o-tolidine, and its solubility is a critical parameter for its application in various analytical and synthetic procedures. Its utility as a reagent, particularly in colorimetric assays, is directly influenced by its ability to dissolve in aqueous and organic media.
Data Presentation: Quantitative Solubility of this compound
The solubility of this compound has been reported with some variability in the literature. The following table summarizes the available quantitative and qualitative data to provide a comparative overview.
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | 1.3 g/L[1] | 25 | Described as "slightly soluble" at this concentration. |
| ≥ 10 g/L | Not Specified | Based on a protocol where 0.5 g dissolves in 50 mL of water. | |
| Generally described as "soluble" or "highly soluble".[2][3][4][5] | Not Specified | Manufacturer and supplier data sheets often provide this qualitative description. | |
| Methanol | ≥ 10 g/L | Not Specified | A commercially available solution is 1% w/v. |
| Slightly Soluble | Not Specified | Qualitative description. | |
| Ethanol | Soluble | Not Specified | Qualitative description. |
| Ether | Soluble | Not Specified | Qualitative description. |
| DMSO | Slightly Soluble | Not Specified | Qualitative description. |
| Dilute Acids | Soluble | Not Specified | Qualitative description.[6] |
It is important to note that the solubility of this compound in aqueous solutions can be influenced by pH and the presence of other salts.
Experimental Protocols
A primary application of this compound is in the colorimetric determination of free and total residual chlorine in water samples. The following protocol is a representative method for this analysis.
Preparation of o-Tolidine Reagent (0.1% w/v)
-
Reagent Weighing: Accurately weigh 1.0 g of this compound.
-
Acidic Dissolution: In a fume hood, carefully dissolve the weighed this compound in 150 mL of concentrated hydrochloric acid.
-
Dilution: Quantitatively transfer the acidic solution to a 1 L volumetric flask and dilute to the mark with deionized water.
-
Storage: Store the reagent in a dark, glass-stoppered bottle. The solution is reported to be stable for approximately six months under these conditions.
Experimental Workflow for Total Residual Chlorine Determination
-
Sample Preparation: Place a 10 mL aliquot of the water sample into a suitable container (e.g., test tube or cuvette).
-
Reagent Addition: Add 0.5 mL of the prepared acidic o-tolidine reagent to the water sample.
-
Mixing: Thoroughly mix the solution by inverting the container several times.
-
Color Development: Allow the solution to stand for a minimum of 5 minutes to ensure full color development. The presence of chlorine will result in a yellow-colored holoquinone.
-
Spectrophotometric Measurement: Measure the absorbance of the yellow solution at a wavelength between 435-490 nm using a spectrophotometer.
-
Quantification: Determine the concentration of total residual chlorine by comparing the absorbance reading to a pre-established calibration curve.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the colorimetric chlorine analysis and a conceptual representation of the solubility testing process.
Caption: Experimental workflow for chlorine analysis.
Caption: Conceptual workflow for solubility determination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ≥95% purity, powder or chunks | Sigma-Aldrich [sigmaaldrich.com]
- 3. Table 1, Properties of o-Toluidine and o-Toluidine Hydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | 612-82-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. o-Tolidine | C14H16N2 | CID 8413 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic and Analytical Profile of o-Tolidine Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of o-Tolidine Dihydrochloride, a compound of significant interest in analytical chemistry and as a precursor in dye synthesis. Due to the limited availability of specific experimental spectra for the dihydrochloride salt in public databases, this document presents the most relevant available data and outlines standardized protocols for its determination.
Spectroscopic Data
UV-Vis Spectroscopy
Direct UV-Vis absorption data for this compound is not prominently available. However, its application in the colorimetric determination of chlorine provides insight into its chromogenic properties upon oxidation. In this reaction, o-tolidine is oxidized by chlorine to a yellow-colored holoquinone, with an absorption maximum for the product observed around 440 nm.
NMR Spectroscopy
The following tables summarize the ¹H and ¹³C NMR spectral data for the free base, o-tolidine. These values serve as a reference, with the understanding that the chemical shifts for this compound will be different due to the deshielding effect of the protonated amine groups.
Table 1: ¹H NMR Spectral Data of o-Tolidine (Free Base)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.8 - 7.1 | Multiplet | 6H | Aromatic Protons |
| ~3.6 | Singlet | 4H | Amine Protons (-NH₂) |
| ~2.2 | Singlet | 6H | Methyl Protons (-CH₃) |
Table 2: ¹³C NMR Spectral Data of o-Tolidine (Free Base)
| Chemical Shift (ppm) | Assignment |
| ~145 | C-NH₂ |
| ~136 | C-C (Biphenyl linkage) |
| ~130 | Aromatic CH |
| ~120 | C-CH₃ |
| ~115 | Aromatic CH |
| ~17 | -CH₃ |
Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data for this compound are provided below. These are standardized procedures adaptable for most modern spectroscopic instrumentation.
UV-Vis Spectroscopy Protocol
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is required.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in a suitable solvent (e.g., deionized water or ethanol) in a 100 mL volumetric flask.
-
Perform serial dilutions to obtain a final concentration within the linear range of the instrument (typically 1-10 µg/mL).
-
-
Data Acquisition:
-
Record the UV-Vis spectrum from 200 to 800 nm.
-
Use the solvent as a blank for baseline correction.
-
Identify the wavelength of maximum absorbance (λmax).
-
NMR Spectroscopy Protocol
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is necessary.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Data Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a 30° pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).
-
Reference the spectrum to the solvent peak.
-
Visualizations
The following diagrams illustrate key aspects of the analysis and application of this compound.
Caption: General experimental workflow for spectroscopic analysis.
Caption: Colorimetric detection of chlorine using o-tolidine.
o-Tolidine Dihydrochloride (CAS 612-82-8): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
o-Tolidine dihydrochloride (CAS 612-82-8), a salt of the aromatic amine 3,3'-dimethylbenzidine, is a compound with significant applications in analytical chemistry, particularly in colorimetric assays. Historically, it has been widely used as a reagent for the detection of residual chlorine in water. However, its classification as a potential human carcinogen necessitates stringent safety protocols and has led to the exploration of alternative analytical methods. This technical guide provides an in-depth overview of the properties, synthesis, applications, and safety considerations of this compound, with a focus on its use in experimental settings.
Chemical and Physical Properties
This compound is a white to grayish or reddish crystalline powder.[1][2][3] It is soluble in water. The key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 612-82-8 | [4] |
| Molecular Formula | C₁₄H₁₆N₂ · 2HCl | [4] |
| Molecular Weight | 285.21 g/mol | [4] |
| Appearance | White to greyish powder | [4] |
| Melting Point | >300°C | [5] |
| Solubility | Soluble in water | [5] |
| Synonyms | 3,3'-Dimethylbenzidine dihydrochloride, 4,4'-Diamino-3,3'-dimethylbiphenyl dihydrochloride | [2][3] |
Synthesis of this compound
A common method for the preparation of this compound involves the treatment of o-tolidine with hydrochloric acid. The following protocol is adapted from a procedure described in Organic Syntheses.
Experimental Protocol
Materials:
-
o-Tolidine
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Ice
Procedure:
-
In a beaker, create a thin paste of 21.2 g (0.1 mole) of o-tolidine with 300 cc of water.
-
Dissolve the o-tolidine by adding 20 cc (23.6 g, 0.23 mole) of concentrated hydrochloric acid (sp. gr. 1.18), warming gently if necessary.
-
Cool the solution to 10°C using an ice bath and begin mechanical stirring.
-
Add an additional 21 cc (25 g, 0.24 mole) of concentrated hydrochloric acid. This will cause the partial separation of this compound as a precipitate.[6]
-
The resulting precipitate can be collected by filtration and dried.
Applications in Analytical Chemistry
The primary application of this compound is as a colorimetric reagent for the detection of free and total residual chlorine in water.[5][7] It is also used for the detection of gold.[5][7]
Colorimetric Detection of Residual Chlorine
The o-tolidine method relies on the oxidation of o-tolidine by chlorine in an acidic medium to produce a yellow-colored holoquinone. The intensity of the yellow color is directly proportional to the concentration of chlorine in the sample.[8]
Reaction Mechanism: The simplified reaction is as follows: o-Tolidine + Chlorine → Yellow Holoquinone[8]
dot
Caption: Oxidation of o-Tolidine by residual chlorine.
Experimental Protocol for Residual Chlorine Determination
Reagent Preparation (o-Tolidine Reagent):
-
Dissolve 1.35 g of this compound in 500 mL of distilled water.[4]
-
In a separate container, add 150 mL of concentrated hydrochloric acid to 850 mL of distilled water to make a dilute HCl solution.[4]
-
Add the o-tolidine solution to the dilute hydrochloric acid solution.[4]
-
Store the reagent in a dark bottle.[4]
Procedure for Total Residual Chlorine:
-
Take a 10 mL water sample in a cuvette.[8]
-
Add 0.5 mL of the o-tolidine reagent to the sample.[8]
-
Mix the solution thoroughly.[8]
-
Measure the absorbance of the developed yellow color at a wavelength of 435-490 nm using a spectrophotometer.[8]
-
Determine the chlorine concentration from a pre-established calibration curve.[8]
Procedure for Free Residual Chlorine:
-
Follow steps 1-3 of the total residual chlorine protocol.
-
Measure the color intensity immediately (within 15 seconds) after mixing. The rapid color development is indicative of free residual chlorine.[8]
Experimental Workflow:
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of residual chlorine in greywater using o-tolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US2385471A - Colorimetric method for testing for available chlorine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. waterandwastewater.com [waterandwastewater.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Orthotolidine (OT) test and Orthotolidine – Arsenite (OTA) test | PSM Made Easy [ihatepsm.com]
- 8. benchchem.com [benchchem.com]
o-Tolidine Dihydrochloride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of o-Tolidine Dihydrochloride, a versatile chemical compound with significant applications in analytical chemistry and various industrial processes. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, experimental protocols, and relevant reaction pathways.
Core Chemical Properties
This compound, systematically named 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride, is a salt of the organic compound o-tolidine.[1] It is commercially available and widely utilized as a reagent in various analytical methodologies.
| Property | Value | References |
| Molecular Formula | C₁₄H₁₆N₂ · 2HCl | [1][2][3] |
| Molecular Weight | 285.21 g/mol | [1][2][4][5] |
| Alternative Formula | C₁₄H₁₈Cl₂N₂ | [6] |
| Appearance | Greyish or off-white powder/solid | [1][3] |
| Synonyms | 3,3'-Dimethylbenzidine Dihydrochloride, 4,4'-Diamino-3,3'-dimethylbiphenyl Dihydrochloride | [5] |
Experimental Protocols and Applications
This compound has been historically significant in several key experimental procedures, primarily due to its chromogenic properties upon oxidation. Below are detailed methodologies for some of its principal applications.
Determination of Residual Chlorine in Water
The o-tolidine method is a well-established colorimetric technique for quantifying free and total residual chlorine in water. The reaction involves the oxidation of o-tolidine by chlorine, which produces a yellow-colored holoquinone. The intensity of this color is directly proportional to the chlorine concentration and can be measured spectrophotometrically.
Reagent Preparation (Acidic o-Tolidine Solution):
-
In a fume hood, dissolve 1.0 g of this compound in 150 mL of concentrated hydrochloric acid.
-
Dilute the resulting solution to 1 liter using deionized water.
-
Store the reagent in a dark, glass-stoppered bottle. The solution is stable for approximately six months.
Protocol for Total Residual Chlorine:
-
Take a 10 mL water sample in a cuvette or test tube.
-
Add 0.5 mL of the acidic o-tolidine reagent to the sample.
-
Mix the solution thoroughly by inverting the tube multiple times.
-
Allow the color to develop for at least 5 minutes.
-
Measure the absorbance of the solution at a wavelength of 430 nm.
-
Determine the chlorine concentration by comparing the absorbance to a pre-established calibration curve.
Protocol for Free Residual Chlorine:
-
Follow steps 1-3 of the protocol for total residual chlorine.
-
Immediately after mixing (within 15 seconds), measure the color intensity. The rapid color development is indicative of free residual chlorine.
It is important to note that substances such as manganese and nitrites can interfere with this method, potentially causing false positive results.
Workflow for the determination of residual chlorine using this compound.
Horseradish Peroxidase (HRP) Chromogenic Assays
o-Tolidine can serve as a chromogenic substrate for horseradish peroxidase (HRP), producing a distinct color change upon enzymatic oxidation in the presence of hydrogen peroxide. This reaction is foundational for various enzyme-linked immunosorbent assays (ELISAs) and other HRP-based detection methods.
General Protocol Outline:
-
Prepare a buffer solution (e.g., phosphate buffer) at the optimal pH for the HRP enzyme.
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a dilute solution of hydrogen peroxide (H₂O₂).
-
In a reaction vessel (e.g., a microplate well), combine the buffer, the HRP-containing sample, and the o-tolidine solution.
-
Initiate the reaction by adding the hydrogen peroxide solution.
-
Monitor the color development over time, which can be quantified by measuring the absorbance at a specific wavelength.
The reaction results in an electron-dense product that can be visualized at both light and electron microscope levels.
Reaction pathway for HRP-mediated oxidation of o-tolidine.
Historical Application in Glucose Estimation
The o-toluidine method was once a common procedure for estimating blood glucose levels. This method is based on the condensation of glucose with o-toluidine in glacial acetic acid, which, upon heating, forms a green-colored N-glycosylamine. The intensity of the color is proportional to the glucose concentration.
It is crucial to note that o-tolidine is considered a carcinogen, and this method has been largely superseded by safer and more specific enzymatic assays.
Reagent Preparation (o-Toluidine Reagent):
-
Dissolve 1.5 g of thiourea in 940 mL of glacial acetic acid.
-
Once fully dissolved, add 60 mL of o-toluidine.
-
Mix well and store in an amber-colored bottle.
Procedure:
-
Label three test tubes: "Blank," "Standard," and "Test."
-
Pipette 3 mL of the o-toluidine reagent into each tube.
-
To the "Blank" tube, add 50 µL of distilled water.
-
To the "Standard" tube, add 50 µL of a standard glucose solution (e.g., 100 mg/dL).
-
To the "Test" tube, add 50 µL of the serum or plasma sample.
-
Mix the contents of each tube thoroughly.
-
Place all tubes in a boiling water bath (100°C) for exactly 12 minutes.
-
Remove the tubes and cool them in cold water for 5 minutes.
-
Measure the absorbance of the solutions in a colorimeter at a wavelength of 630 nm.
Safety Considerations
o-Tolidine and its salts are classified as potentially carcinogenic and toxic.[7] All handling of this compound should be performed in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and a lab coat, must be worn to minimize exposure.
This technical guide is intended for informational purposes for research and development professionals. Always consult the relevant Safety Data Sheet (SDS) before handling this compound and adhere to all institutional safety protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. HRP reacted with the chromogen o-tolidine produces whole-cell reaction product at light and electron microscope levels: negative effects of sucrose and Golgi staining on benzidine reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ideals.illinois.edu [ideals.illinois.edu]
- 4. jcp.bmj.com [jcp.bmj.com]
- 5. scribd.com [scribd.com]
- 6. A18196.22 [thermofisher.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
An In-depth Technical Guide on the Carcinogenicity and Toxicity of o-Tolidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
o-Tolidine dihydrochloride, a derivative of the aromatic amine o-tolidine, has been the subject of extensive toxicological research due to its classification as a carcinogen. This technical guide provides a comprehensive overview of its carcinogenic and toxic properties, intended for researchers, scientists, and professionals in drug development. The document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows to facilitate a deeper understanding of the risks associated with this compound.
Carcinogenicity
o-Tolidine and its hydrochloride salt have been demonstrated to be carcinogenic in both human and animal studies. The International Agency for Research on Cancer (IARC) classifies o-tolidine as a Group 1 carcinogen, indicating sufficient evidence of carcinogenicity in humans. Occupational exposure to o-tolidine has been linked to an increased risk of urinary bladder cancer.
Animal Carcinogenicity Studies
Long-term bioassays in rodents have provided conclusive evidence of the carcinogenic potential of this compound. The primary study of reference is the National Toxicology Program (NTP) Technical Report 153 (TR-153).[1][2]
Table 1: Summary of Carcinogenicity Data from NTP TR-153 [1][2]
| Species | Sex | Exposure Route | Dose Levels (ppm in feed) | Duration | Target Organs and Neoplasms |
| Rat (F344) | Male | Oral (feed) | 0, 3000, 6000 | 101-104 weeks | Spleen: SarcomasAbdominal Cavity/Scrotum: MesotheliomasSubcutaneous Tissue: Fibromas |
| Female | Oral (feed) | 0, 3000, 6000 | 101-104 weeks | Spleen and other organs: SarcomasUrinary Bladder: Transitional-cell carcinomasMammary Gland: Fibroadenomas or adenomas | |
| Mouse (B6C3F1) | Male | Oral (feed) | 0, 1000, 3000 | 101-104 weeks | Various sites: Hemangiosarcomas |
| Female | Oral (feed) | 0, 1000, 3000 | 101-104 weeks | Liver: Hepatocellular carcinomas or adenomas |
Toxicity
The toxicity profile of this compound is characterized by both acute and subchronic effects.
Acute Toxicity
Acute toxicity studies have established the median lethal dose (LD50) of o-tolidine and its dihydrochloride salt.
Table 2: Acute Toxicity Data for o-Tolidine and its Dihydrochloride Salt
| Chemical Form | Species | Route of Administration | LD50 (mg/kg body weight) | Reference |
| o-Tolidine | Rat | Oral | 404 | NIOSH Current Intelligence Bulletin 28[3] |
| This compound | Rat | Oral (stomach tube) | 2951 | Lindstrom et al., 1969 |
Subchronic Toxicity
Experimental Protocols
The methodologies employed in the key carcinogenicity and toxicity studies of this compound are detailed below, primarily based on the NTP TR-153 bioassay and OECD guidelines.
Carcinogenicity Bioassay (NTP TR-153)
-
Test Substance: o-Tolidine hydrochloride, technical grade, with a purity of >99%.
-
Animals: Fischer 344 (F344) rats and B6C3F1 mice, 5-6 weeks of age at the start of the study.[4]
-
Animal Husbandry: Animals were housed in environmentally controlled rooms with a 12-hour light/dark cycle. Temperature and humidity were maintained within specified ranges. Cages, bedding, and water bottles were changed regularly.
-
Diet Preparation: The test chemical was mixed into a standard laboratory animal diet (e.g., NIH-07) to achieve the desired concentrations (ppm). The stability and homogeneity of the chemical in the feed were periodically verified.
-
Dose Administration: The formulated diet was provided ad libitum to the animals for 101-104 weeks.
-
Clinical Observations: Animals were observed twice daily for signs of toxicity. Body weights were recorded weekly for the first 13 weeks and then monthly. Feed consumption was also monitored.
-
Necropsy and Histopathology: A complete necropsy was performed on all animals.[5] Tissues from all major organs were collected, fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic examination by a qualified pathologist.[5]
Acute Oral Toxicity Study (General Protocol based on OECD Guideline 401)
-
Animals: Typically young adult rats of a standard laboratory strain.
-
Dose Administration: A single dose of the test substance is administered by oral gavage.
-
Observation Period: Animals are observed for up to 14 days for signs of toxicity and mortality.
-
Endpoints: Calculation of the LD50 value and observation of clinical signs of toxicity.
Subchronic Oral Toxicity Study (General Protocol based on OECD Guideline 408)[2][6][7][8]
-
Animals: Typically young adult rats.
-
Dose Administration: The test substance is administered daily in graduated doses for 90 days, usually via oral gavage or in the diet/drinking water.[6][7]
-
Observations: Daily clinical observations, weekly body weight and food/water consumption measurements.
-
Clinical Pathology: Hematology and clinical biochemistry parameters are evaluated at the end of the study.
-
Necropsy and Histopathology: A full necropsy and histopathological examination of organs are performed.
-
Endpoints: Determination of the NOAEL and LOAEL, identification of target organs of toxicity.
Mechanism of Carcinogenicity
The carcinogenicity of o-tolidine is attributed to its metabolic activation to reactive intermediates that can damage cellular macromolecules, including DNA.
Metabolic Activation
o-Tolidine undergoes metabolic activation primarily in the liver. This process involves a series of enzymatic reactions, including N-oxidation and ring hydroxylation, catalyzed by cytochrome P450 enzymes. These reactions lead to the formation of reactive metabolites such as N-hydroxy-o-tolidine, 4-amino-3-methylphenol, and o-nitrosotoluene.
DNA Damage and Cellular Response
The reactive metabolites of o-tolidine can cause DNA damage through two primary mechanisms:
-
Formation of DNA Adducts: Electrophilic metabolites can covalently bind to DNA, forming DNA adducts. These adducts can interfere with DNA replication and transcription, leading to mutations if not repaired.
-
Oxidative Stress: The metabolism of o-tolidine can generate reactive oxygen species (ROS), which can induce oxidative damage to DNA, proteins, and lipids.
This DNA damage triggers a cellular stress response, primarily orchestrated by the p53 tumor suppressor protein. Upon activation, p53 can initiate several downstream pathways to maintain genomic integrity.
If the DNA damage is extensive or irreparable, p53 can trigger apoptosis (programmed cell death) to eliminate the damaged cells. This is mediated through the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Alternatively, p53 can induce cell cycle arrest, typically at the G1/S checkpoint, by upregulating the expression of genes like p21. This provides time for the cell to repair the DNA damage through various DNA repair pathways, involving proteins such as GADD45. However, if these protective mechanisms fail, the accumulation of mutations can lead to uncontrolled cell proliferation and ultimately, tumorigenesis.
Conclusion
This compound is a potent carcinogen, with its mechanism of action rooted in its metabolic activation to DNA-damaging intermediates. The comprehensive data from animal bioassays, coupled with mechanistic studies, provide a strong basis for its classification and for understanding the potential risks to human health. This technical guide serves as a consolidated resource for professionals engaged in the assessment and management of risks associated with this and structurally related compounds.
References
- 1. Abstract for TR-153 [ntp.niehs.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Acute and subchronic oral toxicity assessment of extract from Etlingera pavieana rhizomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
o-Tolidine Dihydrochloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Tolidine dihydrochloride is a versatile aromatic amine utilized across various scientific disciplines, including as a reagent in the synthesis of azo dyes, an indicator for detecting chlorine in water, and in various colorimetric assays.[1][2] Given its reactivity and sensitivity, a thorough understanding of its stability profile and optimal storage conditions is paramount to ensure its integrity, efficacy, and safety in research and development applications. This technical guide provides an in-depth overview of the stability of this compound, outlines recommended storage and handling procedures, and presents a framework for experimental stability assessment.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride | [3] |
| CAS Number | 612-82-8 | [3] |
| Molecular Formula | C₁₄H₁₆N₂ · 2HCl | [3] |
| Molecular Weight | 285.21 g/mol | [3] |
| Appearance | White to cream, pale grey, or off-white crystalline powder.[4][5] May darken on exposure to air.[6] | |
| Solubility | Slightly soluble in water.[2] | |
| Melting Point | 215 - 217 °C | [5] |
Stability Profile
This compound is generally stable under recommended storage conditions.[7] However, it is susceptible to degradation from several environmental factors.
Key Stability Considerations:
-
Thermal Stress: The compound is stable under normal conditions but may decompose upon heating.[8]
-
Light Sensitivity: this compound is sensitive to light and should be protected from direct sunlight.[8]
-
Air Sensitivity: The compound is sensitive to air.[7] It is recommended to handle and store it under an inert gas like nitrogen.[3]
-
Oxidation: As an aromatic amine, this compound is susceptible to oxidation. It should not be stored with strong oxidizing materials.[8]
Hazardous Decomposition Products:
Upon decomposition, this compound may release hazardous substances including hydrogen chloride, nitrogen oxides, carbon monoxide, and carbon dioxide.[8]
A diagram illustrating the factors affecting the stability of this compound is provided below.
Caption: Factors contributing to the degradation of this compound.
Storage and Handling
Proper storage and handling are crucial to maintain the stability and integrity of this compound.
Recommended Storage Conditions:
A summary of recommended storage conditions is provided in Table 2.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Reference(s) |
| Temperature | Store in a cool, dry place. Room temperature storage is generally acceptable. | [3][8] |
| Atmosphere | Store in a well-ventilated area.[8] For optimal stability, store under an inert gas such as nitrogen.[3] | |
| Light | Protect from direct sunlight and store in light-resistant containers (e.g., amber glass). | [8] |
| Container | Keep container tightly closed. | [7][8] |
| Incompatibilities | Store away from strong oxidizing agents. | [8] |
Handling Precautions:
-
Minimize dust generation and accumulation.
-
Use with adequate ventilation.
-
Avoid contact with eyes, skin, and clothing.
-
Wash thoroughly after handling.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Experimental Protocols for Stability Assessment
While specific quantitative stability data for this compound is not widely published, a robust stability testing program can be designed based on established guidelines for pharmaceuticals and related chemical compounds. The following protocols provide a framework for conducting forced degradation studies to understand the stability profile of this compound.
General Workflow for Stability Testing:
The logical workflow for assessing the stability of this compound is depicted in the diagram below.
Caption: A logical workflow for conducting stability studies on this compound.
1. Hydrolytic Stability (Acid and Base Degradation):
-
Objective: To determine the rate and products of hydrolysis under acidic and basic conditions.
-
Methodology:
-
Prepare solutions of this compound in a series of buffers with varying pH values (e.g., pH 2, 4, 7, 9, 12).
-
Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.
-
Quench the reaction if necessary (e.g., by neutralizing the pH).
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining this compound and detect any degradation products.
-
2. Oxidative Stability:
-
Objective: To assess the susceptibility of this compound to oxidation.
-
Methodology:
-
Prepare a solution of this compound.
-
Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the mixture at room temperature, protected from light.
-
At specified time intervals, withdraw aliquots and analyze by HPLC-UV to monitor the degradation of the parent compound and the formation of oxidation products.
-
3. Thermal Stability (Thermolysis):
-
Objective: To evaluate the effect of elevated temperatures on the stability of this compound in the solid state and in solution.
-
Methodology:
-
Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 60°C, 80°C).
-
Solution: Prepare a solution of this compound and incubate at an elevated temperature (e.g., 60°C).
-
At specified time intervals, remove samples and analyze for degradation. For solid samples, this will involve dissolving the material in a suitable solvent before analysis.
-
4. Photostability:
-
Objective: To determine the impact of light exposure on the stability of this compound.
-
Methodology:
-
Expose solid this compound and a solution of the compound to a light source that meets ICH Q1B guidelines for photostability testing. This typically involves exposure to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of near-ultraviolet (UV-A) light.
-
Simultaneously, store control samples (wrapped in aluminum foil to protect from light) under the same temperature and humidity conditions.
-
After the exposure period, analyze both the exposed and control samples by HPLC-UV to assess the extent of photodegradation.
-
Data Presentation
The quantitative data obtained from the stability studies outlined above should be tabulated to facilitate comparison and analysis.
Table 3: Example Data Table for Hydrolytic Stability of this compound
| pH | Temperature (°C) | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) (% Peak Area) |
| 2 | 60 | 0 | 100 | - |
| 24 | ||||
| 48 | ||||
| 7 | 60 | 0 | 100 | - |
| 24 | ||||
| 48 | ||||
| 12 | 60 | 0 | 100 | - |
| 24 | ||||
| 48 |
Table 4: Example Data Table for Photostability of this compound
| Condition | Light Exposure | This compound Remaining (%) | Major Degradation Product(s) (% Peak Area) |
| Solid | Exposed | ||
| Dark Control | |||
| Solution | Exposed | ||
| Dark Control |
Conclusion
This compound is a stable compound when stored under appropriate conditions. Its primary liabilities are exposure to heat, light, air, and strong oxidizing agents. Adherence to the recommended storage and handling guidelines is essential for preserving its chemical integrity. For applications requiring a comprehensive understanding of its stability profile, the experimental protocols outlined in this guide provide a framework for conducting forced degradation studies. The data generated from such studies will enable researchers and drug development professionals to confidently utilize this compound in their work and establish appropriate re-test periods and handling procedures.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Tolidine - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. A18196.22 [thermofisher.com]
- 5. lobachemie.com [lobachemie.com]
- 6. o-Tolidine | C14H16N2 | CID 8413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alkalisci.com [alkalisci.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
An In-Depth Technical Guide to the Reaction of o-Tolidine Dihydrochloride with Oxidizing Agents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction between o-tolidine dihydrochloride and various oxidizing agents. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this chromogenic reaction in analytical and experimental settings. This document details the core reaction mechanisms, provides quantitative data for various oxidants, outlines detailed experimental protocols, and includes visual representations of key pathways and workflows.
Core Principles of the o-Tolidine Reaction
o-Tolidine, chemically known as 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine, is a sensitive chromogenic reagent that undergoes oxidation in the presence of various oxidizing agents to produce colored products. The dihydrochloride salt is commonly used due to its enhanced solubility in aqueous solutions[1]. The reaction's primary application is in colorimetric analysis, where the intensity of the developed color is proportional to the concentration of the oxidizing agent[2].
The reaction proceeds via a two-step oxidation process. In the first step, o-tolidine is oxidized to a blue, partially oxidized intermediate known as a meriquinone[3]. This blue intermediate is a radical cation. Upon further oxidation, this intermediate is converted to a yellow, fully oxidized holoquinone (an iminoquinone)[2][3]. The stability and color of the final product are significantly influenced by the pH of the solution. In strongly acidic conditions (pH < 2.8), the yellow holoquinone is the predominant species[2]. As the pH increases (between 3.0 and 5.5), a spectrum of colors, including green and blue, can be observed, which is attributed to an equilibrium between the yellow holoquinone and the blue meriquinone intermediate[3].
Quantitative Data on o-Tolidine Reactions with Various Oxidizing Agents
The following table summarizes the quantitative data for the reaction of this compound with several common oxidizing agents.
| Oxidizing Agent | Resulting Color | Wavelength of Maximum Absorbance (λmax) | pH | Key Applications |
| Chlorine (Free and Total) | Yellow | 440 nm[4] | Acidic | Water quality analysis[1] |
| Hydrogen Peroxide (in the presence of a catalyst, e.g., heme) | Blue to Green-Blue | Not specified, often visual | Neutral to slightly acidic | Presumptive test for blood[5][6] |
| Hydrogen Peroxide (acidified) | Yellow | 438 nm[7] | Acidic | Quantification of H2O2 |
| Potassium Permanganate | Yellow to Brown | Not specified, often visual | Acidic | Redox titrations |
| Potassium Dichromate | Yellow to Green | Not specified, often visual | Acidic | Redox titrations |
| Gold (III) Chloride | Yellow | Not specified, often visual | Acidic | Colorimetric determination of gold[8] |
Detailed Experimental Protocols
Reagent Preparation: this compound Stock Solution
A general-purpose this compound stock solution can be prepared as follows:
-
Weigh 1.35 g of this compound.
-
Dissolve it in 500 mL of distilled water.
-
In a separate container, prepare a dilute hydrochloric acid solution by adding 150 mL of concentrated hydrochloric acid to 850 mL of distilled water.
-
Add the o-tolidine solution to the dilute hydrochloric acid solution.
-
Store the final solution in a dark, amber glass bottle. This stock solution is stable for several months when stored properly.
Protocol for the Colorimetric Determination of Free and Total Chlorine in Water
This protocol is a standard method for water quality analysis.
Apparatus:
-
Spectrophotometer or colorimeter
-
Cuvettes
-
Pipettes
-
Volumetric flasks
Procedure:
-
Calibration Curve:
-
Prepare a series of chlorine standards of known concentrations.
-
To 10 mL of each standard, add 0.5 mL of the o-tolidine stock solution.
-
For free chlorine , measure the absorbance at 440 nm immediately after mixing.
-
For total chlorine , allow the solution to stand for 5-10 minutes before measuring the absorbance at 440 nm.
-
Plot a graph of absorbance versus chlorine concentration to create a calibration curve.
-
-
Sample Analysis:
-
Take 10 mL of the water sample.
-
Add 0.5 mL of the o-tolidine stock solution.
-
Follow the same timing as for the standards to measure the absorbance for free and total chlorine.
-
Determine the chlorine concentration in the sample by comparing its absorbance to the calibration curve.
-
Protocol for the Presumptive Test for Blood using o-Tolidine and Hydrogen Peroxide
This forensic test is used to detect the possible presence of blood.
Reagents:
-
o-Tolidine solution (e.g., 1.5 g o-tolidine in 40 mL ethanol, 30 mL glacial acetic acid, and 30 mL distilled water)[6]
-
3% Hydrogen peroxide solution
Procedure:
-
Obtain a sample of the suspected stain on a cotton swab.
-
Add one drop of the o-tolidine reagent to the swab.
-
After approximately 30 seconds, add one drop of 3% hydrogen peroxide.
-
Observe for a color change. A rapid formation of a blue or green-blue color within 15 seconds is considered a positive presumptive test for blood[5].
Protocol for the Spectrophotometric Determination of Gold
This protocol can be used for the quantitative analysis of gold.
Reagents:
-
o-Tolidine reagent prepared in 1N sulfuric acid[8].
-
Standard gold solutions of known concentrations.
Procedure:
-
Calibration Curve:
-
Prepare a series of gold standards.
-
To a known volume of each standard, add the o-tolidine reagent.
-
Allow the yellow color to develop (typically 1-3 minutes)[8].
-
Measure the absorbance at the λmax (which should be determined experimentally, but is in the yellow region of the spectrum).
-
Plot a graph of absorbance versus gold concentration.
-
-
Sample Analysis:
-
Prepare the sample containing an unknown concentration of gold.
-
Add the o-tolidine reagent and measure the absorbance under the same conditions as the standards.
-
Determine the gold concentration from the calibration curve.
-
Visualizations of Signaling Pathways and Workflows
Reaction Mechanism of o-Tolidine Oxidation
Caption: Oxidation of o-tolidine proceeds through a blue meriquinone to a yellow holoquinone.
Experimental Workflow for Colorimetric Analysis
Caption: General workflow for quantitative analysis using o-tolidine colorimetry.
pH-Dependent Color Change of Oxidized o-Tolidine
Caption: The color of the oxidized o-tolidine solution is dependent on the pH.
References
- 1. Tolidine (o-) Solution 0.135% [rmreagents.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. US2385471A - Colorimetric method for testing for available chlorine - Google Patents [patents.google.com]
- 4. Method using ortho-tolidine for the quantitative determination of haemoglobin in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orthotolidine in crime scene investigation | Research Starters | EBSCO Research [ebsco.com]
- 6. medicalalgorithms.com [medicalalgorithms.com]
- 7. rsc.org [rsc.org]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
Methodological & Application
Application Notes and Protocols for the Colorimetric Detection of Free Chlorine in Water using o-Tolidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate determination of free chlorine residuals is a critical parameter in water quality management, ensuring effective disinfection while minimizing the potential for adverse health effects. The o-tolidine method is a well-established and cost-effective colorimetric technique for the rapid quantification of free and total chlorine in water samples.[1] This method relies on the oxidation of o-tolidine by chlorine in an acidic medium to produce a yellow-colored holoquinone. The intensity of the resulting color is directly proportional to the concentration of chlorine present in the sample.[1]
Principle of Detection
In an acidic environment, o-tolidine is oxidized by free chlorine, leading to the formation of a yellow-colored compound.[2] The reaction with free chlorine is nearly instantaneous, whereas the reaction with combined chlorine (chloramines) is slower.[3] This kinetic difference allows for the differentiation between free and total chlorine concentrations based on the timing of the colorimetric measurement. The intensity of the developed yellow color is measured spectrophotometrically, and the chlorine concentration is determined by comparison to a standard calibration curve.
Reaction Mechanism
The chemical reaction involves the oxidation of o-tolidine by chlorine. A simplified representation of this reaction is illustrated below.
Caption: Oxidation of o-Tolidine by free chlorine.
Quantitative Data Summary
The o-tolidine method provides reliable quantitative data for free chlorine concentrations within a specific range. The following table summarizes typical performance characteristics of this method.
| Parameter | Typical Value | Reference |
| Linear Range | 0.1 - 10 mg/L | [2] |
| Wavelength of Max. Absorbance | 435 - 490 nm | [1] |
| Limit of Detection | 0.026 mg/L | [4] |
| Limit of Quantification | 0.089 mg/L | [4] |
Example Calibration Data:
The following table provides an example of a typical calibration curve for the determination of free chlorine using the o-tolidine method.
| Free Chlorine (mg/L) | Absorbance (at 440 nm) |
| 0.0 | 0.000 |
| 0.2 | 0.110 |
| 0.5 | 0.275 |
| 1.0 | 0.550 |
| 2.0 | 1.100 |
| 5.0 | 2.750 |
Experimental Protocols
Materials and Reagents
-
o-Tolidine dihydrochloride
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized or distilled water, chlorine-free
-
Spectrophotometer
-
Cuvettes
-
Glassware (volumetric flasks, pipettes, etc.)
-
Water sample
Reagent Preparation: Acidic o-Tolidine Solution
-
Weigh 1.35 g of this compound.
-
In a fume hood, dissolve the this compound in 500 mL of chlorine-free deionized water.
-
In a separate container, carefully add 150 mL of concentrated hydrochloric acid to 350 mL of chlorine-free deionized water to create 500 mL of a dilute HCl solution.
-
Add the o-tolidine solution to the dilute hydrochloric acid solution.
-
Store the final reagent in a dark, glass-stoppered bottle. The solution is stable for approximately six months.[5]
Protocol for Free Chlorine Detection
-
Sample Collection: Collect the water sample in a clean, chlorine-demand-free glass container.
-
Sample Preparation: Pipette 10 mL of the water sample into a clean cuvette or test tube.
-
Reagent Addition: Add 0.5 mL of the acidic o-tolidine reagent to the water sample.
-
Mixing: Immediately cap the cuvette and invert it several times to ensure thorough mixing.
-
Measurement: Within 15 seconds of adding the reagent, measure the absorbance of the solution using a spectrophotometer at a wavelength between 435 nm and 490 nm.[1] The rapid color development is indicative of free residual chlorine.[1]
-
Quantification: Determine the concentration of free chlorine from a pre-established calibration curve.
Protocol for Total Chlorine Detection
-
Follow steps 1-4 of the free chlorine detection protocol.
-
Allow the color to develop for at least 5 minutes.
-
Measure the absorbance of the solution at the same wavelength used for free chlorine.
-
Determine the total chlorine concentration from the calibration curve.
-
The concentration of combined chlorine can be calculated by subtracting the free chlorine concentration from the total chlorine concentration.
Experimental Workflow
Caption: General workflow for chlorine detection.
Interferences and Mitigation
Substances that can interfere with the o-tolidine method include oxidized forms of manganese and iron, as well as nitrites, which can lead to falsely elevated readings.[5] To mitigate these interferences, an Orthotolidine-Arsenite (OTA) test can be performed. In the OTA test, sodium arsenite is added to a separate water sample before the o-tolidine reagent. Sodium arsenite selectively inhibits the reaction with chlorine, allowing for the quantification of interfering substances. The true chlorine concentration can then be determined by subtracting the absorbance of the OTA-treated sample from the absorbance of the sample treated with o-tolidine alone.
Safety Precautions
-
Carcinogenicity: o-Tolidine is a suspected carcinogen and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated area or fume hood.[5]
-
Corrosivity: The acidic o-tolidine reagent is corrosive. Avoid contact with skin and eyes.[5]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[5]
References
Application Notes and Protocols for o-Tolidine Dihydrochloride in Enzyme Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Tolidine dihydrochloride is a chromogenic substrate widely utilized in biochemical assays to determine the activity of various oxidative enzymes. Upon oxidation, o-tolidine undergoes a distinct color change, which can be quantified spectrophotometrically. This property makes it a valuable tool for enzyme kinetics studies, diagnostics, and high-throughput screening in drug development. This document provides detailed application notes and protocols for the use of this compound in enzyme activity assays, with a focus on peroxidase and glucose oxidase.
Safety Precautions: this compound is a suspected carcinogen and should be handled with extreme care.[1][2][3] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[1][4] Work in a well-ventilated area or under a chemical fume hood.[1][4] Dispose of all waste containing o-tolidine according to institutional and local regulations.[5]
Principle of the Assay
The fundamental principle of o-tolidine-based enzyme assays lies in the enzymatic oxidation of o-tolidine, which results in the formation of a colored product. The rate of color formation is directly proportional to the enzyme activity under specific conditions of pH, temperature, and substrate concentration.
For instance, Horseradish Peroxidase (HRP) catalyzes the oxidation of various substrates, including o-tolidine, in the presence of hydrogen peroxide (H₂O₂).[6][7] The reaction proceeds as follows:
H₂O₂ + o-Tolidine (reduced, colorless) --(Peroxidase)--> Oxidized o-Tolidine (colored) + H₂O
Similarly, in a coupled enzyme assay for glucose oxidase, the glucose is first oxidized by glucose oxidase to produce gluconic acid and hydrogen peroxide.[8] The hydrogen peroxide produced then participates in a peroxidase-catalyzed reaction with o-tolidine to generate a colored product.[8]
Applications
-
Enzyme-Linked Immunosorbent Assay (ELISA): HRP, often conjugated to antibodies, is widely used in ELISA. o-Tolidine can serve as a chromogenic substrate for HRP in these applications.[7]
-
Clinical Diagnostics: Measurement of glucose in biological fluids like blood and urine can be achieved using a coupled glucose oxidase-peroxidase system with o-tolidine.[8][9][10]
-
Water Quality Testing: Historically used for the determination of free chlorine in water.[11][12]
-
Histology and Immunohistochemistry: Used as a staining reagent in certain histological procedures.[11]
Experimental Protocols
Peroxidase Activity Assay
This protocol describes a method to determine the activity of horseradish peroxidase (HRP) using this compound as the substrate.
Materials:
-
This compound Solution (see preparation below)
-
Hydrogen Peroxide (H₂O₂) Solution (30%)
-
Phosphate-Citrate Buffer (pH 5.0)
-
Horseradish Peroxidase (HRP) standard solutions
-
Unknown sample containing peroxidase activity
-
Spectrophotometer or microplate reader capable of measuring absorbance at 630-660 nm.
Reagent Preparation:
-
This compound Solution (0.1% w/v): Dissolve 100 mg of this compound in 100 mL of distilled water. Store in a dark, cool place. Due to its carcinogenic nature, handle with extreme care.[1][2][3]
-
Hydrogen Peroxide (0.03% v/v): Dilute 10 µL of 30% H₂O₂ in 10 mL of distilled water. Prepare fresh daily.
-
Phosphate-Citrate Buffer (pH 5.0): Prepare by mixing appropriate volumes of 0.1 M citric acid and 0.2 M dibasic sodium phosphate.
Assay Procedure:
-
Prepare a reaction mixture containing the phosphate-citrate buffer and this compound solution.
-
Add the HRP standard or unknown sample to the reaction mixture.
-
Initiate the reaction by adding the hydrogen peroxide solution.
-
Incubate the reaction at a constant temperature (e.g., 25°C or 37°C).
-
Measure the absorbance of the resulting blue-green color at 630-660 nm at regular intervals (e.g., every 30 seconds for 5 minutes).
-
The rate of change in absorbance is proportional to the peroxidase activity.
Data Analysis:
Calculate the enzyme activity by determining the initial reaction velocity (ΔAbs/min) from the linear portion of the absorbance versus time plot. One unit of peroxidase activity is often defined as the amount of enzyme that catalyzes the oxidation of a specific amount of substrate per minute under the defined conditions.
Glucose Oxidase Activity Assay (Coupled Assay)
This protocol describes a method to determine the activity of glucose oxidase using a coupled reaction with HRP and this compound.
Materials:
-
All materials listed for the Peroxidase Activity Assay.
-
Glucose Oxidase standard solutions.
-
Unknown sample containing glucose oxidase activity.
-
D-Glucose solution (e.g., 10% w/v).
Assay Procedure:
-
Prepare a reaction mixture containing the phosphate-citrate buffer, this compound solution, HRP, and D-glucose solution.
-
Add the glucose oxidase standard or unknown sample to the reaction mixture.
-
Incubate the reaction at a constant temperature (e.g., 37°C).
-
The glucose oxidase will catalyze the oxidation of glucose, producing H₂O₂.
-
The H₂O₂ produced will then be used by HRP to oxidize o-tolidine, resulting in a color change.
-
Measure the absorbance of the resulting color at 630-660 nm at regular intervals.
-
The rate of change in absorbance is proportional to the glucose oxidase activity.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for enzyme assays using this compound. These values can vary depending on the specific experimental conditions.
Table 1: Typical Reaction Conditions for Peroxidase Assay
| Parameter | Value |
| Substrate | This compound |
| Co-substrate | Hydrogen Peroxide |
| pH | 4.5 - 5.5 |
| Temperature | 20 - 37 °C |
| Wavelength | 630 - 660 nm |
Table 2: Example Standard Curve Data for HRP Assay
| HRP Concentration (ng/mL) | Absorbance at 630 nm (AU) |
| 0 | 0.050 |
| 10 | 0.150 |
| 20 | 0.280 |
| 40 | 0.550 |
| 80 | 1.050 |
| 100 | 1.300 |
Visualizations
Caption: Peroxidase reaction mechanism with o-tolidine.
Caption: General experimental workflow for an o-tolidine-based enzyme assay.
Caption: Signaling pathway for the coupled glucose oxidase assay.
References
- 1. fishersci.com [fishersci.com]
- 2. riccachemical.com [riccachemical.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Horseradish peroxidase - Wikipedia [en.wikipedia.org]
- 7. Horseradish Peroxidase (HRP) Enzymes [sigmaaldrich.com]
- 8. scispace.com [scispace.com]
- 9. Preparation and investigation of a stabilized glucose oxidase, peroxidase reagent for estimating glucose, using o-tolidine with an alkylaryl sulphonate and polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ≥95% purity, powder or chunks | Sigma-Aldrich [sigmaaldrich.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for o-Tolidine Dihydrochloride Histological Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and a suggested protocol for the histological staining of tissues using o-Tolidine dihydrochloride. This method is primarily used for the detection of hemoglobin and other peroxidase-containing elements within tissue sections.
Introduction
This compound is a chromogenic substrate that undergoes oxidation in the presence of a peroxidase enzyme and a peroxide, resulting in a distinct color change. In a histological context, this reaction is primarily exploited to visualize the peroxidase-like activity of hemoglobin in red blood cells.[1] This makes it a useful tool for identifying areas of hemorrhage or for studying the distribution of erythrocytes within tissues. The reaction produces a blue or blue-green colored precipitate at the site of peroxidase activity.[1]
Principle of the Method
The staining mechanism is based on a pseudoperoxidase reaction. Hemoglobin, present in red blood cells, possesses an iron-containing heme group that can catalyze the transfer of an oxygen atom from hydrogen peroxide (H₂O₂) to this compound. This oxidation of o-Tolidine results in the formation of a colored product, allowing for the visualization of hemoglobin-rich structures under a microscope.[1][2]
Signaling Pathway and Reaction Mechanism
The underlying chemical transformation is a redox reaction. While not a signaling pathway in the biological sense, the chemical pathway can be illustrated as follows:
Caption: Oxidation of o-Tolidine catalyzed by hemoglobin.
Quantitative Data Summary
Quantitative analysis of o-Tolidine staining intensity can be performed using image analysis software to measure the optical density of the resulting color precipitate. The following table provides a hypothetical example of such data.
| Tissue Type | Condition | Area of Staining (μm²) | Mean Optical Density (Arbitrary Units) |
| Brain | Control | 150 ± 25 | 0.15 ± 0.03 |
| Brain | Hemorrhagic Stroke | 5500 ± 750 | 0.85 ± 0.12 |
| Spleen | Normal | 8500 ± 900 | 0.95 ± 0.10 |
| Muscle | Contusion | 2500 ± 400 | 0.60 ± 0.08 |
Note: The above data is for illustrative purposes only. Actual values will depend on the specific tissue, experimental conditions, and imaging setup.
Experimental Protocols
Disclaimer: The following protocols are derived from the principles of histochemistry and information available for solution-based o-Tolidine assays. Optimization of reagent concentrations and incubation times may be necessary for specific tissue types and fixation methods.
Staining of Paraffin-Embedded Sections
This protocol outlines the procedure for staining formalin-fixed, paraffin-embedded tissue sections.
-
This compound Staining Solution:
-
This compound: 0.1 g
-
Ethanol, 70%: 50 ml
-
Distilled Water: 50 ml
-
Prepare fresh before use and filter.
-
-
Developing Solution:
-
Hydrogen Peroxide (3% solution): 1 ml
-
Distilled Water: 9 ml
-
Prepare fresh just before use.
-
-
Nuclear Fast Red or Eosin Counterstain
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled Water
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol for 3 minutes each.
-
Hydrate through 95% and 70% ethanol for 3 minutes each.
-
Rinse in distilled water.
-
-
Staining:
-
Incubate slides in the this compound Staining Solution for 5-10 minutes at room temperature.
-
Briefly rinse in distilled water.
-
-
Development:
-
Incubate slides in the freshly prepared Developing Solution for 2-5 minutes, or until a blue color develops. Monitor microscopically to avoid over-staining.
-
Rinse thoroughly in distilled water.
-
-
Counterstaining:
-
Counterstain with Nuclear Fast Red for 5 minutes or Eosin for 1-2 minutes.
-
Rinse with distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate through 70%, 95%, and two changes of 100% ethanol for 3 minutes each.
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a resinous mounting medium.
-
-
Erythrocytes/Hemoglobin: Blue to blue-green
-
Nuclei (with Nuclear Fast Red): Pink to Red
-
Cytoplasm (with Eosin): Pink
Staining of Frozen Sections
This protocol is suitable for fresh or fixed frozen tissue sections.
-
Same as for paraffin-embedded sections.
-
Acetone or 4% Paraformaldehyde for fixation (optional).
-
Section Preparation:
-
Cut frozen sections at 5-10 µm thickness and mount on charged slides.
-
Air dry for 30 minutes.
-
If unfixed, fix in cold acetone for 10 minutes and then air dry. If previously fixed, proceed to the next step.
-
-
Staining and Development:
-
Follow steps 2 and 3 from the paraffin-embedded protocol.
-
-
Counterstaining:
-
Follow step 4 from the paraffin-embedded protocol.
-
-
Mounting:
-
Rinse in distilled water and mount with an aqueous mounting medium.
-
-
Erythrocytes/Hemoglobin: Blue to blue-green
-
Nuclei (with Nuclear Fast Red): Pink to Red
-
Cytoplasm (with Eosin): Pink
Experimental Workflow Diagram
Caption: o-Tolidine histological staining workflow.
Troubleshooting
-
No Staining:
-
Ensure reagents are freshly prepared.
-
Check for the presence of erythrocytes in a positive control slide.
-
Increase incubation times.
-
-
Weak Staining:
-
Increase the concentration of o-Tolidine or hydrogen peroxide.
-
Ensure the pH of the solutions is appropriate.
-
-
High Background:
-
Decrease incubation times.
-
Ensure thorough rinsing between steps.
-
Consider blocking endogenous peroxidase activity with a 0.3% H₂O₂ solution in methanol for 30 minutes after rehydration, for tissues with high intrinsic peroxidase activity.
-
-
Precipitate Formation:
-
Filter the o-Tolidine staining solution before use.
-
References
Application Notes and Protocols for the Colorimetric Determination of Gold using o-Tolidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The colorimetric determination of gold using o-Tolidine dihydrochloride is a classical and cost-effective analytical method suitable for the quantification of microgram quantities of gold. This technique is based on the oxidation of o-Tolidine by gold (III) ions in an acidic medium, which results in the formation of a yellow-colored product. The intensity of the developed color is directly proportional to the concentration of gold in the sample and can be quantified spectrophotometrically. This method has found applications in various fields, including the analysis of electroplating solutions, geological samples, and pharmaceutical formulations.
Principle
The core of this method lies in a redox reaction where chloroauric acid (HAuCl₄) oxidizes o-Tolidine (3,3'-dimethylbenzidine). This reaction produces a distinct yellow color, and the absorbance of the resulting solution is measured to determine the gold concentration.[1] It is crucial to control the experimental conditions, such as pH and the absence of other oxidizing agents, to ensure accurate and reproducible results.[1][2]
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the colorimetric determination of gold using this compound.
| Parameter | Value | Reference |
| Analyte | Gold (Au) | [1] |
| Reagent | This compound | [1] |
| Wavelength of Max. Absorbance (λmax) | Not specified, yellow color observed | [1] |
| Detection Range (Visual) | Up to 8 µg of gold in 25 mL | [1] |
| Detection Range (Spectrophotometric) | Up to 10 µg of gold in 25 mL | [1] |
| Color Stability | Maximum intensity reached in 1-3 minutes, stable for 10-30 minutes | [1] |
| Potential Interferences | Ferric ions, chlorine, other oxidizing agents | [1][2] |
Experimental Protocols
Preparation of Reagents
a) Purified o-Tolidine Solution:
-
Commercial o-tolidine may contain impurities that cause the yellow color to fade.[1] Purification is recommended.
-
Purification of o-Tolidine:
-
Saturate a boiling solution of 2 N sulfuric acid with commercial o-tolidine.
-
Filter the hot solution through a porous porcelain or glass frit to remove insoluble impurities.
-
Allow the filtrate to cool to room temperature to crystallize o-tolidine sulfate.
-
Collect the crystals by filtration. Do not use filter paper to avoid introducing organic matter.[1]
-
Repeat the recrystallization process two more times from 2 N sulfuric acid. The final product should be a nearly pure white crystalline mass.[1]
-
-
Preparation of o-Tolidine Reagent Solution:
-
Saturate N sulfuric acid with the purified o-tolidine sulfate.
-
Dilute 1 volume of the saturated solution with 19 volumes of N sulfuric acid. This diluted solution is stable for long periods.[1]
-
b) Standard Gold Solution (1.0 µg/mL):
-
Dissolve 0.1000 g of pure gold in aqua regia (a mixture of nitric acid and hydrochloric acid).
-
Dilute the solution to 1 liter with distilled water containing 60 mL of concentrated hydrochloric acid and 40 mL of concentrated nitric acid to prevent the precipitation of gold.[1]
-
Further dilute 10 mL of this stock solution to 1 liter with the same acid-water mixture to obtain a standard solution of 1.0 µg/mL.[1]
Sample Preparation
-
For solid samples, an appropriate digestion method to bring the gold into a solution of chloroauric acid is required.
-
It is critical to ensure that all gold is in the trivalent state (Au³⁺).[1]
-
Evaporation of gold solutions should be done carefully to prevent reduction to aurous chloride or metallic gold. Evaporation on a steam bath followed by complete drying with a jet of purified air is recommended.[1]
Colorimetric Determination Procedure
-
Place a known volume of the sample solution (containing 0.5 to 10.0 µg of gold) into a 50-mL beaker.[1]
-
If necessary, add a drop of aqua regia and evaporate the solution to complete dryness using a gentle stream of purified air.[1]
-
To the dry residue, add exactly 25 mL of the o-tolidine reagent solution.[1]
-
A yellow color will develop. Allow the color to reach its maximum intensity (typically 1-3 minutes).[1]
-
Transfer the solution to a cuvette and measure the absorbance at the wavelength of maximum absorption using a spectrophotometer. The measurement should be taken within 10 to 30 minutes of color development.[1]
-
Prepare a series of standard gold solutions of known concentrations and follow the same procedure to construct a calibration curve of absorbance versus gold concentration.
-
Determine the concentration of gold in the sample by comparing its absorbance to the calibration curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the chemical reaction pathway and the general experimental workflow for the colorimetric determination of gold.
Caption: Reaction of Gold (III) with o-Tolidine.
Caption: Experimental Workflow for Gold Determination.
Discussion and Troubleshooting
-
Interferences: The primary sources of interference are other oxidizing agents that can also react with o-tolidine, leading to erroneously high results. Ferric ions and free chlorine are common interferents and must be absent from the sample.[1][2] A variety of other metal chlorides, such as those of aluminum, bismuth, cadmium, copper, lead, mercury, nickel, platinum, and zinc, have been reported not to give a reaction with o-tolidine in dilute hydrochloric acid solution.[2]
-
Color Stability: The yellow color produced is not indefinitely stable, with maximum intensity being maintained for 10 to 30 minutes.[1] Therefore, it is essential to perform spectrophotometric measurements within this timeframe for accurate results.
-
Purity of Reagents: The purity of the o-tolidine reagent is critical for the stability of the colored product. Using recrystallized o-tolidine is highly recommended to avoid rapid fading of the color.[1]
-
Acid Concentration: While the reaction occurs in an acidic medium, excessively high concentrations of strong mineral acids can decrease the sensitivity of the test.[2]
By adhering to the detailed protocols and being mindful of the potential challenges, researchers can successfully employ this colorimetric method for the sensitive determination of gold in various matrices.
References
Application Notes and Protocols for o-Tolidine Dihydrochloride in Forensic Blood Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
o-Tolidine dihydrochloride is a chemical reagent historically used in forensic science for the presumptive identification of bloodstains.[1][2] The test is a catalytic color test based on the principle that the heme group in hemoglobin exhibits a peroxidase-like activity.[3][4][5] In the presence of an oxidizing agent, such as hydrogen peroxide, the heme catalyzes the oxidation of o-tolidine, resulting in a characteristic blue to green color change, indicating the potential presence of blood.[1][3][6][7] While effective and highly sensitive, it is important to note that o-tolidine is considered a potential carcinogen and should be handled with appropriate safety precautions.[8][9][10][11] This test is presumptive, meaning a positive result suggests the presence of blood, but it is not confirmatory and may yield false positives with other substances.[1][3]
Data Presentation
The following tables summarize the quantitative data for the preparation of o-Tolidine reagents and the experimental protocol for blood detection.
Table 1: o-Tolidine Reagent Formulations
| Reagent Component | Formulation 1[12][13] | Formulation 2[3] | Formulation 3[14] |
| This compound | 1.6 g | 1.5 g | ~4 g |
| Ethanol | 40.0 mL | 40 mL | - |
| Glacial Acetic Acid | 30.0 mL | 30 mL | 180 mL (of 50% solution) |
| Distilled/Reagent Water | 30.0 mL | 30 mL | 180 mL |
| Total Volume | ~100 mL | ~100 mL | 360 mL |
Table 2: Experimental Protocol Parameters
| Step | Parameter | Value/Description |
| 1. Sample Collection | Method | Rub the suspected stain with a sterile cotton swab or filter paper moistened with deionized water.[1] |
| 2. Reagent Addition 1 | Reagent | Add one drop of o-Tolidine solution to the swab/filter paper.[1][6] |
| 3. Observation Period 1 | Time | Wait for approximately 30 seconds.[1] |
| 4. Reagent Addition 2 | Reagent | Add one drop of 3% hydrogen peroxide.[1][6] |
| 5. Observation Period 2 | Time | Observe for a color change within 10-15 seconds.[1][6] |
| 6. Positive Result | Indication | An intense blue or blue-green color change.[1][6][7] |
| 7. Negative Result | Indication | No color change within the observation period.[6] |
| 8. Inconclusive Result | Indication | Color change before the addition of hydrogen peroxide.[1][6] |
| 9. Controls | Positive/Negative | Always run a test with a known blood standard and a blank swab/filter paper.[1][15] |
Experimental Protocols
1. Reagent Preparation
-
Formulation 1 (Standard Laboratory Preparation):
-
In a chemical fume hood, dissolve 1.6 g of this compound in a mixture of 40.0 mL of ethanol, 30.0 mL of glacial acetic acid, and 30.0 mL of distilled water.[13]
-
Mix thoroughly until all components are dissolved.
-
Store the reagent in a brown dropper bottle in a refrigerator.[13] The reagent should be discarded after one year or if it changes from a transparent beige to a dark brown color.[13]
-
-
3% Hydrogen Peroxide Solution:
2. Presumptive Blood Detection Protocol
-
Safety Precautions: Due to the carcinogenic nature of o-tolidine, always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[9][11] All procedures involving o-tolidine solution should be performed in a chemical fume hood.[8][15]
-
Sample Collection: Moisten a sterile cotton swab or a piece of filter paper with deionized water and gently rub a portion of the suspected bloodstain to transfer the sample.[1]
-
Controls:
-
Testing Procedure: a. Place the swab or filter paper with the transferred stain on a clean, non-absorbent surface or in a spot plate.[15] b. Add one drop of the prepared o-tolidine solution to the sample.[1][6] c. Wait for approximately 30 seconds and observe for any color change.[1] If a color appears at this stage, the test is considered inconclusive as it may indicate the presence of a chemical oxidant.[6] d. Add one drop of 3% hydrogen peroxide to the sample.[1][6]
-
Interpretation of Results:
-
Positive: A rapid and intense blue or blue-green color change within 10-15 seconds indicates a positive presumptive test for blood.[1][6][7]
-
Negative: No color change within 10 seconds of adding the hydrogen peroxide indicates a negative result.[6]
-
Invalid/Inconclusive: A color change (e.g., pinkish) before the addition of hydrogen peroxide invalidates the test.[1][6]
-
Mandatory Visualization
Caption: Experimental workflow for the presumptive testing of blood using o-tolidine.
Caption: Chemical pathway of the o-tolidine presumptive test for blood.
References
- 1. Orthotolidine in crime scene investigation | Research Starters | EBSCO Research [ebsco.com]
- 2. oxfordreference.com [oxfordreference.com]
- 3. medicalalgorithms.com [medicalalgorithms.com]
- 4. nzic.org.nz [nzic.org.nz]
- 5. DSpace [open.bu.edu]
- 6. portal.ct.gov [portal.ct.gov]
- 7. scribd.com [scribd.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. riccachemical.com [riccachemical.com]
- 11. accomn.com [accomn.com]
- 12. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]
- 13. portal.ct.gov [portal.ct.gov]
- 14. maine.gov [maine.gov]
- 15. portal.ct.gov [portal.ct.gov]
Application Notes and Protocols: Spectrophotometric Determination of Residual Chlorine with o-Tolidine Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The determination of residual chlorine is a critical parameter in ensuring the efficacy of disinfection processes in water treatment, swimming pool maintenance, and various industrial applications.[1] The o-tolidine method is a long-established, simple, and rapid colorimetric technique for the quantitative measurement of both free and total residual chlorine.[1][2] Developed in the early 20th century, this method relies on the oxidation of o-tolidine by chlorine in an acidic solution to produce a yellow-colored compound, the intensity of which is directly proportional to the chlorine concentration.[1][2]
While newer methods such as the N,N-diethyl-p-phenylenediamine (DPD) method are now more commonly used due to safety and specificity concerns with o-tolidine, understanding the o-tolidine protocol remains valuable for historical context and for laboratories where it may still be in use.[2][3]
Principle of Detection
In an acidic medium, o-tolidine (as o-tolidine dihydrochloride for better solubility) is oxidized by residual chlorine, which includes both free chlorine (hypochlorous acid and hypochlorite ions) and combined chlorine (chloramines).[1] This oxidation reaction results in the formation of a yellow-colored holoquinone.[1] The intensity of the developed color is proportional to the concentration of residual chlorine in the sample and can be quantified using a spectrophotometer.[1][2] The reaction with free chlorine is nearly instantaneous, whereas the reaction with combined chlorine is slower, allowing for the differentiation between the two forms.[1][4]
Quantitative Data Summary
The performance characteristics of the o-tolidine method can vary depending on the specific protocol and the sample matrix. The following table summarizes typical performance data.
| Validation Parameter | Performance Characteristic | Reference |
| Linear Range | 0 - 5.0 mg/L Cl₂ | [5][6] |
| Typical Measurement Range | 0.1 - 10 mg/L Cl₂ | [2] |
| Limit of Quantification (LOQ) | 0.2 - 0.5 mg/L Cl₂ | [5][6] |
| Precision (RSD%) | 0.93% for 1.4 mg/L chlorine | [5][7] |
| Accuracy (Recovery %) | 100 ± 3% for samples with Total Organic Carbon (TOC) < 60 mg/L | [5][6] |
Experimental Protocols
-
Carcinogenicity: o-Tolidine is a suspected carcinogen and must be handled with extreme care.[1][3] Always use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work involving o-tolidine powder or concentrated solutions should be performed in a certified chemical fume hood.[1]
-
Corrosivity: The acidic o-tolidine reagent is corrosive. Avoid contact with skin and eyes.[1]
-
Weigh 1.35 g of this compound and dissolve it in 500 mL of chlorine-free distilled water.[5]
-
In a separate container, carefully add 150 mL of concentrated hydrochloric acid (HCl) to 350 mL of chlorine-free distilled water to make 500 mL of dilute HCl solution. Always add acid to water.[5]
-
Add the this compound solution to the dilute HCl solution with continuous stirring.
-
Store the final reagent in a brown, glass-stoppered bottle and protect it from sunlight. The solution is stable for approximately six months.
-
Spectrophotometer capable of measurement in the 435-490 nm wavelength range.[1]
-
Cuvettes with a 1 cm light path or longer.[8]
-
Calibrated pipettes and clean glassware (e.g., Nessler tubes, volumetric flasks).
-
Turn on the spectrophotometer and allow it to warm up. Set the wavelength to a value between 435-490 nm.[1]
-
Adjust the spectrophotometer to zero absorbance using a blank of the sample water (without the o-tolidine reagent).
-
Pipette 10 mL of the water sample into a clean cuvette or test tube.[4]
-
Add 0.5 mL of the acidic o-tolidine reagent to the sample.[1]
-
Cap the cuvette and mix the solution by inverting it several times.[1]
-
Allow the solution to stand for at least 5 minutes to ensure complete color development from both free and combined chlorine, but no more than 15 minutes.[4][8]
-
Place the cuvette in the spectrophotometer and record the absorbance.
-
Determine the total residual chlorine concentration (in mg/L) from a pre-established calibration curve.
-
Follow steps 1-5 of the protocol for total residual chlorine.[1]
-
Immediately after mixing (within 5-15 seconds), place the cuvette in the spectrophotometer and record the absorbance.[1][4] This rapid color development is indicative of free residual chlorine.[1][4]
-
Determine the free residual chlorine concentration from the same calibration curve.
The concentration of combined residual chlorine is calculated by subtracting the free chlorine concentration from the total chlorine concentration.[1][4]
Combined Chlorine (mg/L) = Total Chlorine (mg/L) - Free Chlorine (mg/L)
Interferences and Mitigation
The o-tolidine method is susceptible to interference from other oxidizing agents, which can lead to erroneously high results.[4] Common interfering substances include:
To correct for these interferences, an Orthotolidine-Arsenite (OTA) test can be performed.[1][4] In this procedure, sodium arsenite is added to a separate water sample before the o-tolidine reagent.[4] Sodium arsenite selectively inhibits the reaction with chlorine, meaning any color that develops is due to the interfering substances alone.[1] The absorbance of this OTA-treated sample can then be subtracted from the original sample's absorbance to yield a corrected value for chlorine concentration.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. waterandwastewater.com [waterandwastewater.com]
- 3. chemicaljournals.com [chemicaljournals.com]
- 4. Test for Residual Chlorine | Water Treatment | Waste Water Treatment | Water Treatment Process & Plant Design [thewatertreatments.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of residual chlorine in greywater using o-tolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dec.vermont.gov [dec.vermont.gov]
o-Tolidine Dihydrochloride as a Redox Indicator: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Tolidine dihydrochloride is a versatile organic compound that serves as a sensitive redox indicator, primarily recognized for its application in the colorimetric determination of free and residual chlorine in water. Its utility also extends to other redox titrations, where it undergoes a distinct color change at a specific electrode potential. This document provides detailed application notes and protocols for the use of this compound as a redox indicator in various titrimetric analyses.
Disclaimer: o-Tolidine is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.
Principle of Operation
The function of o-tolidine as a redox indicator is based on its oxidation-reduction properties. In its reduced form, o-tolidine is colorless. When oxidized by a suitable oxidizing agent, it is converted to a colored product. In the presence of strong oxidizing agents like chlorine, permanganate, or dichromate, o-tolidine undergoes a two-electron oxidation to form a yellow holoquinone derivative. The intensity of the color is proportional to the concentration of the oxidizing agent. In a titration, the appearance of this color can signify the endpoint.
Quantitative Data Summary
| Parameter | Value/Description | Application Context |
| Chemical Formula | C₁₄H₁₆N₂·2HCl | - |
| Molar Mass | 285.21 g/mol | - |
| Appearance | White to light brown crystalline powder | - |
| Solubility | Slightly soluble in water | Indicator solution preparation |
| Oxidized Form | Yellow holoquinone | Colorimetric determination |
| Reduced Form | Colorless | - |
| Transition Potential | Not well-documented for general redox titrations. | Selection of appropriate titrations |
Redox Mechanism and Experimental Workflow
The redox mechanism of o-tolidine involves the loss of two electrons and two protons to form a quinonediimine structure, which is responsible for the observed color.
Caption: Redox mechanism of o-tolidine.
A general workflow for a redox titration using this compound as an indicator is depicted below.
Caption: General experimental workflow for redox titration.
Experimental Protocols
Preparation of this compound Indicator Solution (0.1% w/v)
Materials:
-
This compound
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Volumetric flask (100 mL)
-
Beaker
-
Glass stirring rod
Procedure:
-
In a fume hood, weigh 0.1 g of this compound and transfer it to a beaker.
-
Add 10 mL of concentrated hydrochloric acid and stir to dissolve the solid.
-
Carefully transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Dilute the solution to the mark with deionized water.
-
Stopper the flask and invert it several times to ensure thorough mixing.
-
Store the indicator solution in a dark, stoppered bottle. The solution is stable for several months.
Application Protocol: Determination of Iron(II) with Potassium Dichromate
While diphenylamine sulfonate is the more common indicator for this titration, o-tolidine can be used as an alternative. The endpoint is signaled by a color change from green to a greenish-yellow or blue-green.
Materials:
-
Standard potassium dichromate (K₂Cr₂O₇) solution (e.g., 0.1 N)
-
Unknown iron(II) sulfate (FeSO₄) solution
-
Sulfuric acid (H₂SO₄), concentrated
-
Phosphoric acid (H₃PO₄), 85%
-
This compound indicator solution (0.1% w/v)
-
Burette, pipette, conical flasks
Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the unknown iron(II) sulfate solution into a conical flask.
-
Carefully add 10 mL of concentrated sulfuric acid and 5 mL of 85% phosphoric acid to the flask. The phosphoric acid complexes with the Fe(III) ions produced during the titration, which sharpens the endpoint.
-
Add 2-3 drops of the this compound indicator solution. The solution should initially be colorless or have a faint greenish tint due to the Fe(II) ions.
-
Fill a burette with the standard potassium dichromate solution and record the initial volume.
-
Titrate the iron(II) solution with the potassium dichromate solution, swirling the flask continuously.
-
The endpoint is reached when the solution changes from a green color to a persistent greenish-yellow or blue-green color.
-
Record the final volume of the potassium dichromate solution used.
-
Repeat the titration at least two more times to obtain concordant results.
-
Calculate the concentration of the iron(II) solution using the stoichiometry of the reaction:
Cr₂O₇²⁻ + 6Fe²⁺ + 14H⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O
Applications in Drug Development
In the pharmaceutical industry, precise quantitative analysis is crucial. Redox titrations are employed for the assay of various active pharmaceutical ingredients (APIs) and raw materials that possess oxidizing or reducing properties. While specific applications of o-tolidine as a redox indicator in drug development are not widely documented, its principle can be applied in quality control for the determination of substances that can be analyzed via redox titrimetry, provided a suitable standard oxidant is used and the endpoint detection is validated.
Limitations and Interferences
-
Toxicity: o-Tolidine is a potential carcinogen and must be handled with extreme care.
-
Interfering Substances: Other oxidizing or reducing agents present in the sample can interfere with the titration and lead to inaccurate results.
-
pH Dependence: The redox potential of many systems, including that of o-tolidine, can be pH-dependent. Therefore, maintaining the appropriate pH is crucial for a sharp and accurate endpoint.
-
Endpoint Color: The color change at the endpoint may not be as sharp as with other redox indicators for certain titrations, which can be a source of error.
Conclusion
This compound is a functional redox indicator with a primary, well-established role in the colorimetric determination of chlorine. While its application in general redox titrimetry is less common and not as extensively documented as other indicators like ferroin or diphenylamine sulfonate, it can be utilized in specific titrations, such as the determination of iron(II) with potassium dichromate. Researchers and scientists should be aware of its potential health hazards and the limitations associated with its use, ensuring that appropriate safety measures and experimental conditions are in place for accurate and reliable results.
Troubleshooting & Optimization
o-Tolidine dihydrochloride solution stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, degradation, and troubleshooting of o-Tolidine dihydrochloride solutions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my this compound solution to ensure maximum stability?
A1: Proper preparation and storage are critical for the longevity of your this compound solution. The dihydrochloride salt is generally preferred for its enhanced solubility.[1] For a standard 0.1% w/v solution used in chlorine testing, dissolve 1.0 g of this compound in 150 mL of concentrated hydrochloric acid within a fume hood, then dilute the solution to 1 liter with deionized water.[1] Solutions should be stored in a cool, dry, well-ventilated area in tightly closed, dark, glass-stoppered bottles to protect them from light and air, as the compound is sensitive to both.[1][2][3][4] Do not store in direct sunlight.[2][5] Under these conditions, the reagent solution is stable for approximately six months.[1]
Q2: What are the main factors that cause this compound solutions to degrade?
A2: The primary factors leading to the degradation of this compound solutions are exposure to light, air (oxygen), heat, and incompatible materials.[3][6] o-Tolidine is an aromatic amine that is susceptible to oxidation, which can be accelerated by these environmental factors.[7] Incompatible materials to avoid include strong oxidizing agents, bases, and certain metals.[3] Variations in pH can also alter the molecular structure and reduce stability.[6][8]
Q3: My this compound solution has changed color. What does this mean and is it still usable?
A3: A freshly prepared this compound solution should be clear and colorless.[9] If your solution develops a yellow or brownish tint over time, it is an indication of degradation, likely due to oxidation from exposure to air or light.[7] This color change signifies a loss of reagent activity and can lead to inaccurate experimental results, such as high background signals or reduced sensitivity. It is strongly recommended to discard any discolored solution and prepare a fresh batch.
Q4: What are the known degradation products of this compound?
A4: The primary degradation product under normal storage conditions is the oxidized form of o-tolidine, an iminoquinone or holoquinone, which imparts a yellow color to the solution.[1][7] Under conditions of thermal decomposition, such as in a fire, hazardous decomposition products can be generated, including toxic and irritating gases like hydrogen chloride, carbon monoxide, and oxides of nitrogen.[3][10]
Q5: What are the critical safety precautions when handling this compound?
A5: this compound is a suspected carcinogen and should be handled with extreme care.[1][5][11][12] Always work in a well-ventilated area or under a chemical fume hood.[2][3][11] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[2][4][11] Avoid inhalation of dust or solution mists and prevent any contact with skin or eyes.[2][11] In case of accidental contact, flush the affected area with plenty of water for at least 15 minutes and seek immediate medical attention.[2][11]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Inaccurate or False-Positive Results in Chlorine Assay
-
Symptom: The measured chlorine concentration is unexpectedly high, or a yellow color develops in chlorine-free samples.
-
Possible Cause: Interference from other oxidizing agents present in the sample, such as oxidized iron or nitrites.[1] These substances can also oxidize o-tolidine, mimicking the reaction of chlorine.
-
Solution:
-
Run a Blank: Test a sample of your matrix (e.g., greywater) without the o-tolidine reagent to check for inherent color.[13][14]
-
Perform an Orthotolidine-Arsenite (OTA) Test: This procedure can help differentiate between free chlorine and interfering substances. Adding sodium arsenite to a separate sample before the o-tolidine reagent will selectively inhibit the reaction with chlorine, allowing for the quantification of the interfering compounds.[1]
-
Issue 2: Poor Sensitivity or No Color Development
-
Symptom: The solution does not develop the expected yellow color, or the color intensity is very weak despite the suspected presence of the analyte (e.g., chlorine).
-
Possible Cause 1: The this compound solution has degraded.
-
Possible Cause 2: The pH of the reaction is incorrect.
-
Solution: The oxidation of o-tolidine by chlorine is pH-dependent and occurs rapidly at a pH < 2.8.[7] Ensure your reagent solution is sufficiently acidic as per the protocol.
-
-
Possible Cause 3: Complex sample matrix effects.
Issue 3: Precipitate Forms in the Solution
-
Symptom: Solid particles are visible in the this compound solution upon preparation or during storage.
-
Possible Cause: Incomplete dissolution or poor solubility.
-
Solution: Ensure you are using the dihydrochloride salt, which has better solubility.[1] Follow the correct dissolution procedure, which often involves dissolving the compound in acid or a specific buffer.[1][15] Gentle warming or stirring can aid dissolution, but do not heat excessively.[15] If precipitate forms during storage, the solution may be compromised and should be prepared fresh.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability and application of this compound solutions.
Table 1: Solution Stability
| Parameter | Condition | Duration | Reference |
|---|---|---|---|
| Reagent Solution Stability | Stored in a dark, glass-stoppered bottle | Approx. 6 months | [1] |
| Sample Stability (Greywater for Chlorine Analysis) | Stored in dark conditions at 4°C | < 2 hours |[13][14] |
Table 2: Performance in Colorimetric Chlorine Assay
| Parameter | Batch Method | Sequential Injection Method | Reference |
|---|---|---|---|
| Linear Range | 0 - 3.0 mg Cl₂/L | 0 - 5.0 mg Cl₂/L | [14] |
| Limit of Quantification | 0.2 mg Cl₂/L | 0.5 mg Cl₂/L | [14] |
| Required Absorbance (ACS Test) | ≥ 0.42 at 430 nm (1 cm cell) | N/A |[9] |
Experimental Protocols
Protocol 1: Preparation of 0.1% w/v this compound Reagent
This protocol is standard for preparing the reagent for residual chlorine detection.[1]
-
Safety: Perform all steps in a certified chemical fume hood while wearing appropriate PPE (gloves, safety goggles, lab coat).
-
Weighing: Accurately weigh 1.0 g of this compound powder.
-
Dissolution: In a glass beaker, add the 1.0 g of powder to 150 mL of concentrated hydrochloric acid.
-
Mixing: Stir the solution gently with a magnetic stirrer until the powder is completely dissolved.
-
Dilution: Quantitatively transfer the solution to a 1-liter volumetric flask. Dilute to the mark with deionized water.
-
Storage: Transfer the final solution to a dark, glass-stoppered bottle. Label the bottle with the chemical name, concentration, preparation date, and your initials. Store in a cool, dark, and dry place.
Protocol 2: Colorimetric Test for Residual Chlorine
This protocol provides a general workflow for using the prepared reagent.
-
Sample Collection: Collect 10 mL of the water sample in a clean cuvette or test tube.
-
Reagent Addition: Add 0.5 mL of the 0.1% acidic o-Tolidine reagent to the sample.[1]
-
Mixing: Cap the cuvette/tube and invert several times to ensure thorough mixing.
-
Color Development: Allow the solution to stand for 5-10 minutes for the yellow color to develop. Absorbance readings should be made promptly as the color can fade.[9]
-
Measurement: Measure the absorbance of the solution at 430 nm using a spectrophotometer. Use a sample of the water without the reagent as a blank.
-
Quantification: Determine the chlorine concentration by comparing the absorbance to a previously prepared calibration curve.
Visualizations
Caption: Troubleshooting workflow for issues with o-Tolidine assays.
Caption: Oxidation of o-Tolidine by chlorine to form a yellow product.
Caption: Workflow for preparing 0.1% w/v this compound solution.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. labdepotinc.com [labdepotinc.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. lobachemie.com [lobachemie.com]
- 6. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. rsquarel.org [rsquarel.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of residual chlorine in greywater using o-tolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. maine.gov [maine.gov]
Interference of nitrites and manganese in o-Tolidine dihydrochloride chlorine test
This guide provides troubleshooting assistance and frequently asked questions regarding the interference of nitrites and manganese in residual chlorine determination using the o-tolidine dihydrochloride method.
Frequently Asked Questions (FAQs)
Q1: What is the o-tolidine test and how does it work?
The o-tolidine test is a colorimetric method used to determine the concentration of residual chlorine in water.[1][2] The reagent, this compound, is dissolved in a 10% solution of hydrochloric acid.[3][4][5] When this reagent is added to a water sample containing free or combined chlorine, it is oxidized, resulting in a yellow-colored compound.[3][4][5][6][7] The intensity of this yellow color is directly proportional to the concentration of chlorine in the sample and can be measured using a spectrophotometer or by visual comparison with color standards.[1][6][8]
Q2: What are common interfering substances in the o-tolidine test?
The primary interfering substances in the o-tolidine test are nitrites, iron, and manganese compounds.[4][5][6][9][10] These substances can also oxidize the o-tolidine reagent, producing a false yellow color that leads to an overestimation of the chlorine concentration.[4][5][6]
Q3: How do nitrites interfere with the chlorine measurement?
Nitrites (NO₂⁻) can react with the o-tolidine reagent, especially during the longer reaction times required to measure combined chlorine, to produce a yellow color, leading to inaccurately high chlorine readings.[4][5][9] This interference is significant as nitrites can be present in water due to the oxidation of ammonia by bacteria or chlorine.[9]
Q4: How does manganese interfere with the o-tolidine test?
Oxidized forms of manganese, such as manganic compounds (Mn⁴⁺), can directly react with o-tolidine to produce the characteristic yellow color, resulting in a false positive for chlorine.[4][5][6][11] This interference can be a significant issue in water sources where manganese is naturally present.[11]
Q5: How can I determine if my results are affected by nitrite or manganese interference?
The Orthotolidine-Arsenite (OTA) test is a modified procedure designed to differentiate between true chlorine residual and the color produced by interfering substances.[4][5][6] By first dechlorinating the sample with sodium arsenite, any color that subsequently develops upon adding o-tolidine is attributable to interfering agents like nitrites and manganese.[5][6]
Q6: Are there safer alternatives to the o-tolidine test?
Yes, due to safety concerns and issues with interference, the DPD (N,N-diethyl-p-phenylenediamine) method has become a more widely used and accepted alternative for chlorine testing.[1] The DPD method is more specific to free chlorine and offers greater accuracy and sensitivity.[1] Amperometric titration is another highly precise method, though it requires more specialized equipment.[1]
Q7: What are the safety precautions for handling this compound?
This compound is a hazardous substance and a suspected carcinogen.[12][13][14] It is harmful if swallowed and can cause skin and eye irritation.[13][14] Always handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13][15] Work in a well-ventilated area and avoid creating dust.[12][15] Store the chemical in a cool, dry, dark place away from strong oxidizing agents.[12][13][15]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| False high chlorine reading | Presence of interfering substances such as nitrites, iron, or manganese. | 1. Perform the Orthotolidine-Arsenite (OTA) test to quantify the interference. 2. Subtract the interference value from the total reading to get the true chlorine concentration.[5] 3. Consider using an alternative chlorine testing method like DPD or amperometric titration for samples with known high levels of interfering substances.[1] |
| Inconsistent or fluctuating readings | 1. Improper sample handling. 2. Contamination of glassware. 3. Degradation of o-tolidine reagent. | 1. Ensure samples are tested immediately after collection as chlorine is volatile. 2. Use thoroughly cleaned and rinsed glassware for each test. 3. Store the o-tolidine reagent in a dark, cool place and check for any discoloration before use.[8] A discolored reagent should be discarded.[16] |
| No color development in a known chlorinated sample | 1. Very high chlorine concentration causing bleaching of the indicator. 2. Incorrect pH of the sample. | 1. Dilute the sample with chlorine-demand-free water and re-test. 2. Ensure the sample pH is within the optimal range for the reaction. The o-tolidine reagent is acidic and should sufficiently lower the pH of most samples. |
Quantitative Data Summary
The following table summarizes the key reaction times for differentiating between free and combined chlorine using the standard o-tolidine test.
| Analyte | Reaction Time | Observation |
| Free Residual Chlorine | Within 5-10 seconds | Instantaneous development of yellow color.[3][4][6] |
| Total Residual Chlorine | After 5 minutes | Slower color development representing combined chlorine.[3][6] |
Experimental Protocols
Standard o-Tolidine Test for Free and Total Chlorine
This protocol is for determining free and total residual chlorine.
Materials:
-
This compound reagent (1 g in 1 liter of 10% HCl solution)[4][5]
-
Glass test tubes or cuvettes
-
Pipettes
-
Spectrophotometer or color comparator
-
Water sample
Procedure:
-
Take a 10 mL water sample in a clean glass test tube.[6]
-
Add 0.1 mL of the o-tolidine reagent to the sample and mix.[3][6]
-
For Free Chlorine: Read the intensity of the yellow color within 10 seconds of adding the reagent.[3][4] This gives the concentration of free residual chlorine.
-
For Total Chlorine: Allow the color to develop for at least 5 minutes.[3][6] Read the color intensity again. This gives the total residual chlorine.
-
For Combined Chlorine: Calculate the combined chlorine concentration by subtracting the free chlorine reading from the total chlorine reading.[4][6]
-
Compare the color intensity against standard solutions or use a calibrated spectrophotometer to determine the chlorine concentration in mg/L.
Orthotolidine-Arsenite (OTA) Test to Correct for Interferences
This protocol is used to determine the true free and combined chlorine residuals by accounting for interferences from nitrites and manganese.[4][5][6]
Materials:
-
This compound reagent
-
Sodium arsenite solution
-
Glass test tubes
-
Pipettes
-
Spectrophotometer or color comparator
-
Water sample
Procedure:
-
Determine Apparent Chlorine (Free and Total): Follow steps 1-4 of the "Standard o-Tolidine Test" using a fresh water sample. This provides the apparent free and total chlorine readings, which include interferences.
-
Determine Interference Value:
-
Take a new, separate water sample.
-
Add the sodium arsenite solution to this sample. This will neutralize all the free and combined chlorine.
-
Immediately add the o-tolidine reagent.
-
Any yellow color that develops now is due to the presence of interfering substances like nitrites and manganese.[5][6] Measure this color intensity.
-
-
Calculate True Chlorine Concentration:
-
Subtract the interference value (from step 2) from the apparent free and total chlorine readings (from step 1) to obtain the true concentrations of free and combined residual chlorine.[5]
-
Visualizations
References
- 1. waterandwastewater.com [waterandwastewater.com]
- 2. scribd.com [scribd.com]
- 3. testbook.com [testbook.com]
- 4. Orthotolidine (OT) test and Orthotolidine – Arsenite (OTA) test | PSM Made Easy [ihatepsm.com]
- 5. OT and OTA test | PSM Made Easy [ihatepsm.com]
- 6. Test for Residual Chlorine | Water Treatment | Waste Water Treatment | Water Treatment Process & Plant Design [thewatertreatments.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. benchchem.com [benchchem.com]
- 9. ideals.illinois.edu [ideals.illinois.edu]
- 10. lamotte.com [lamotte.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. labdepotinc.com [labdepotinc.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. lobachemie.com [lobachemie.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. dec.vermont.gov [dec.vermont.gov]
Optimizing pH conditions for o-Tolidine dihydrochloride colorimetric assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of o-Tolidine dihydrochloride for colorimetric assays. The information is tailored for researchers, scientists, and drug development professionals to help optimize experimental conditions and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the o-Tolidine colorimetric assay?
The o-Tolidine method is a colorimetric technique that relies on the oxidation of o-Tolidine. In the presence of an oxidizing agent (such as free chlorine or hydrogen peroxide generated from an enzymatic reaction), o-Tolidine is oxidized, forming a colored compound.[1][2] The intensity of the resulting yellow-to-blue/green color is directly proportional to the concentration of the oxidizing agent in the sample.[2][3] The reaction is typically measured using a spectrophotometer at a wavelength between 435-490 nm for the yellow holoquinone.[1]
Q2: Why is pH a critical parameter for this assay?
Maintaining the correct pH is crucial for achieving accurate and reproducible results. The pH of the reaction mixture directly influences the stability, intensity, and duration of the color development.[4] An optimal pH ensures that the oxidation-reduction reaction proceeds efficiently, leading to the formation of the desired colored product (a holoquinone or meriquinone).[4] Deviations from the optimal pH range can lead to incomplete reactions, rapid color fading, or the formation of off-target products, all of which compromise the assay's reliability.
Q3: What is the optimal pH range for the o-Tolidine assay?
The optimal pH range can vary slightly depending on the specific application, but a moderately acidic condition is consistently required. For most applications, particularly the detection of available chlorine, a pH between 3.0 and 5.0 is recommended to obtain brilliant and stable colors.[4] Some protocols for rapid chlorine detection specify a pH below 2.8.[5] It is essential to use a buffer system with sufficient capacity to maintain the pH within this target range throughout the experiment.[4]
Key Experimental Parameters
The following tables summarize critical quantitative data for performing o-Tolidine assays.
Table 1: Recommended pH Conditions
| Parameter | Value | Notes |
| Optimal pH Range | 3.0 - 5.0 | Ensures stable and vibrant color formation for chlorine detection.[4] |
| Preferred pH | ~4.0 | Provides the most brilliant and contrasting colors.[4] |
| Alternative Acidic pH | < 2.8 | Used in some methods for rapid oxidation by chlorine.[5] |
Table 2: Reagent Preparation Examples
| Method | Component | Quantity | Instructions |
| Buffered Reagent [4] | This compound | 35 mg | Dissolve in 50 mL of acetate buffer solution. |
| Acetic Acid (Glacial) | 15 mL | Part of the buffer preparation. | |
| Sodium Acetate | 6.8 g | Part of the buffer preparation. | |
| Acidic Reagent [6] | This compound | 1.35 g | Dissolve in 500 mL of distilled water first. |
| Concentrated HCl | 150 mL | Prepare a dilute acid solution by adding to 850 mL of distilled water, then combine with the o-Tolidine solution. |
Note: o-Tolidine is a suspected carcinogen and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.[1][2]
Visualized Workflows and Mechanisms
The following diagrams illustrate the chemical reaction, factors influencing the assay, and a troubleshooting guide.
Caption: Oxidation of colorless o-Tolidine to a colored product.
Caption: Factors that can influence the outcome of the assay.
Caption: A step-by-step guide for troubleshooting common issues.
Troubleshooting Guide
Problem: My color development is weak or non-existent.
-
Cause 1: Incorrect pH. The pH of your final reaction mixture may be outside the optimal 3.0-5.0 range.
-
Solution: Verify the pH of your sample and buffer system. Ensure your buffer has adequate capacity to bring the final mixture to the target pH, ideally around 4.0.[4]
-
-
Cause 2: Degraded Reagent. The o-Tolidine reagent is sensitive to light and degrades over time.
-
Cause 3: Insufficient Analyte. The concentration of the oxidizing agent in your sample may be below the detection limit of the assay.
-
Solution: If possible, concentrate your sample or verify the expected concentration range.
-
Problem: My blank control shows high background color.
-
Cause 1: Contaminated Reagents. The water or buffer used to prepare the reagent or dilute the sample may be contaminated with oxidizing agents.
-
Solution: Use high-purity, deionized water for all solutions. Ensure all glassware is thoroughly cleaned.
-
-
Cause 2: Presence of Interfering Substances. Your sample matrix may contain interfering ions that can oxidize o-Tolidine.
Problem: The color develops but then fades very quickly.
-
Cause 1: Suboptimal pH. An incorrect pH can affect the stability of the colored holoquinone complex.[4]
-
Solution: Re-optimize and verify that the reaction pH is stable and within the 3.0-5.0 range.
-
-
Cause 2: Distinguishing Free vs. Total Chlorine. When measuring chlorine, the initial, rapid color formation (within 5-15 seconds) is indicative of free residual chlorine, while the slower color development over several minutes represents combined chlorine.[1][3][7]
Problem: My results seem erroneously high.
-
Cause 1: Interfering Substances. As mentioned, ions like Fe³⁺, Mn²⁺, and nitrites can react with o-Tolidine, giving a false positive signal.[1][3][8]
-
Solution: Perform an Orthotolidine-Arsenite (OTA) test. In the OTA procedure, sodium arsenite is added to a separate aliquot of the sample before the o-Tolidine reagent. Sodium arsenite selectively inhibits the reaction with chlorine, so any color that develops is due to the interfering substances.[1][3] This value can then be subtracted from the total reading to get a corrected result.
-
Experimental Protocol: Determination of Total Residual Chlorine
This protocol provides a generalized methodology for measuring total residual chlorine in a water sample.
-
Reagent Preparation: Prepare the acidic o-Tolidine reagent by dissolving 1.35 g of this compound in 500 mL of distilled water. In a separate container, cautiously add 150 mL of concentrated hydrochloric acid to 850 mL of distilled water. Combine the two solutions and store in a dark, glass-stoppered bottle.[6]
-
Sample Preparation: Collect the water sample. If the sample is turbid, it may need to be filtered.[9]
-
Reaction Setup: In a clean cuvette or test tube, add 0.5 mL of the acidic o-Tolidine reagent.[1] To this, add 10 mL of the water sample.[3]
-
Incubation: Mix the solution by inverting the tube gently a few times.[1] Allow the color to develop for at least 5 minutes to ensure both free and combined chlorine have reacted.[3][7]
-
Measurement: Using a spectrophotometer or colorimeter, measure the absorbance of the yellow color at a wavelength between 435-490 nm. Zero the instrument using a blank prepared with deionized water instead of the sample.
-
Quantification: Determine the chlorine concentration by comparing the absorbance value to a pre-established calibration curve prepared using standards of known chlorine concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. waterandwastewater.com [waterandwastewater.com]
- 3. Test for Residual Chlorine | Water Treatment | Waste Water Treatment | Water Treatment Process & Plant Design [thewatertreatments.com]
- 4. US2385471A - Colorimetric method for testing for available chlorine - Google Patents [patents.google.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. Orthotolidine (OT) test and Orthotolidine – Arsenite (OTA) test | PSM Made Easy [ihatepsm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
How to prevent false positives with the o-Tolidine dihydrochloride method
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing false positives when using the o-Tolidine dihydrochloride method.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound method?
The this compound method is a colorimetric assay based on the oxidation of o-tolidine. In the presence of an oxidizing agent, such as free chlorine or the peroxidase activity of hemoglobin, o-tolidine is oxidized to a colored product, typically a yellow or blue holoquinone.[1][2][3] The intensity of the color produced is directly proportional to the concentration of the analyte of interest.
Q2: What are the common applications of the this compound method?
This method is widely used for:
-
Water Quality Testing: To determine the concentration of free and total residual chlorine in water.[3][4]
-
Forensic Science: As a presumptive test for the presence of blood at crime scenes.[2][5]
-
Clinical Chemistry: For the estimation of blood in urine and historically for glucose determination.[6]
Q3: What are the primary causes of false positives with this method?
False positives can arise from procedural errors or the presence of interfering substances in the sample that can also oxidize o-tolidine. It is crucial to differentiate between a true positive result and one caused by these interferences.
Troubleshooting False Positives
A systematic approach is essential to identify and mitigate the source of false positives. The following sections provide guidance on common issues and their solutions.
Issue 1: Unexpected Color Development in Water Quality Analysis
Symptom: A yellow color develops in the assay, indicating the presence of chlorine, even when it is not expected.
Possible Causes & Solutions:
-
Interfering Substances: Oxidizing agents other than chlorine can react with o-tolidine to produce a false-positive result. Common interferences in water analysis include:
-
Mitigation Strategy: The Orthotolidine-Arsenite (OTA) Test To differentiate between true chlorine residual and interfering substances, the Orthotolidine-Arsenite (OTA) test is recommended.[1][7][8][9][10] Sodium arsenite is used to selectively remove chlorine from the sample, allowing for the quantification of color produced by interfering substances alone.[8][9][10]
Issue 2: False-Positive Blood Indication in Forensic or Clinical Samples
Symptom: A blue or green color develops, suggesting the presence of blood, in a sample that is not expected to contain it.
Possible Causes & Solutions:
-
Chemical Oxidants: Strong oxidizing agents can mimic the peroxidase activity of hemoglobin and cause a false-positive reaction. Examples include:
-
Household bleach (sodium hypochlorite)
-
Other cleaning agents containing oxidizing compounds.
-
-
Plant Peroxidases: Certain vegetables and plants contain peroxidases that can catalyze the oxidation of o-tolidine in the presence of hydrogen peroxide, leading to a false positive.[2][5][11] Examples include potatoes, horseradish, radishes, and turnips.[2][5]
-
Mitigation Strategies:
-
Procedural Control: A key step in the protocol for blood detection is to add the o-tolidine reagent to the sample first and observe for any color change before adding hydrogen peroxide. If a color change occurs at this stage, it indicates the presence of a chemical oxidant, and the test is considered inconclusive.[11] A true positive for blood will only develop color after the addition of hydrogen peroxide.
-
Heat Treatment: Plant peroxidases are generally heat-labile. Heating the sample can often inactivate these enzymes, thus preventing a false-positive reaction.
-
Quantitative Data on Interfering Substances
The following table summarizes the known interfering substances and their potential impact on the o-tolidine assay. Note: Specific interference levels can vary depending on the exact experimental conditions (e.g., pH, temperature, reagent concentration).
| Application | Interfering Substance | Typical Concentration Causing Interference | Observed Effect | Mitigation Method |
| Water Quality | Oxidized Manganese | > 0.1 mg/L | False positive yellow color | Orthotolidine-Arsenite (OTA) Test |
| Water Quality | Nitrite (NO₂⁻) | > 0.1 mg/L | False positive yellow color | Orthotolidine-Arsenite (OTA) Test |
| Water Quality | Oxidized Iron | > 0.3 mg/L | Atypical color development | Orthotolidine-Arsenite (OTA) Test |
| Blood Detection | Household Bleach | Varies by concentration | Immediate blue/green color before H₂O₂ addition | Two-step reagent addition |
| Blood Detection | Plant Peroxidases (e.g., horseradish) | Varies | Blue/green color after H₂O₂ addition | Heat inactivation of sample |
Experimental Protocols
Protocol 1: Orthotolidine-Arsenite (OTA) Test for Residual Chlorine in Water
This protocol allows for the differentiation of free chlorine, combined chlorine, and interfering substances.
Reagents:
-
o-Tolidine reagent
-
Sodium arsenite reagent
-
Chlorine standards for color comparison
Procedure:
-
Label three separate comparator tubes or cuvettes: 'A', 'B', and 'OT'.
-
Tube A (Free Chlorine + Interferences):
-
Add the o-tolidine reagent to the tube.
-
Add the water sample and mix rapidly.
-
Within 5 seconds, add the sodium arsenite reagent and mix.
-
Immediately compare the developed color to standards to determine the value for free chlorine plus interferences.
-
-
Tube B (Interferences Only):
-
Add the sodium arsenite reagent to the tube.
-
Add the water sample and mix to dechlorinate.
-
Add the o-tolidine reagent and mix.
-
The resulting color is due to interfering substances. Compare with standards to quantify.
-
-
Tube OT (Total Chlorine + Interferences):
-
Add the o-tolidine reagent to the tube.
-
Add the water sample and mix.
-
Wait 5 minutes for the color to develop fully.
-
Compare the color to standards to determine the total chlorine plus interferences.
-
Calculations:
-
True Free Chlorine = Reading from Tube A - Reading from Tube B
-
True Total Chlorine = Reading from Tube OT - Reading from Tube B
-
Combined Chlorine = True Total Chlorine - True Free Chlorine
Protocol 2: Presumptive Test for Blood
This protocol includes a critical control step to prevent false positives from chemical oxidants.
Reagents:
-
o-Tolidine reagent
-
3% Hydrogen peroxide solution
-
Sterile swabs and distilled water
Procedure:
-
Collect a sample of the suspected stain using a sterile swab lightly moistened with distilled water.
-
Add one to two drops of the o-tolidine reagent to the swab.
-
Observe for 5-10 seconds. If any color develops at this stage, the test is inconclusive due to the presence of a chemical oxidant. Do not proceed.
-
If no color develops, add one to two drops of 3% hydrogen peroxide to the swab.
-
Observe for an immediate color change. A blue or green color indicates a presumptive positive for blood.
-
Always run a known positive control (e.g., a known blood standard) and a negative control (a clean, unstained portion of the substrate) in parallel.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to take when a potential false positive is encountered.
Caption: Troubleshooting workflow for o-Tolidine false positives.
References
- 1. Orthotolidine (OT) test and Orthotolidine – Arsenite (OTA) test | PSM Made Easy [ihatepsm.com]
- 2. Orthotolidine in crime scene investigation | Research Starters | EBSCO Research [ebsco.com]
- 3. benchchem.com [benchchem.com]
- 4. waterandwastewater.com [waterandwastewater.com]
- 5. medicalalgorithms.com [medicalalgorithms.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Orthotolidine-Arsenite Test [constructionmanuals.tpub.com]
- 8. Test for Residual Chlorine | Water Treatment | Waste Water Treatment | Water Treatment Process & Plant Design [thewatertreatments.com]
- 9. OT and OTA test | PSM Made Easy [ihatepsm.com]
- 10. m.youtube.com [m.youtube.com]
- 11. DSpace [open.bu.edu]
Troubleshooting unexpected color changes in o-Tolidine dihydrochloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with o-Tolidine dihydrochloride in colorimetric assays.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments involving this compound, helping you to identify and resolve unexpected color changes and other anomalies.
Frequently Asked Questions (FAQs)
Q1: My blank (negative control) solution is showing a yellow color. What could be the cause?
A1: A yellow color in your blank solution indicates the presence of contaminating oxidizing agents. Several factors could be responsible:
-
Contaminated Glassware: Residual oxidizing agents from previous experiments can cling to glassware. Ensure all glassware is thoroughly cleaned, preferably by acid washing, followed by rinsing with deionized water.
-
Reagent Purity: The water or other solvents used to prepare your reagents may contain impurities. Use high-purity, deionized water for all solutions.
-
Degraded o-Tolidine Reagent: Over time, the o-Tolidine reagent can degrade, especially when exposed to light and air, leading to a baseline yellow color.[1] It is recommended to store the reagent in a dark, glass-stoppered bottle and prepare it fresh every few weeks for optimal performance.[2] An acidic environment can enhance the stability of the o-Tolidine solution.[3]
Q2: The color of my reaction is fading quickly.
A2: The stability of the colored complex can be influenced by several factors:
-
pH of the solution: The color of the o-Tolidine reaction product is pH-dependent. Variations in pH can lead to color instability.[2] Ensure your samples and standards are buffered to the recommended pH for your specific assay.
-
Presence of interfering substances: Certain substances can interfere with the stability of the colored product.
-
Light sensitivity: The colored products of o-Tolidine reactions can be light-sensitive. It is advisable to protect the reaction tubes from direct light and measure the absorbance promptly after color development.[2]
Q3: I am observing a color other than the expected yellow or blue-green. What does this indicate?
A3: The final color of the reaction is highly dependent on the pH and the specific analyte being measured.
-
For chlorine determination: The reaction typically produces a yellow color.[4] The intensity of the yellow is proportional to the chlorine concentration.[5] Variations in pH can shift the color from yellow to green or blue as the pH increases from 1 to about 4.[2]
-
For glucose determination: The reaction of o-toluidine with glucose in a hot acidic medium (glacial acetic acid) produces a stable blue-green colored complex.[6][7]
-
For blood detection: In the presence of heme iron and hydrogen peroxide, o-tolidine is oxidized to a blue-colored product.[8] A pinkish color appearing before the addition of hydrogen peroxide indicates an invalid test.[8]
Q4: My results are not reproducible. What are the potential sources of error?
A4: Poor reproducibility can stem from several factors:
-
Inconsistent timing: The color development in o-Tolidine reactions can be time-dependent, especially when differentiating between free and combined chlorine.[4] Ensure that the time between adding the reagent and measuring the absorbance is consistent for all samples and standards.
-
Temperature fluctuations: Reaction kinetics are temperature-dependent. Performing experiments at a consistent temperature is crucial for reproducible results.
-
Pipetting errors: Inaccurate or inconsistent pipetting of samples, standards, or reagents will lead to variability in results.
-
Improper mixing: Ensure thorough mixing of the reactants to achieve a homogenous solution before measurement.
Q5: I suspect there are interfering substances in my sample. How can I confirm and mitigate this?
A5: Several substances can interfere with o-Tolidine assays, leading to false-positive results. Common interferences include:
-
Oxidized forms of manganese and iron: These metal ions can oxidize o-Tolidine, producing a color change that mimics the reaction with the target analyte.[4]
-
Nitrites: Nitrites can also react with o-Tolidine to produce a yellow color.[4]
-
For chlorine analysis: An Orthotolidine-Arsenite (OTA) test can be performed to quantify and correct for these interferences. In this test, sodium arsenite is added to a separate sample to selectively inhibit the reaction with chlorine, allowing for the measurement of the color produced by interfering substances alone.[4]
Quantitative Data Summary
The following table summarizes the influence of key parameters on this compound reactions. Please note that optimal conditions can vary depending on the specific application.
| Parameter | Condition | Effect on Color Reaction | Application Context | Reference |
| pH | pH < 2.8 | Favors the formation of a yellow holoquinone. | Chlorine Detection | [9] |
| pH 1 to ~4 | Color can vary from yellow to green to blue with increasing pH. | Chlorine Detection | [2] | |
| Hot glacial acetic acid | Produces a stable blue-green color. | Glucose Determination | [6] | |
| Temperature | Boiling water bath (100°C) for 10-15 minutes | Essential for color development. | Glucose Determination | [7] |
| Wavelength (λmax) | 435-490 nm | For measurement of the yellow holoquinone. | Chlorine Detection | [4] |
| 630 nm | For measurement of the blue-green complex. | Glucose Determination | [6] | |
| Reagent Stability | Stored in a dark, glass-stoppered bottle | Stable for approximately six months. | General | [4] |
| Acidic solution | Enhances stability. | General | [3] |
Experimental Protocols
Preparation of Acidic o-Tolidine Reagent for Chlorine Determination
Materials:
-
This compound
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Dark, glass-stoppered bottle
Procedure:
-
In a fume hood, dissolve 1.0 g of this compound in 150 mL of concentrated hydrochloric acid.[4]
-
Dilute the solution to 1 liter with deionized water.[4]
-
Store the reagent in a dark, glass-stoppered bottle. The solution is stable for approximately six months.[4]
Colorimetric Determination of Total Residual Chlorine
Materials:
-
Acidic o-Tolidine reagent
-
Water sample
-
Test tubes or cuvettes
-
Spectrophotometer or color comparator
Procedure:
-
Take a 10 mL water sample in a clean test tube or cuvette.[4]
-
Add 0.5 mL of the acidic o-Tolidine reagent to the sample.[4]
-
Mix the solution by inverting the tube a few times.[4]
-
Allow the color to develop for at least 5 minutes.
-
Measure the intensity of the yellow color using a spectrophotometer at a wavelength of 435-490 nm or by comparing it with a series of color standards.[4]
-
Determine the chlorine concentration from a pre-established calibration curve.
o-Toluidine Method for Blood Glucose Estimation
Materials:
-
o-Toluidine reagent (60 mL o-toluidine and 1.5 g thiourea dissolved in 940 mL of glacial acetic acid)[6]
-
Serum/Plasma sample
-
Standard glucose solution
-
Distilled water
-
Test tubes
-
Boiling water bath
-
Spectrophotometer
Procedure:
-
Label three test tubes as "Blank," "Standard," and "Test."
-
To the "Blank" tube, add 50 µL of distilled water.[6]
-
To the "Standard" tube, add 50 µL of standard glucose solution.[6]
-
To the "Test" tube, add 50 µL of the serum or plasma sample.[6]
-
To all three tubes, add 3 mL of the o-toluidine reagent.[6]
-
Mix the contents of each tube thoroughly.
-
Place all tubes in a boiling water bath for exactly 12 minutes.[6]
-
Cool the tubes under tap water.
-
Measure the absorbance of the "Standard" and "Test" solutions against the "Blank" at a wavelength of 630 nm.[6]
-
Calculate the glucose concentration in the sample based on the absorbance readings.
Visualizations
Signaling Pathways and Workflows
Caption: General oxidation reaction of o-Tolidine.
Caption: Troubleshooting workflow for unexpected color changes.
Caption: Simplified reaction pathway for glucose detection.
References
- 1. maine.gov [maine.gov]
- 2. US2385471A - Colorimetric method for testing for available chlorine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Study the Effect of PH on Absorption and Fluorescence Spectra of Eosin Y Dye in Ethanol [ajgreenchem.com]
- 6. laboratorytests.org [laboratorytests.org]
- 7. youtube.com [youtube.com]
- 8. Orthotolidine in crime scene investigation | Research Starters | EBSCO Research [ebsco.com]
- 9. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
o-Tolidine dihydrochloride reagent becoming discolored upon storage
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using o-Tolidine dihydrochloride reagent.
Troubleshooting Guide: Discolored this compound Reagent
Discoloration of your this compound reagent, which should be a colorless to pale yellow solution, indicates potential degradation and may compromise experimental results. This guide will help you troubleshoot this issue.
Problem: Your this compound reagent has developed a yellow, green, or blue color upon storage.
Initial Assessment:
A properly prepared and stored this compound solution should be clear and colorless.[1][2] Any significant color change suggests that the reagent has been compromised.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Exposure to Light | This compound is light-sensitive.[2] Exposure to light, especially UV light, can cause photo-oxidation, leading to the formation of colored degradation products. | Store the reagent in a dark or amber glass bottle to protect it from light.[3] Ensure the storage location is a dark cabinet or drawer. |
| Exposure to Air (Oxidation) | The reagent is also sensitive to air.[2] Oxygen in the air can oxidize o-tolidine, resulting in colored compounds. The yellow color is often due to the formation of the holoquinone.[4] | Ensure the reagent bottle is tightly sealed when not in use. For long-term storage, consider purging the headspace of the bottle with an inert gas like nitrogen or argon. |
| Improper Storage Temperature | While stable at room temperature, elevated temperatures can accelerate degradation. | Store the reagent in a cool, dry, and well-ventilated place.[1] Avoid storing it near heat sources. |
| Contamination | Contamination with oxidizing agents (e.g., traces of chlorine from glassware) or metal ions can catalyze the degradation of o-tolidine. | Use scrupulously clean glassware for preparation and storage. Ensure all equipment is thoroughly rinsed with deionized or distilled water. |
| pH Variations | The color of the oxidized o-tolidine can vary with pH. At a pH between 1 and 4, the color can range from yellow to green to blue.[4] While the reagent is typically prepared in an acidic solution, contamination that alters the pH could contribute to color changes. | Verify the pH of your prepared reagent if you suspect contamination. |
| Reagent Age | Over time, even under ideal storage conditions, the reagent will slowly degrade. Prepared solutions are generally stable for approximately six months when stored correctly.[3] | If the reagent is old, it is best to discard it and prepare a fresh solution. Mark the preparation date on the bottle for future reference. |
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for discolored this compound reagent.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store this compound reagent?
A1: The solid this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area, protected from light.[1][2] Solutions of the reagent should be stored in dark, glass-stoppered or amber bottles in a cool, dark place.[3]
Q2: What is the shelf life of a prepared this compound solution?
A2: When stored correctly, a prepared this compound solution is stable for approximately six months.[3] It is recommended to label the preparation date on the bottle.
Q3: My reagent has a slight yellow tint, but it seems to work. Can I still use it?
A3: A slight yellow tint may indicate the beginning of degradation. While it might still be usable for some applications, its sensitivity may be reduced. It is highly recommended to perform a quality control test to verify its performance before use in critical experiments. If the discoloration is significant, it is best to prepare a fresh solution.
Q4: What are the degradation products that cause the discoloration?
A4: The discoloration is primarily due to the oxidation of o-tolidine. The initial yellow color is often the formation of a holoquinone.[4] Further oxidation and side reactions can lead to other colored byproducts. The color can also be influenced by the pH of the solution.[4]
Chemical Degradation Pathway:
Caption: Simplified degradation pathway of o-Tolidine leading to discoloration.
Experimental Protocols
Protocol for Quality Control Testing of o-Tolidine Reagent
This protocol is adapted from the American Chemical Society (ACS) reagent chemical specifications for testing the sensitivity of this compound to chlorine.
Objective: To determine if the o-Tolidine reagent is sufficiently sensitive to detect a known low concentration of chlorine.
Materials:
-
Your this compound reagent solution.
-
Chlorine standard solution (e.g., a commercially available standard or a freshly prepared solution of sodium hypochlorite diluted to a known concentration, such as 1 mg/L).
-
Deionized water.
-
Spectrophotometer or colorimeter capable of measuring absorbance at 435-490 nm.
-
Cuvettes.
-
Graduated cylinders or volumetric flasks.
-
Pipettes.
Procedure:
-
Prepare a Blank: In a clean cuvette, add 10 mL of deionized water and 0.5 mL of your o-Tolidine reagent. Mix well. This will serve as your blank to zero the spectrophotometer.
-
Prepare the Test Sample: In a separate clean cuvette, add 10 mL of your chlorine standard solution (e.g., 1 mg/L).
-
Add Reagent: To the test sample cuvette, add 0.5 mL of your o-Tolidine reagent.
-
Mix and Wait: Immediately after adding the reagent, cap the cuvette and invert it several times to mix thoroughly. Allow the color to develop for 5 minutes.
-
Measure Absorbance: Within 15 minutes of adding the reagent, measure the absorbance of the test sample at a wavelength between 435-490 nm against the prepared blank.
-
Interpretation of Results: A distinct yellow color should be visible in the test sample, and a significant absorbance reading should be obtained.[3] If no or very faint color develops, or the absorbance is negligible, the reagent has likely degraded and is no longer sensitive enough for use.
Disclaimer: o-Tolidine is a suspected carcinogen. Always handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated area or a fume hood. Dispose of all waste containing o-tolidine according to your institution's hazardous waste disposal procedures.
References
Technical Support Center: Analysis of Greywater with o-Tolidine Dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing o-Tolidine dihydrochloride for the analysis of residual chlorine in greywater.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the experimental process.
Q1: Why is the yellow color development in my greywater sample much slower compared to my clean water standards?
A1: This is a well-documented matrix effect when analyzing greywater.[1][2][3] The complex composition of greywater, which includes high levels of organic matter, surfactants, and other dissolved and suspended solids, can interfere with the reaction kinetics between o-Tolidine and chlorine.[1][4][5] The reaction of o-tolidine with chlorine is slower in a greywater matrix.[1][2][3]
Q2: My results show unexpectedly high chlorine levels, even in samples I expect to have low residual chlorine. What could be the cause?
A2: False positive results are a known issue with the o-Tolidine method and can be caused by several interfering substances commonly found in greywater:
-
Oxidized forms of manganese and iron: These metals can oxidize o-Tolidine, producing a yellow color that mimics the presence of chlorine.[6][7]
-
Nitrites: These can also react with the o-Tolidine reagent to produce a yellow color, leading to erroneously high readings.[6][7]
-
Turbidity: Suspended solids in the greywater can cause color that may be misinterpreted as a positive chlorine result.[4] It is recommended that greywater samples be filtered before analysis, or a sample blank be measured.[1][2][3]
To mitigate these interferences, an Orthotolidine-Arsenite (OTA) test can be performed. Sodium arsenite is added to a separate sample before the o-tolidine reagent to selectively inhibit the reaction with chlorine, allowing for the quantification of interfering substances.[8]
Q3: The chlorine concentration in my stored greywater samples seems to decrease over time. Why is this happening?
A3: Greywater samples are inherently unstable.[1][2] The residual chlorine can be consumed by the high organic load and microbial activity present in the greywater.[4][5] Studies have shown that chlorine concentration can diminish significantly after just two hours of storage, even in dark conditions at 4°C.[1][3] Therefore, it is crucial to analyze greywater samples for residual chlorine as promptly as possible after collection.
Q4: I am getting inconsistent and non-reproducible results. What are the possible reasons?
A4: In addition to the matrix effects and sample instability mentioned above, inconsistent results can arise from:
-
Inadequate sample preparation: Failure to filter turbid samples can lead to variable light scattering and interference from suspended solids.[1]
-
Variable reaction times: Due to the slower reaction in greywater, it is essential to establish and maintain a consistent reaction time for all samples and standards.
-
High Total Organic Carbon (TOC): Samples with a TOC higher than 60 mg/L may not be accurately analyzed using the o-Tolidine method, as high levels of organic matter can lead to unsatisfactory results and poor recoveries.[1][3]
Q5: When should I use the standard addition method, and what are its limitations with greywater?
A5: The standard addition method is often used to compensate for matrix effects. However, in some greywater samples, this method has been found to give unsatisfactory results due to the complexity and variability of the matrix.[1][3] If you suspect significant matrix effects that cannot be overcome by simple calibration, standard addition may be attempted, but the results should be interpreted with caution.
Data Presentation
The performance of the o-Tolidine method can be influenced by the analytical approach (e.g., batch vs. sequential injection) and the sample matrix.
Table 1: Performance Characteristics of the o-Tolidine Method for Residual Chlorine in Greywater
| Validation Parameter | Batch Method | Sequential Injection Method |
| Linearity Range | 0 - 3.0 mg/L Cl₂[1][6] | 0 - 5.0 mg/L Cl₂[1][6] |
| Limit of Quantification (LOQ) | 0.2 mg/L Cl₂[1][6] | 0.5 mg/L Cl₂[1][6] |
| Precision (RSD%) | Not specified | 0.93% for 1.4 mg/L chlorine[9] |
| Accuracy (Recovery %) | 100 ± 3% for samples with TOC < 60 mg/L[1] | 100 ± 3% for samples with TOC < 60 mg/L[1] |
Table 2: Common Interfering Substances in Greywater Analysis
| Interfering Substance | Potential Effect | Mitigation Strategy |
| Oxidized Manganese | False Positive[6] | Orthotolidine-Arsenite (OTA) test[8] |
| Oxidized Iron | False Positive[6][7] | Orthotolidine-Arsenite (OTA) test[8] |
| Nitrites | False Positive[6][7] | Orthotolidine-Arsenite (OTA) test[8] |
| High Total Organic Carbon (TOC) | Poor recovery, inaccurate results[1] | Method not recommended for TOC > 60 mg/L[1] |
| Turbidity/Suspended Solids | Light scattering, color interference[4] | Sample filtration prior to analysis[1] |
Experimental Protocols
The following are detailed methodologies for the determination of residual chlorine in greywater using this compound.
Reagent Preparation: Acidic o-Tolidine Solution
-
Weigh 1.0 to 1.35 g of this compound.[9]
-
In a fume hood, dissolve the this compound in 500 mL of distilled water.[9]
-
In a separate container, prepare a dilute hydrochloric acid solution by adding 150 mL of concentrated HCl to 850 mL of distilled water.[9]
-
Add the o-Tolidine solution to the dilute hydrochloric acid solution.[9]
-
Store the final reagent in a dark, glass-stoppered bottle. The solution is stable for approximately six months.[6]
Protocol for Total Residual Chlorine
-
Collect the greywater sample and filter it if it is turbid.
-
Take a 10 mL aliquot of the filtered greywater sample in a clean test tube or cuvette.[6]
-
Add 0.5 mL of the acidic o-Tolidine reagent to the sample.[6]
-
Mix the solution thoroughly by inverting the tube several times.
-
Allow the color to develop for at least 5-10 minutes to ensure the complete reaction with both free and combined chlorine.[10]
-
Measure the intensity of the yellow color using a spectrophotometer at the appropriate wavelength or a visual color comparator.
-
Determine the chlorine concentration from a pre-established calibration curve prepared using standards of known chlorine concentration.[9]
Protocol for Free Residual Chlorine
-
Follow steps 1-4 of the total residual chlorine protocol.
-
Immediately after mixing (within 15 seconds), measure the color intensity. The rapid color development is indicative of free residual chlorine.[6]
-
Determine the concentration of free residual chlorine from a calibration curve.
The concentration of combined residual chlorine can be calculated by subtracting the free residual chlorine concentration from the total residual chlorine concentration.[6]
Visualizations
Reaction Mechanism
Caption: Oxidation of o-Tolidine by residual chlorine to form a yellow holoquinone.
Experimental Workflow
Caption: General experimental workflow for the colorimetric detection of residual chlorine.
References
- 1. Determination of residual chlorine in greywater using o-tolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Greywater Characteristics, Treatment Systems, Reuse Strategies and User Perception—a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ideals.illinois.edu [ideals.illinois.edu]
- 8. Test for Residual Chlorine | Water Treatment | Waste Water Treatment | Water Treatment Process & Plant Design [thewatertreatments.com]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
Stabilizing the yellow color in the o-Tolidine dihydrochloride chlorine test
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the o-Tolidine dihydrochloride test for chlorine determination. The focus is on addressing the common challenge of stabilizing the yellow color that develops during the assay.
Troubleshooting Unstable Yellow Color
The o-Tolidine test relies on the oxidation of o-Tolidine by chlorine in an acidic environment to produce a yellow-colored holoquinone. The intensity of this color is proportional to the chlorine concentration. However, the instability of this yellow color is a frequent issue. This guide provides solutions to common problems encountered during the experiment.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid Fading of Yellow Color | High pH: The reaction requires a sufficiently acidic environment (pH < 2.0) to favor the formation of the stable yellow holoquinone. At higher pH, the less stable blue-green meriquinone may form and the reaction kinetics can be altered. | - Ensure the o-Tolidine reagent is prepared in a 10% hydrochloric acid solution. - Verify the pH of the final reaction mixture. If necessary, adjust the acidity of the o-Tolidine reagent. |
| Presence of Reducing Agents: Contaminants in the sample that can reduce the oxidized o-Tolidine will cause the yellow color to fade. | - Analyze samples promptly after collection to minimize chemical changes. - If the sample matrix is complex, consider a sample cleanup step like filtration. | |
| Photodegradation: The colored complex can be sensitive to light, leading to fading over time. | - Perform the analysis in a timely manner after adding the reagent. - Store the reagent in a dark, amber-colored bottle and protect the reaction mixture from direct sunlight. | |
| Formation of Green or Blue Color | Incorrect pH: As the pH increases towards 4, the reaction can yield a mixture of the yellow holoquinone and a blue-colored meriquinone, resulting in a green appearance. | - Strictly adhere to the protocol for preparing the acidic o-Tolidine reagent. - Use high-purity water and reagents to avoid pH fluctuations. |
| Excess Chlorine: Very high concentrations of chlorine can sometimes lead to the formation of other colored species. | - If high chlorine levels are suspected, dilute the sample with chlorine-demand-free water and re-test. | |
| False Positive Yellow Color | Interfering Substances: Oxidized forms of manganese, iron, and nitrites in the sample can also react with o-Tolidine to produce a yellow color, leading to inaccurate results.[1][2] | - Perform an Orthotolidine-Arsenite (OTA) test. Sodium arsenite is used to selectively inhibit the reaction with chlorine, allowing for the quantification of interfering substances. The true chlorine residual is then calculated by difference.[2] |
| No Color Development | Absence of Chlorine: The sample may not contain detectable levels of chlorine. | - Verify the presence of chlorine with a different method if possible, such as the DPD method. |
| Degraded Reagent: The o-Tolidine reagent can degrade over time, especially if not stored correctly. | - Prepare fresh o-Tolidine reagent every six months or as needed.[1] - Store the reagent in a dark, tightly sealed container in a cool place. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the o-Tolidine chlorine test to ensure a stable yellow color?
A1: The reaction should be conducted in a strongly acidic medium, typically with a pH below 2.0. The standard reagent is prepared in a 10% solution of hydrochloric acid to maintain this low pH, which favors the formation of the more stable yellow holoquinone over the blue-green meriquinone.[3]
Q2: How long is the yellow color stable after adding the o-Tolidine reagent?
A2: The stability of the yellow color can be transient. For the determination of free chlorine, the reading should be taken within 15 seconds of adding the reagent, as the color develops almost instantaneously. For total chlorine, a reaction time of at least 5 minutes is typically allowed for the color to fully develop from both free and combined chlorine.[1][2] It is crucial to perform spectrophotometric readings promptly after the recommended development time, as the color will eventually fade.
Q3: What are the main substances that interfere with the o-Tolidine test?
A3: The primary interfering substances are oxidized forms of manganese, iron, and nitrites.[1][2] These compounds can also oxidize o-Tolidine, leading to a false positive yellow color and an overestimation of the chlorine concentration.
Q4: How can I correct for interferences from other oxidizing agents?
A4: The Orthotolidine-Arsenite (OTA) test is the recommended method to correct for interferences.[2] This procedure involves a separate analysis of the sample after the addition of sodium arsenite, which selectively removes chlorine. The resulting color is due to the interfering substances, and this value can be subtracted from the total reading to determine the true chlorine concentration.
Q5: Are there any stabilized o-Tolidine reagents available that produce a stable yellow color?
A5: While the standard acidic o-tolidine test is widely used, its yellow color is inherently unstable. A "Stabilized Neutral O-Tolidine (SNORT)" method exists, but it produces a blue color and uses stabilizing agents like sodium hexametaphosphate.[4] For a stable yellow color, the primary approach is to strictly control the reaction conditions, particularly maintaining a low pH and performing the measurement within the recommended timeframe.
Q6: What are the safety precautions for handling this compound?
A6: o-Tolidine is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, in a well-ventilated area or a fume hood.[5][6][7] Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal instructions.
Experimental Protocols
Preparation of Standard Acidic o-Tolidine Reagent
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Amber glass-stoppered bottle
Procedure:
-
In a fume hood, weigh 1.35 g of this compound.
-
Dissolve the this compound in 500 mL of deionized water.
-
In a separate container, carefully add 150 mL of concentrated HCl to 350 mL of deionized water to make 500 mL of a dilute HCl solution.
-
Add the o-Tolidine solution to the dilute HCl solution.
-
Mix thoroughly and store in a dark, amber glass-stoppered bottle.[8] This reagent is typically stable for about six months when stored properly.[1]
Standard Procedure for Total Chlorine Determination
Materials:
-
Prepared acidic o-Tolidine reagent
-
Water sample
-
Spectrophotometer or color comparator
-
Cuvettes or test tubes
Procedure:
-
Take a 10 mL aliquot of the water sample in a clean cuvette or test tube.
-
Add 0.5 mL of the acidic o-Tolidine reagent to the sample.[1]
-
Mix the solution by inverting the tube several times.
-
Allow the solution to stand for at least 5 minutes to ensure complete color development from both free and combined chlorine.[1]
-
Measure the intensity of the yellow color using a spectrophotometer at a wavelength of 435-490 nm or by comparing it with color standards in a visual comparator.[1]
-
Determine the chlorine concentration from a pre-established calibration curve.
Visualizations
Chemical Reaction Pathway
Caption: Oxidation of o-Tolidine by chlorine to form the yellow holoquinone.
Troubleshooting Workflow for Unstable Yellow Color
Caption: A logical workflow to troubleshoot and resolve yellow color instability.
References
- 1. benchchem.com [benchchem.com]
- 2. Orthotolidine (OT) test and Orthotolidine – Arsenite (OTA) test | PSM Made Easy [ihatepsm.com]
- 3. US2385471A - Colorimetric method for testing for available chlorine - Google Patents [patents.google.com]
- 4. lovibond.com [lovibond.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. benchchem.com [benchchem.com]
Adjusting reaction time for free vs. total chlorine with o-Tolidine dihydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using o-Tolidine dihydrochloride for the determination of free and total chlorine.
Troubleshooting Guide
Q1: Why did my water sample turn green instead of yellow after adding the o-Tolidine reagent?
A green color instead of the expected yellow can be due to several factors:
-
Excess Chlorine: Very high concentrations of chlorine can cause a shift in the color produced by the o-Tolidine reaction, resulting in a greenish hue.[1]
-
Contamination: The presence of certain metal ions, such as copper, in the sample can interfere with the color development and lead to a green color.[1]
-
Reagent Degradation: o-Tolidine reagent is sensitive to light and can degrade over time, which may result in unexpected color changes.[1] Ensure the reagent is stored properly in a dark, glass-stoppered bottle and has not exceeded its shelf life of approximately six months.[2]
-
pH Levels: The pH of the water sample can influence the reaction. The o-Tolidine test is designed to be conducted in an acidic medium, which is achieved by the hydrochloric acid in the reagent solution.[1][2]
Q2: My results for total chlorine seem unexpectedly high. What could be the cause?
Falsely elevated total chlorine readings are a common issue and can be attributed to the presence of interfering substances.[3][4] The most common interferences include:
-
Oxidized Manganese: Can react with o-Tolidine to produce a yellow color, leading to a false positive result.[2][3][4][5]
-
Oxidized Iron: May also interfere with the color development.[2][3][4][5]
-
Nitrites: Can react with the o-Tolidine reagent to produce a yellow color, causing erroneously high readings.[2][3][4][5]
To mitigate these interferences, the Orthotolidine-Arsenite (OTA) test can be employed. This modified procedure helps to differentiate the color produced by chlorine from that caused by interfering agents.[3][4][5]
Q3: The yellow color in my sample faded quickly after the initial reading. Is this normal?
Some fading of the yellow color can occur, particularly in the presence of high chlorine concentrations or certain interfering substances.[6] However, rapid fading may also indicate an issue with the reagent or the sample matrix. For the most accurate results, it is crucial to take readings within the specified time frames.
Q4: Can I use the o-Tolidine method for testing chlorine in greywater or samples with high organic content?
While the o-Tolidine method can be adapted for greywater, it presents challenges. The reaction of o-Tolidine with chlorine can be slower in such complex matrices.[2][7] Samples with high Total Organic Carbon (TOC) may not be suitable for this method as it can lead to inaccurate results.[2][7] Filtration of the sample may be necessary before analysis.[2][7]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the o-Tolidine test for chlorine?
The o-Tolidine method is a colorimetric technique where o-Tolidine is oxidized by chlorine in an acidic solution to produce a yellow-colored compound called a holoquinone.[2] The intensity of this yellow color is directly proportional to the concentration of chlorine in the sample.[2][8]
Q2: How can I differentiate between free and total chlorine using o-Tolidine?
The differentiation is based on the reaction kinetics. The reaction between o-Tolidine and free chlorine is almost instantaneous, while the reaction with combined chlorine (chloramines) is much slower.[2][3][4][5]
-
Free Chlorine: The color that develops within the first 15 seconds of adding the reagent is indicative of the free chlorine concentration.[2][3]
-
Total Chlorine: The total chlorine concentration is determined by the color intensity after a reaction time of approximately 5 minutes, which allows for the complete reaction with both free and combined chlorine.[3]
-
Combined Chlorine: This can be calculated by subtracting the free chlorine concentration from the total chlorine concentration.[3][4]
Q3: What are the key differences in reaction times for free vs. total chlorine?
The reaction times are critical for distinguishing between the different forms of chlorine.
| Chlorine Species | Reaction Time with o-Tolidine | Reading Window |
| Free Chlorine | Nearly instantaneous | Within 15 seconds |
| Total Chlorine | Slower, requires more time for combined chlorine to react | After 5 minutes |
Q4: Are there any safety concerns associated with o-Tolidine?
Yes, o-Tolidine is a suspected carcinogen, which raises health and environmental concerns regarding its handling and disposal.[8] It is essential to handle the reagent with appropriate personal protective equipment in a well-ventilated area, such as a fume hood, and dispose of it in accordance with institutional and regulatory guidelines.[2]
Q5: What are some alternative methods to the o-Tolidine test?
Due to the limitations and safety concerns of the o-Tolidine method, other methods are now more commonly used. The most prominent alternative is the DPD (N,N-diethyl-p-phenylenediamine) method, which is more specific for free chlorine, offers greater accuracy and sensitivity, and has a better safety profile.[8][9]
Experimental Protocols
Reagent Preparation: Acidic o-Tolidine Solution
-
Weigh 1.0 g of this compound.
-
In a fume hood, dissolve the this compound in 150 mL of concentrated hydrochloric acid.
-
Dilute the solution to 1 liter with deionized water.
-
Store the reagent in a dark, glass-stoppered bottle. The solution is stable for approximately six months.[2]
Protocol for Free Residual Chlorine
-
Take a 10 mL water sample in a clean test tube or cuvette.
-
Add 0.5 mL of the acidic o-Tolidine reagent to the sample.[2]
-
Mix the solution by inverting the tube a few times.
-
Immediately (within 15 seconds), measure the intensity of the yellow color.[2] This can be done using a spectrophotometer at a wavelength of 435-490 nm or by visual comparison against color standards.[2]
-
Determine the free chlorine concentration from a pre-established calibration curve.
Protocol for Total Residual Chlorine
-
Take a 10 mL water sample in a clean test tube or cuvette.
-
Add 0.5 mL of the acidic o-Tolidine reagent to the sample.[2]
-
Mix the solution by inverting the tube a few times.
-
Allow the color to develop for 5 minutes.[3]
-
Measure the intensity of the yellow color using a spectrophotometer or a visual comparator.[2]
-
Determine the total chlorine concentration from a pre-established calibration curve.
Experimental Workflow
Caption: Workflow for free and total chlorine determination.
References
- 1. brainly.com [brainly.com]
- 2. benchchem.com [benchchem.com]
- 3. Test for Residual Chlorine | Water Treatment | Waste Water Treatment | Water Treatment Process & Plant Design [thewatertreatments.com]
- 4. Orthotolidine (OT) test and Orthotolidine – Arsenite (OTA) test | PSM Made Easy [ihatepsm.com]
- 5. OT and OTA test | PSM Made Easy [ihatepsm.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. waterandwastewater.com [waterandwastewater.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of o-Tolidine Dihydrochloride and DPD Methods for Free Chlorine Determination
In the realm of water quality analysis and disinfectant efficacy monitoring, the accurate measurement of free chlorine is paramount. For researchers, scientists, and professionals in drug development, selecting the appropriate analytical method is a critical decision that impacts data reliability and experimental outcomes. This guide provides a detailed, objective comparison of two widely recognized colorimetric methods for free chlorine analysis: the historical o-Tolidine dihydrochloride method and the current industry standard, the N,N-diethyl-p-phenylenediamine (DPD) method.
Performance Characteristics: A Quantitative Comparison
The selection of an analytical method is fundamentally guided by its performance metrics. The following table summarizes the key quantitative parameters for the o-Tolidine and DPD methods for free chlorine analysis, compiled from various validation studies.
| Performance Parameter | This compound Method | DPD Method |
| Principle | Oxidation of o-tolidine by chlorine in an acidic medium produces a yellow-colored holoquinone.[1][2][3] | Reaction of N,N-diethyl-p-phenylenediamine (DPD) with free chlorine produces a magenta-colored compound.[4][5] |
| Limit of Detection (LOD) | Approximately 10 µg/L (0.01 mg/L)[6] | As low as 0.03 mg/L[7][8] |
| Linear Range | 0.1 - 10 mg/L[2] | 0.02 - 2.00 mg/L (can be extended with dilution)[8][9] |
| Accuracy | Can be affected by numerous interferences, leading to lower accuracy.[10][11] | Generally high, with reported recoveries around 91.9% in drinking water samples.[8] |
| Precision | Reported Relative Standard Deviation (RSD) of 0.93% for a 1.4 mg/L chlorine solution.[12][13] | Reported RSD of 3.7% for a 0.47 mg/L addition to a drinking water sample.[8] |
| Reaction Time | Color develops almost instantaneously for free chlorine, but the reaction with combined chlorine is slower.[10][11] | The reaction with free chlorine is immediate; readings should be taken within one minute to avoid interference from chloramines.[4] |
| Specificity/Interferences | Prone to interference from iron, manganese, nitrites, and other oxidizing agents, which can cause false positive results.[10][11][14] | More specific than o-tolidine but can be interfered with by oxidized manganese, chromium, and high levels of combined chlorine (chloramines).[4][6] Other oxidizing agents like bromine and ozone can also interfere.[7] |
| Safety Concerns | o-Tolidine is a suspected carcinogen and requires handling with appropriate safety precautions.[1] | DPD is considered less hazardous than o-tolidine, but standard laboratory safety practices should still be followed. |
Experimental Protocols
A detailed understanding of the experimental procedures is essential for the replication and validation of results.
This compound Method for Free Chlorine
This method relies on the development of a yellow color proportional to the concentration of free chlorine.
Reagents:
-
o-Tolidine Reagent: Dissolve 1.35 g of this compound in 500 mL of distilled water. Separately, prepare a dilute hydrochloric acid solution by adding 150 mL of concentrated HCl to 850 mL of distilled water. Add the o-tolidine solution to the dilute HCl solution. Store this reagent in a dark, amber bottle.[12]
Procedure:
-
Collect 10 mL of the water sample in a cuvette or test tube.
-
Add 0.5 mL of the acidic o-tolidine reagent to the sample.[1]
-
Mix the solution thoroughly.
-
For free chlorine, measure the absorbance of the solution at 435-490 nm within 15 seconds of adding the reagent.[1]
-
To determine total chlorine, allow the solution to stand for 5 minutes before measuring the absorbance.[10]
-
The concentration of free chlorine is determined by comparing the absorbance to a calibration curve prepared with standards of known chlorine concentration.
DPD Method for Free Chlorine
The DPD method is the current standard for free chlorine analysis, characterized by the formation of a magenta color.
Reagents:
-
DPD Reagent: Commercially available pre-packaged powder pillows or liquid reagents containing N,N-diethyl-p-phenylenediamine and a phosphate buffer are commonly used to ensure consistency and stability.[4]
-
Potassium Iodide (for total chlorine): Required to catalyze the reaction of combined chlorine with DPD.[4]
Procedure:
-
Collect a 10 mL water sample in a clean sample cell.[12]
-
Add the contents of one DPD Free Chlorine reagent powder pillow or the specified volume of liquid reagent.[12]
-
Cap the cell and invert several times to mix.
-
Immediately measure the absorbance of the solution at a wavelength of 515-530 nm.[12][15] The reading should be taken within one minute of adding the reagent to minimize interference from combined chlorine.[4]
-
Determine the free chlorine concentration from a calibration curve or a pre-calibrated photometer.
Visualizing the Workflow
To further elucidate the procedural differences, the following diagrams illustrate the experimental workflows for both methods.
Caption: Experimental workflow for the o-Tolidine method.
Caption: Experimental workflow for the DPD method.
Conclusion
While the o-Tolidine method has historical significance, its susceptibility to a wide range of interferences and the carcinogenic nature of the primary reagent have led to its displacement by the DPD method in most applications.[1][10][11] The DPD method, accepted by regulatory bodies such as the U.S. Environmental Protection Agency, offers superior specificity and accuracy for the determination of free chlorine.[4] For researchers and professionals in drug development who require reliable and reproducible data, the DPD method is the recommended choice for free chlorine analysis. However, an awareness of its potential interferences, particularly from chloramines and oxidized manganese, is crucial for accurate quantification. When high concentrations of interfering substances are suspected, additional analytical techniques or sample pretreatment steps may be necessary to ensure the integrity of the results.
References
- 1. benchchem.com [benchchem.com]
- 2. waterandwastewater.com [waterandwastewater.com]
- 3. testbook.com [testbook.com]
- 4. yamathosupply.com [yamathosupply.com]
- 5. Comparing Chlorine Measurement Methods [xylemanalytics.com]
- 6. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. pfstar.com [pfstar.com]
- 10. Test for Residual Chlorine | Water Treatment | Waste Water Treatment | Water Treatment Process & Plant Design [thewatertreatments.com]
- 11. Orthotolidine (OT) test and Orthotolidine – Arsenite (OTA) test | PSM Made Easy [ihatepsm.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. ideals.illinois.edu [ideals.illinois.edu]
- 15. assets.fishersci.com [assets.fishersci.com]
A Comparative Analysis of Occult Blood Detection Methods: Validation of o-Tolidine Dihydrochloride
For researchers, scientists, and drug development professionals, the accurate detection of occult blood is a critical component in various stages of research and clinical assessment. This guide provides a comprehensive comparison of the o-Tolidine dihydrochloride method with its primary alternatives: the guaiac-based fecal occult blood test (gFOBT) and the fecal immunochemical test (FIT). The following sections present a detailed analysis of their performance, supported by experimental data and protocols, to aid in the selection of the most appropriate method for specific research needs.
Performance Comparison
The choice of an occult blood detection method hinges on a balance of sensitivity, specificity, and logistical considerations. While the o-Tolidine method was historically used, its carcinogenic properties have led to its replacement by safer and often more accurate alternatives.[1][2] The following table summarizes the performance characteristics of the o-Tolidine method (represented by the chemically similar toluidine test), gFOBT, and FIT.
| Feature | o-Tolidine (Toluidine) Method | Guaiac-based Fecal Occult Blood Test (gFOBT) | Fecal Immunochemical Test (FIT) |
| Principle | Peroxidase-like activity of heme catalyzes the oxidation of o-tolidine in the presence of hydrogen peroxide, resulting in a blue-green color change.[3][4] | Peroxidase-like activity of heme catalyzes the oxidation of guaiaconic acid in the presence of hydrogen peroxide, resulting in a blue color change.[1][5] | Utilizes specific antibodies to detect the globin portion of human hemoglobin, leading to a measurable signal.[6][7] |
| Sensitivity for Colorectal Cancer | 45%[8] | 50% - 79%[9][10] | 79% - 92%[1][6] |
| Specificity for Colorectal Cancer | 72%[8] | 87% - 98%[10] | 94%[10] |
| Dietary Restrictions | Yes (e.g., red meat, certain vegetables)[11] | Yes (e.g., red meat, peroxidase-rich vegetables, vitamin C)[12][13] | No[6][14] |
| Interference | Plant peroxidases, animal hemoglobin.[15] | Plant peroxidases, animal hemoglobin, vitamin C, iron supplements.[13][16] | Specific to human globin, minimal interference.[7] |
| Carcinogenicity | Carcinogenic[1] | Non-carcinogenic | Non-carcinogenic |
Experimental Protocols
Detailed and consistent experimental protocols are paramount for reproducible and reliable results. Below are the methodologies for the this compound, gFOBT, and FIT methods.
This compound Method Protocol
This method relies on the catalytic activity of hemoglobin.
Reagents:
-
This compound solution (e.g., 1% in ethanol)
-
Glacial acetic acid
-
Hydrogen peroxide (3%)
-
Fecal sample suspension (in distilled water)
Procedure:
-
Prepare a small, uniform suspension of the fecal sample in distilled water.
-
In a clean test tube, mix a few drops of the this compound solution with an equal volume of glacial acetic acid.
-
Add a few drops of the fecal suspension to the reagent mixture.
-
Add one to two drops of hydrogen peroxide solution.
-
Observe for a color change. A blue or green color developing within two minutes indicates a positive result for occult blood.[11]
Guaiac-based Fecal Occult Blood Test (gFOBT) Protocol
This test is commonly available in kit form.
Materials:
-
gFOBT test card with guaiac-impregnated paper
-
Applicator sticks
-
Developer solution (stabilized hydrogen peroxide)
-
Fecal sample
Procedure:
-
Using an applicator stick, collect a small sample of the fecal specimen.
-
Apply a thin smear of the stool onto the designated window of the gFOBT test card.
-
Collect a second sample from a different area of the same stool and apply it to the second window on the card.
-
Close the test card flap.
-
Turn the card over and open the back flap.
-
Apply two drops of the developer solution to each smear.
-
Read the results within 60 seconds. A blue color indicates a positive result.[16][17]
Fecal Immunochemical Test (FIT) Protocol
FIT kits are designed for ease of use and high specificity.
Materials:
-
FIT collection tube containing a buffer solution
-
Fecal sample
Procedure:
-
Collect the fecal sample. It is important that the sample does not come into contact with toilet water.[5]
-
Unscrew the cap of the collection tube, which has an attached sampling probe.
-
Insert the probe into multiple areas of the fecal sample.
-
Re-insert the probe into the collection tube and tighten the cap securely. The buffer will stabilize the hemoglobin.
-
Shake the tube to mix the sample with the buffer.
-
The sample is then sent to a laboratory for analysis using an automated system that detects the presence of human globin.[18]
Visualizing the Methodologies
To further clarify the experimental workflows and the underlying principles, the following diagrams are provided.
Caption: Principles of Occult Blood Detection Methods.
References
- 1. Faecal occult blood testing: a review of its use and common misutilisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cochranelibrary.com [cochranelibrary.com]
- 3. Diagnostic accuracy of faecal occult blood tests used in screening for colorectal cancer: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. cancercareontario.ca [cancercareontario.ca]
- 6. bjgp.org [bjgp.org]
- 7. Fecal immunochemical test (FIT): MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 8. scielo.br [scielo.br]
- 9. dovepress.com [dovepress.com]
- 10. mdpi.com [mdpi.com]
- 11. Fecal Occult Blood Tests in Colorectal Cancer Screening: Systematic Review and Meta-analysis of Traditional and New-generation Fecal Immunochemical Tests | Anticancer Research [ar.iiarjournals.org]
- 12. ucsfbenioffchildrens.org [ucsfbenioffchildrens.org]
- 13. a2.mayomedicallaboratories.com [a2.mayomedicallaboratories.com]
- 14. Fecal Occult Blood Test (FOBT): Uses, Procedure, Results [verywellhealth.com]
- 15. quebec.ca [quebec.ca]
- 16. sinaihealth.ca [sinaihealth.ca]
- 17. slchlabtestguide.bjc.org [slchlabtestguide.bjc.org]
- 18. catholicmc.com [catholicmc.com]
A Comparative Guide to Chromogenic Peroxidase Substrates: O-Tolidine Dihydrochloride in Focus
For researchers, scientists, and drug development professionals engaged in immunoassays, the selection of a chromogenic substrate for horseradish peroxidase (HRP) is a critical decision that directly impacts assay sensitivity, specificity, and reliability. This guide provides an objective comparison of o-Tolidine dihydrochloride with other widely used chromogenic substrates, including 3,3’,5,5’-tetramethylbenzidine (TMB), 3,3’-diaminobenzidine (DAB), and 2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The performance of these substrates is evaluated with supporting experimental data to facilitate an informed choice for your specific application.
Performance Comparison of Peroxidase Substrates
The choice of a chromogenic substrate is a pivotal step in assay development, requiring a balance between the need for high sensitivity and the desired dynamic range and procedural simplicity. The following table summarizes the key analytical performance characteristics of this compound, TMB, DAB, and ABTS.
| Feature | This compound | 3,3’,5,5’-Tetramethylbenzidine (TMB) | 3,3’-Diaminobenzidine (DAB) | 2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |
| End Product | Blue (soluble), turns yellow with acid | Blue (soluble), turns yellow with acid | Brown (insoluble) | Green (soluble) |
| Optimal Wavelength (nm) | ~630 (blue), 450 (yellow) | 370 or 652 (blue), 450 (yellow) | Not applicable (visual) | 405 - 420 |
| Relative Sensitivity | High | Highest | High | Moderate |
| Primary Applications | ELISA | ELISA, Western Blotting | Immunohistochemistry (IHC), Western Blotting | ELISA |
| Carcinogenicity | Suspected carcinogen | Non-carcinogenic | Suspected carcinogen | Not considered a hazardous material |
| Advantages | Good sensitivity | Highest sensitivity, non-carcinogenic | Insoluble product allows for precise localization | Soluble product, wide dynamic range |
| Disadvantages | Potential carcinogen, less common | Can precipitate at high HRP concentrations | Potential carcinogen, insoluble product not ideal for ELISA | Lower sensitivity compared to TMB and OPD |
Reaction Mechanisms and Experimental Workflow
The enzymatic reaction catalyzed by horseradish peroxidase (HRP) forms the basis of detection for all these chromogenic substrates. In the presence of hydrogen peroxide (H₂O₂), HRP oxidizes the substrate, leading to a colored product that can be quantified.
Caption: General signaling pathway for HRP-mediated chromogenic substrate conversion.
A typical experimental workflow for an Enzyme-Linked Immunosorbent Assay (ELISA) using a chromogenic substrate is outlined below. This workflow is applicable to this compound, TMB, and ABTS, which yield soluble end products suitable for plate reader quantification.
Caption: A generalized workflow for a typical indirect ELISA experiment.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for key experiments using different chromogenic substrates.
ELISA Protocol using this compound
This protocol is a general guideline for a sandwich ELISA. Optimal concentrations and incubation times should be determined empirically.
Materials:
-
96-well microplate
-
Coating Buffer (e.g., 50 mM Sodium Carbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Capture Antibody
-
Antigen Standard and Samples
-
Detection Antibody
-
HRP-conjugated Secondary Antibody
-
This compound Substrate Solution
-
Stop Solution (e.g., 1M H₂SO₄)
Procedure:
-
Antigen Coating: Dilute the capture antibody in Coating Buffer and add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Antigen Incubation: Add 100 µL of antigen standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Add 100 µL of diluted detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Substrate Reaction: Add 100 µL of this compound substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Immunohistochemistry (IHC) Protocol using DAB
This protocol provides a general procedure for IHC staining of paraffin-embedded tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Xylene and graded alcohols for deparaffinization and rehydration
-
Antigen Retrieval Buffer (e.g., 10 mM Citrate Buffer, pH 6.0)
-
Peroxidase Blocking Reagent (e.g., 3% H₂O₂ in methanol)
-
Blocking Buffer (e.g., Normal serum from the species of the secondary antibody)
-
Primary Antibody
-
Biotinylated Secondary Antibody
-
Streptavidin-HRP Conjugate
-
DAB Substrate Kit (containing DAB chromogen and substrate buffer)
-
Hematoxylin for counterstaining (optional)
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene and then through a graded series of alcohol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer.
-
Quench Endogenous Peroxidase: Incubate sections with Peroxidase Blocking Reagent for 10-15 minutes.
-
Blocking: Apply Blocking Buffer and incubate for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 30-60 minutes.
-
Streptavidin-HRP Incubation: Incubate with Streptavidin-HRP conjugate for 30 minutes.
-
DAB Substrate Reaction: Prepare the DAB working solution according to the manufacturer's instructions and apply it to the sections. Incubate for 2-10 minutes, monitoring color development under a microscope.
-
Counterstaining (Optional): Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded alcohols and xylene, then coverslip with mounting medium.
A Comparative Analysis of o-Tolidine Dihydrochloride and DPD Methods for Chlorine Determination
In the realms of water quality analysis, pharmaceutical manufacturing, and various research applications, the accurate and precise measurement of chlorine is paramount. For decades, colorimetric methods have been the cornerstone of residual chlorine testing, with the o-Tolidine dihydrochloride and N,N-diethyl-p-phenylenediamine (DPD) methods being two of the most historically significant and widely utilized techniques. This guide provides a comprehensive comparison of these two methods, offering researchers, scientists, and drug development professionals the necessary data and protocols to make informed decisions for their analytical needs.
Principle of the Methods
The o-Tolidine method, a long-established technique, relies on the oxidation of this compound by chlorine to produce a yellow-colored holoquinone. The intensity of this yellow color is directly proportional to the concentration of chlorine in the sample.[1][2]
The DPD method, which has largely become the industry standard, involves the reaction of N,N-diethyl-p-phenylenediamine with chlorine. This reaction forms a magenta-colored compound, and the intensity of the color is proportional to the chlorine concentration.[3][4]
Performance Comparison
The selection of an appropriate analytical method hinges on its performance characteristics. The following tables summarize the key quantitative data for the this compound and DPD methods.
Table 1: General Performance Characteristics
| Parameter | This compound Method | DPD Method |
| Linear Range | 0 - 5.0 mg/L Cl₂[1] | Varies by kit, typically up to 4.0 mg/L[5] |
| Limit of Quantification (LOQ) | 0.2 - 0.5 mg/L Cl₂[1] | Typically around 0.02 mg/L[6] |
| Precision (RSD%) | 0.93% for 1.4 mg/L chlorine[3][7] | Generally high precision[8] |
| Accuracy (Recovery %) | 100 ± 3% for samples with TOC < 60 mg/L[9] | High accuracy[8] |
Table 2: Susceptibility to Interferences
| Interfering Substance | This compound Method | DPD Method |
| Iron | Can cause false positive results[3] | Can cause interferences[6] |
| Manganese | Can cause false positive results[1][3] | Can cause interferences[6][10] |
| Nitrites | Can cause false positive results[3] | Less susceptible than o-Tolidine |
| Combined Chlorine | Slower reaction allows for differentiation from free chlorine[1] | Requires addition of potassium iodide to measure total chlorine[4] |
| Other Oxidants (Ozone, Bromine, etc.) | Can react and cause interference | Can react and cause interference[10] |
| Turbidity & Color | Can interfere with visual color comparison | Can interfere with colorimetric measurement |
Experimental Protocols
Detailed and accurate experimental protocols are crucial for reproducible results. The following are outlines for conducting the o-Tolidine and DPD tests for residual chlorine.
This compound Method Protocol
-
Reagent Preparation : Prepare an acidic this compound solution by dissolving 1.35 g of this compound in 500 mL of distilled water. To this, add 500 mL of a dilute hydrochloric acid solution (prepared by mixing 150 mL of concentrated HCl with 850 mL of distilled water). Store this reagent in a dark bottle.[3]
-
Sample Preparation : Collect 10 mL of the water sample in a Nessler tube or a suitable cuvette.
-
Reaction : Add 1 mL of the o-Tolidine reagent to the sample and mix thoroughly.
-
Measurement : A yellow color will develop in the presence of chlorine. For free chlorine , measure the color intensity almost immediately (within 15 seconds). For total chlorine , allow the color to develop for 5-10 minutes before measurement. The color intensity can be measured using a spectrophotometer at a wavelength of 435-490 nm or by visual comparison against pre-calibrated color standards.[1]
-
Quantification : Determine the chlorine concentration from a pre-established calibration curve.
DPD Method Protocol
-
Reagent Preparation : DPD reagents are most commonly used in pre-packaged powder pillows or as stabilized liquid solutions to ensure consistency. The reagent typically includes DPD and a phosphate buffer. For total chlorine determination, a separate reagent containing potassium iodide is required.[3][11]
-
Sample Preparation : Take a 10 mL sample of the water in a sample cell.[3]
-
Zeroing the Instrument : If using a colorimeter or spectrophotometer, use the untreated sample to zero the instrument.[12]
-
Reaction for Free Chlorine : Add the DPD free chlorine reagent to the sample, cap the cell, and invert to mix. A magenta color will develop in the presence of free chlorine.[3]
-
Measurement of Free Chlorine : Immediately measure the absorbance of the solution at a wavelength of 515-530 nm.[13]
-
Reaction for Total Chlorine : To the same sample, add the DPD total chlorine reagent (containing potassium iodide). Allow a reaction time of 3-6 minutes.[3]
-
Measurement of Total Chlorine : Measure the absorbance at the same wavelength.
-
Quantification : Determine the free and total chlorine concentrations from calibration curves. The combined chlorine concentration can be calculated by subtracting the free chlorine from the total chlorine concentration.
Visualizing the Workflow and Comparison
To better illustrate the experimental processes and the logical relationship between the two methods, the following diagrams are provided.
Conclusion
Both the this compound and DPD methods have been instrumental in the field of chlorine analysis. While the o-Tolidine method offers a simple and cost-effective solution, its lower specificity and potential for interference from various substances have led to its gradual replacement by the DPD method in many applications. The DPD method, with its superior accuracy, precision, and specificity, is now widely regarded as the standard for free and total chlorine determination. For researchers, scientists, and drug development professionals requiring reliable and accurate chlorine measurements, the DPD method is generally the more robust and defensible choice. However, in situations where cost is a primary concern and the sample matrix is relatively clean, the o-Tolidine method can still be a viable option. The choice between these methods should be made after careful consideration of the specific analytical requirements, potential interferences, and regulatory guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. waterandwastewater.com [waterandwastewater.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparing Chlorine Measurement Methods [xylemanalytics.com]
- 5. lovibond.com [lovibond.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. researchgate.net [researchgate.net]
- 8. Accuracy, Precision, Ease-Of-Use, and Cost of Methods to Test Ebola-Relevant Chlorine Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measuring Principle and Interference Effect of Residual Chlorine Meter [boquinstrument.com]
- 11. dec.vermont.gov [dec.vermont.gov]
- 12. DPD Colorimeter Chlorine Test : 5 Steps - Instructables [instructables.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Navigating Glucose Estimation: A Comparative Guide to Alternatives for o-Tolidine Dihydrochloride
For researchers, scientists, and drug development professionals engaged in metabolic studies, accurate glucose estimation is paramount. Historically, the o-Tolidine dihydrochloride method was a common choice, but its carcinogenic nature has necessitated a shift towards safer and more reliable alternatives. This guide provides an objective comparison of prominent alternative reagents, supported by performance data and detailed experimental protocols to aid in the selection of the most suitable method for your research needs.
The landscape of glucose estimation has evolved significantly, moving from hazardous chemical methods to highly specific enzymatic assays. The primary alternatives to the o-Tolidine method include the Glucose Oxidase-Peroxidase (GOD-POD) method, the Hexokinase method, and the 3-Methyl-2-benzothiazolinone hydrazone (MBTH) assay. Each of these methods offers distinct advantages in terms of safety, specificity, and efficiency.
Performance Comparison at a Glance
The following table summarizes the key performance characteristics of o-Tolidine and its principal alternatives, providing a clear basis for comparison.
| Method | Principle | Linearity | Precision (CV%) | Accuracy (Average Deviation %) | Key Advantages | Key Disadvantages |
| This compound | Chemical (Condensation Reaction) | Upward deviation from 45-360 mg/dL[1] | 5.8% - 6.0%[1] | 10.68%[1] | Simplicity, low cost. | Carcinogenic reagent, lacks specificity, unstable color.[2] |
| Glucose Oxidase-Peroxidase (GOD-POD) | Enzymatic (Oxidation/Colorimetric) | Up to 500 mg/dL[1] | 0.7% - 1.4%[1] | -0.97%[1] | High specificity for glucose, stable reagents, safer. | Interference from reducing substances (e.g., ascorbic acid, uric acid).[3] |
| Hexokinase | Enzymatic (Phosphorylation/UV) | Up to 500 mg/dL[1] | < 2%[3] | Considered the "gold standard" reference method.[4] | Highest specificity and accuracy, fewer interferences.[3] | Higher reagent cost, requires UV spectrophotometer. |
| 3-Methyl-2-benzothiazolinone hydrazone (MBTH) | Chemical (Reductant-based colorimetric) | Linear up to 20 nmol for various reducing sugars.[5] | Not widely reported for glucose specifically. | Not widely reported for glucose specifically. | High sensitivity.[5] | Not specific for glucose (measures all reducing sugars), less common for routine glucose testing.[5] |
Delving into the Methodologies
A thorough understanding of the experimental protocols is crucial for successful implementation and troubleshooting. Below are detailed procedures for each of the discussed glucose estimation methods.
Experimental Protocols
1. This compound Method (for reference)
This method is based on the condensation of glucose with o-tolidine in glacial acetic acid upon heating, which forms a green-colored complex.[2]
-
Reagents:
-
Trichloroacetic acid (TCA), 10% (w/v)
-
o-Tolidine reagent: Dissolve 0.5 g of this compound in 100 mL of glacial acetic acid. Store in a dark bottle.
-
Glucose standard solution (100 mg/dL)
-
-
Procedure:
-
Deproteinization: To 0.1 mL of serum or plasma, add 0.9 mL of 10% TCA. Mix well and centrifuge at 3000 rpm for 10 minutes.
-
Reaction: In labeled test tubes, take 0.5 mL of the protein-free supernatant, 0.5 mL of glucose standard, and 0.5 mL of distilled water (for blank).
-
Add 2.5 mL of o-Tolidine reagent to each tube.
-
Incubate the tubes in a boiling water bath for 8 minutes.
-
Cool the tubes immediately in cold water.
-
Measurement: Read the absorbance of the green-colored solution at 630 nm against the blank.
-
-
Calculation:
-
Glucose (mg/dL) = (Absorbance of Test / Absorbance of Standard) x 100
-
2. Glucose Oxidase-Peroxidase (GOD-POD) Method
This enzymatic method involves two coupled reactions. First, glucose oxidase catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide. Then, in the presence of peroxidase, the hydrogen peroxide reacts with a chromogenic acceptor to produce a colored product.[6]
-
Reagents:
-
GOD-POD reagent: Commercially available kits typically contain glucose oxidase, peroxidase, 4-aminoantipyrine, and a phenolic compound in a buffer solution.
-
Glucose standard solution (100 mg/dL)
-
-
Procedure:
-
In labeled test tubes, pipette 1.0 mL of the GOD-POD reagent.
-
Add 10 µL of the sample (serum/plasma), 10 µL of glucose standard, and 10 µL of distilled water (for blank) to the respective tubes.
-
Mix well and incubate at 37°C for 10 minutes or at room temperature for 15 minutes.
-
Measurement: Read the absorbance of the colored solution at 505 nm against the reagent blank.
-
-
Calculation:
-
Glucose (mg/dL) = (Absorbance of Test / Absorbance of Standard) x 100
-
3. Hexokinase Method
Considered the reference method, this assay is highly specific for glucose. Hexokinase catalyzes the phosphorylation of glucose by ATP to form glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PD) with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the glucose concentration.
-
Reagents:
-
Hexokinase reagent: Commercially available kits typically contain hexokinase, G6PD, ATP, and NADP+ in a buffer solution.
-
Glucose standard solution (100 mg/dL)
-
-
Procedure:
-
In cuvettes, pipette 1.0 mL of the Hexokinase reagent.
-
Add 10 µL of the sample (serum/plasma), 10 µL of glucose standard, and 10 µL of distilled water (for blank) to the respective cuvettes.
-
Mix well and incubate at room temperature for 5 minutes.
-
Measurement: Read the initial absorbance at 340 nm. After a 5-minute incubation, read the final absorbance at 340 nm. The change in absorbance is used for calculation.
-
-
Calculation:
-
Glucose (mg/dL) = (ΔAbsorbance of Test / ΔAbsorbance of Standard) x 100
-
4. 3-Methyl-2-benzothiazolinone hydrazone (MBTH) Method
This method is based on the reduction of MBTH by reducing sugars in an alkaline medium, followed by oxidative coupling to form a colored formazan dye. While highly sensitive, it is not specific for glucose and will detect other reducing sugars present in the sample.[5]
-
Reagents:
-
MBTH solution: 3 mg/mL in water.
-
Dithiothreitol (DTT) solution: 1 mg/mL in water.
-
MBTH reagent: Mix equal volumes of MBTH and DTT solutions immediately before use.
-
0.5 N NaOH
-
Ferric ammonium sulfate solution: 0.5% (w/v) Ferric ammonium sulfate and 0.5% (w/v) sulfamic acid in 0.25 N HCl.
-
Glucose standard solution (e.g., 1 mM)
-
-
Procedure:
-
In test tubes, add 100 µL of the sample, standard, or water (for blank).
-
Add 100 µL of 0.5 N NaOH.
-
Add 100 µL of the freshly prepared MBTH reagent.
-
Heat the tubes at 80°C for 15 minutes.
-
Remove from heat and add 200 µL of the ferric ammonium sulfate solution.
-
Allow the tubes to cool to room temperature.
-
Add 0.5 mL of water and mix.
-
Measurement: Read the absorbance at 620 nm.
-
-
Calculation:
-
A standard curve is generated by plotting the absorbance of the glucose standards versus their concentrations. The concentration of the unknown sample is then determined from this curve.
-
Visualizing the Reaction Pathways
To better understand the chemical and enzymatic processes underlying these methods, the following diagrams illustrate the core reactions.
Conclusion
The choice of a glucose estimation method is a critical decision in experimental design. While the o-Tolidine method is now largely obsolete due to safety concerns, several robust alternatives are available. The GOD-POD method offers a balance of specificity, ease of use, and cost-effectiveness, making it suitable for many research applications. For studies demanding the highest level of accuracy and specificity, the Hexokinase method remains the gold standard, despite its higher cost. The MBTH method , while highly sensitive, is generally better suited for the quantification of total reducing sugars rather than for the specific measurement of glucose in complex biological samples. By carefully considering the performance characteristics and experimental requirements outlined in this guide, researchers can confidently select the most appropriate reagent for their glucose estimation needs, ensuring data integrity and laboratory safety.
References
- 1. METHODS FOR ESTIMATION OF BLOOD GLUCOSE : A COMPARATIVE EVALUATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of reducing sugars with 3-methyl-2-benzothiazolinonehydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.lnh.edu.pk [journals.lnh.edu.pk]
- 4. my.ucanr.edu [my.ucanr.edu]
- 5. shms-prod.s3.amazonaws.com [shms-prod.s3.amazonaws.com]
- 6. gmcsurat.edu.in [gmcsurat.edu.in]
Inter-laboratory Comparison of o-Tolidine Dihydrochloride Assay Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
The performance of the o-Tolidine dihydrochloride assay can vary based on the specific protocol and the sample matrix being analyzed. The following tables summarize quantitative data from different applications of the assay, providing a baseline for comparison.
Table 1: Performance Characteristics of o-Tolidine Assay for Residual Chlorine in Water
| Performance Parameter | Batch Method[1] | Sequential Injection Method[1] | Notes |
| Linear Range | 0 - 3.0 mg Cl₂/L | 0 - 5.0 mg Cl₂/L | The sequential injection method may offer a wider linear range. |
| Limit of Quantification | 0.2 mg Cl₂/L | 0.5 mg Cl₂/L | The batch method appears to have a lower limit of quantification. |
| Typical Measurement Range | 0.1 - 10 mg/L[2] | 0.1 - 10 mg/L[2] | Suitable for typical residual chlorine levels in treated water. |
| Precision (RSD%) | 0.93% for 1.4 mg/L chlorine | Not Reported | Good precision is achievable. |
| Accuracy (Recovery %) | 100 ± 3% for samples with TOC < 60 mg/L[1] | 100 ± 3% for samples with TOC < 60 mg/L[1] | Accuracy can be affected by high levels of Total Organic Carbon (TOC). |
Table 2: Performance and Reaction Characteristics of o-Tolidine Assay for Blood in Urine
| Characteristic | Observation | Reference |
| Sensitivity | Can detect as low as 1,000 red cells per mL | Zwarenstein, H. (1952) |
| Reaction (Occult Blood) | Numerous small greenish-blue dots develop within a few seconds. | Zwarenstein, H. (1949) |
| Reaction (High Blood Concentration) | A dense, dark blue color appears immediately. | Zwarenstein, H. (1949) |
| Reaction (Free Hemoglobin) | A diffuse greenish-blue to dark blue color appears. | Zwarenstein, H. (1949) |
| Interferences | Bromides and iodides in the urine can give false positive reactions. | Zwarenstein, H. (1949) |
Experimental Protocols
Detailed and consistent experimental protocols are critical for minimizing inter-laboratory variability. Below are methodologies for two common applications of the this compound assay.
Protocol 1: Determination of Residual Chlorine in Water
This method relies on the oxidation of o-Tolidine by chlorine to produce a yellow-colored compound, with the color intensity being proportional to the chlorine concentration.
1. Reagent Preparation (o-Tolidine Reagent):
-
Dissolve 1.35 g of this compound in 500 mL of distilled water.
-
In a separate container, add 150 mL of concentrated hydrochloric acid to 850 mL of distilled water to create a dilute HCl solution.
-
Add the o-Tolidine solution to the dilute hydrochloric acid solution.
-
Store the final reagent in a dark, glass-stoppered bottle. The solution is stable for approximately six months.[3]
2. Procedure:
-
Take a 10 mL water sample in a suitable container (e.g., test tube, cuvette).
-
Add 0.5 mL of the o-Tolidine reagent to the sample.[3]
-
Mix thoroughly by inverting the container.
-
Allow the color to develop for at least 5 minutes but no more than 15 minutes.
-
Measure the absorbance of the solution at a wavelength of 435-490 nm using a spectrophotometer.
-
Determine the chlorine concentration from a pre-established calibration curve.
Protocol 2: Detection of Occult Blood in Urine
This qualitative or semi-quantitative method is based on the peroxidase-like activity of hemoglobin, which catalyzes the oxidation of o-Tolidine in the presence of a peroxide.
1. Reagents:
-
This compound: Solid form.
-
Acid-peroxide solution: Mix equal volumes of glacial acetic acid and 3% hydrogen peroxide. Allow the solution to stand for 24 hours before use. This reagent should be freshly prepared every three months.
2. Procedure:
-
Place a small amount (approximately 3 mg) of solid this compound on a clean white porcelain tile.
-
Add one drop of the urine sample and mix thoroughly with a glass rod.
-
Add one drop of the acid-peroxide solution.
-
Observe the color change within a few seconds.
Mandatory Visualization
To aid in the understanding of the experimental workflow and the principles of inter-laboratory comparison, the following diagrams are provided.
Caption: Experimental workflow for the this compound assay.
Caption: Logical workflow of an inter-laboratory comparison study.
Factors Influencing Inter-laboratory Variability
Several factors can contribute to variations in results between different laboratories performing the this compound assay. Awareness of these factors is crucial for improving the reproducibility of the method.
-
Reagent Quality and Preparation: The purity of this compound and the precise preparation of the reagent solution are critical. Variations in the concentration of hydrochloric acid or the age of the reagent can affect the reaction kinetics and color development.
-
Sample Matrix Effects: The composition of the sample can significantly interfere with the assay. In water analysis, substances like iron, manganese, and nitrites can cause false positive results.[4] For urine samples, the presence of oxidizing or reducing substances, as well as certain drugs, can lead to inaccurate results.
-
Procedural Variations: Minor differences in the experimental protocol, such as incubation time, temperature, and the specific wavelength used for measurement, can lead to discrepancies in the final results. Adherence to a standardized and validated protocol is essential.
-
Instrumentation: The calibration and performance of the spectrophotometer used for absorbance measurements can be a source of variability. Regular maintenance and calibration of equipment are necessary for reliable results.
-
Analyst Technique: Differences in pipetting techniques, mixing procedures, and timing can introduce errors and contribute to inter-laboratory differences. Proper training and adherence to standard operating procedures are paramount.
By carefully controlling these variables, laboratories can improve the accuracy and consistency of their this compound assay results, leading to more reliable and comparable data across different research and testing facilities.
References
A Comparative Analysis of o-Tolidine Dihydrochloride and N,N-diethyl-p-phenylenediamine (DPD) for Residual Chlorine Detection
A detailed guide for researchers and professionals in drug development and scientific research on the sensitivity and application of two common chromogenic reagents for oxidant detection.
In the realm of analytical chemistry, particularly within water quality analysis and sanitation protocols relevant to pharmaceutical manufacturing and research environments, the accurate measurement of residual disinfectants like chlorine is paramount. For decades, colorimetric methods have been the standard for their convenience and reliability. This guide provides a comprehensive comparison of two prominent reagents used for this purpose: o-Tolidine dihydrochloride and N,N-diethyl-p-phenylenediamine (DPD). While historically significant, o-Tolidine has been largely supplanted by DPD due to superior sensitivity, specificity, and safety. This document outlines the experimental data supporting this transition and provides detailed protocols for researchers.
Comparative Performance and Sensitivity
The primary advantage of the DPD method over the o-Tolidine method lies in its enhanced sensitivity and its ability to differentiate between free and combined chlorine residuals. O-Tolidine produces a yellow-colored complex in the presence of total chlorine, but it cannot effectively distinguish between free chlorine (the most active disinfectant) and chloramines (combined chlorine). DPD, in contrast, reacts with free chlorine to produce a magenta color, and subsequent addition of potassium iodide can determine combined chlorine levels, offering a more complete picture of the disinfection status.
Moreover, the DPD method is generally less susceptible to interference from other ions and compounds present in the sample matrix. The o-tolidine reaction is known to be affected by factors such as temperature and pH, leading to potential inaccuracies.
| Parameter | This compound | N,N-diethyl-p-phenylenediamine (DPD) |
| Color Change | Yellow | Magenta/Pink |
| Detection Range | 0.1 - 10 mg/L Total Chlorine | 0.05 - 4 mg/L Free & Total Chlorine |
| Specificity | Reacts with total chlorine; poor differentiation between free and combined forms. | High specificity for free chlorine; can be adapted to measure combined chlorine. |
| Interferences | Nitrite, iron, manganese, and other oxidizing agents. Susceptible to pH and temperature variations. | Fewer interferences, though high concentrations of some oxidants can cause issues. |
| Safety | Considered a potential carcinogen, leading to its phasing out in many regions. | Generally considered safer for laboratory use. |
| Regulatory Acceptance | Largely replaced for drinking water analysis in many countries. | Widely accepted and recommended by regulatory bodies like the U.S. EPA. |
Experimental Protocols
Determination of Free Chlorine using DPD
This protocol is based on standard methods for the examination of water and wastewater.
1. Reagent Preparation:
-
DPD Indicator Solution: Dissolve 1 g of DPD oxalate or 1.5 g of DPD sulfate in chlorine-demand-free water. Add 8 mL of 1+3 H₂SO₄ and 200 mg of EDTA disodium salt. Dilute to 1 L. Store in a brown, glass-stoppered bottle and protect from light.
-
Phosphate Buffer Solution: Dissolve 24 g of anhydrous Na₂HPO₄ and 46 g of anhydrous KH₂PO₄ in distilled water. Combine with 100 mL of distilled water in which 800 mg of disodium EDTA has been dissolved. Dilute to 1 L with distilled water.
2. Procedure:
-
To a 10 mL sample, add 0.5 mL of phosphate buffer solution and 0.5 mL of DPD indicator solution.
-
Mix thoroughly.
-
Immediately measure the absorbance of the solution at 515 nm using a spectrophotometer. The magenta color development is rapid.
-
Prepare a calibration curve using standard chlorine solutions to determine the concentration of free chlorine in the sample.
Determination of Total Chlorine using this compound
This protocol is provided for informational and comparative purposes. Due to safety concerns, the use of o-Tolidine is discouraged.
1. Reagent Preparation:
-
o-Tolidine Reagent: Dissolve 1.35 g of this compound in 500 mL of distilled water. Add this solution, with constant stirring, to a mixture of 350 mL of distilled water and 150 mL of concentrated hydrochloric acid.
2. Procedure:
-
Add 1 mL of the o-tolidine reagent to a 100 mL sample.
-
Mix and allow the color to develop for at least 5 minutes in the dark. The development of the yellow color is dependent on temperature and time.
-
Measure the absorbance of the solution at a wavelength of 435 nm.
-
Use a calibration curve prepared from chlorine standards to determine the total chlorine concentration.
Visualizing the Methodologies
To further clarify the procedural and chemical distinctions, the following diagrams illustrate the experimental workflows and the fundamental chemical reactions.
Caption: DPD Method Workflow
Navigating the Murky Waters of Wastewater Analysis: A Comparative Guide to Residual Chlorine Measurement
A critical examination of the o-Tolidine dihydrochloride method and its modern alternatives for the accurate determination of residual chlorine in wastewater.
In the realm of wastewater analysis, the accurate measurement of residual chlorine is paramount for ensuring effective disinfection and safeguarding public health and the environment. For decades, the this compound method has been a widely used technique for this purpose. However, its inherent limitations have prompted the development of more robust and reliable alternatives. This guide provides a comprehensive comparison of the o-Tolidine method with modern techniques, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate analytical method for their specific needs.
The o-Tolidine Method: A Fading Standard
The o-Tolidine method is a colorimetric technique that relies on the oxidation of o-tolidine by chlorine to produce a yellow-colored compound.[1] The intensity of this color, which is proportional to the chlorine concentration, is then measured to determine the amount of residual chlorine.[1][2] While simple and cost-effective, this method is beset by several significant limitations that can compromise the accuracy and reliability of results in wastewater analysis.
Key Limitations:
-
Lack of Specificity and Interferences: The o-Tolidine test is not specific to chlorine and can react with other oxidizing agents commonly found in wastewater, such as manganese, iron, and nitrites, leading to falsely elevated results.[1][3][4]
-
Carcinogenic Hazard: o-Tolidine is a suspected carcinogen, raising significant health and safety concerns for laboratory personnel and necessitating stringent handling and disposal protocols.[1][2]
-
Matrix Effects in Complex Samples: The reaction kinetics of o-tolidine with chlorine can be significantly slower and less reliable in complex matrices like greywater or wastewater with high organic content.[5][6] Samples with high Total Organic Carbon (TOC) may not be suitable for this method.[5][6]
-
Instability of Samples: Chlorine concentration in samples intended for o-tolidine analysis can diminish rapidly, even under refrigerated and dark storage conditions, necessitating immediate analysis.[5][6]
-
Inaccurate for Low Concentrations: The method may lack the sensitivity required for accurately measuring the very low, yet critical, concentrations of chlorine often encountered in treated wastewater effluents.[2]
Modern Alternatives: A Clearer Path Forward
To address the shortcomings of the o-Tolidine method, several alternative techniques have been developed and are now widely accepted. The most prominent of these are the N,N-diethyl-p-phenylenediamine (DPD) method and amperometric titration.
The DPD Method: The New Colorimetric Standard
The DPD method has largely replaced the o-Tolidine method as the preferred colorimetric technique for residual chlorine analysis.[7] In this method, DPD is oxidized by chlorine to produce a magenta-colored solution, the intensity of which is measured to determine the chlorine concentration.[7][8] The DPD method can be performed either colorimetrically, using a spectrophotometer or colorimeter, or titrimetrically.[7][9]
Amperometric Titration: The Gold Standard for Precision
Amperometric titration is considered a standard of comparison for the determination of free and combined chlorine.[9][10] This method involves titrating the sample with a standard reducing agent, such as phenylarsine oxide (PAO), and using an electrode system to detect the endpoint of the titration.[9][11] It is less affected by common oxidizing agents, temperature variations, turbidity, and color compared to colorimetric methods.[10]
Performance Comparison: o-Tolidine vs. Alternatives
The following table summarizes the key performance characteristics of the o-Tolidine method and its modern alternatives, providing a clear comparison for method selection.
| Parameter | o-Tolidine Method | DPD Method | Amperometric Titration |
| Principle | Colorimetric | Colorimetric or Titrimetric | Electrochemical |
| Linearity Range | 0 - 5.0 mg/L Cl₂[12] | 0.02 - 2.00 mg/L (can be extended)[12] | 3 to 1000 µg/L[13] |
| Limit of Detection (LOD) / Quantification (LOQ) | LOQ: 0.2 - 0.5 mg/L Cl₂[6][12] | MDL: 0.02 mg/L Cl₂[12] | 1 µg/L[13] |
| Precision (RSD%) | 0.93% for 1.4 mg/L chlorine[5][12] | Typically < 5%[12] | High precision, operator dependent[9][10] |
| Accuracy (Recovery %) | 100 ± 3% for samples with TOC < 60 mg/L[6][12] | 95 - 105%[12] | Considered a standard of comparison[9][10] |
| Key Interferences | Oxidized manganese, iron, nitrites[1][3][4] | Oxidized manganese and chromium[12] | Copper and silver can poison the electrode[10][11] |
| Advantages | Simple, rapid, inexpensive[1] | More specific and sensitive than o-Tolidine, widely used[2][7] | High accuracy and precision, less interference from color and turbidity[10] |
| Disadvantages | Carcinogenic reagent, significant interferences, poor in complex matrices[1][2][5] | High chlorine can bleach the indicator[12] | Requires skilled operator, more expensive equipment[9][10] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable analytical data. Below are outlines of the methodologies for the o-Tolidine, DPD, and amperometric titration methods.
o-Tolidine Method (for Total Residual Chlorine)
Reagent Preparation:
-
o-Tolidine Reagent: Dissolve 1.35 g of this compound in 500 mL of distilled water. Add this solution to a mixture of 150 mL of concentrated hydrochloric acid and 350 mL of distilled water. Store in a dark bottle.[12]
Procedure:
-
Take a 10 mL water sample in a suitable container.[1]
-
Add 0.5 mL of the acidic o-tolidine reagent.[1]
-
Mix thoroughly.
-
Allow 5 minutes for color development.[4]
-
Measure the absorbance of the solution at a wavelength of 440 nm using a spectrophotometer.
-
Determine the chlorine concentration from a pre-established calibration curve.[12]
DPD Method (Colorimetric, for Total Chlorine)
Reagent Preparation:
-
Commercially available DPD reagent powder pillows or solutions are commonly used for consistency. These typically contain DPD indicator and a buffer. For total chlorine, potassium iodide is also included.[9][12]
Procedure:
-
Take a 10 mL sample of the water in a sample cell.
-
Add the contents of one DPD Total Chlorine reagent powder pillow.[9]
-
Cap the cell and invert to mix.
-
Allow a reaction time of 3-6 minutes for full color development.[9][12]
-
Measure the absorbance at 530 nm using a spectrophotometer or colorimeter.[12]
-
Determine the total chlorine concentration from a calibration curve.
Amperometric Titration Method
Reagents:
-
Phosphate Buffer Solution (pH 7)
-
Potassium Iodide (KI) solution
-
Standard Phenylarsine Oxide (PAO) titrant (0.000564 N for low concentrations) [13]
Procedure:
-
Place a 200 mL sample in the titrator vessel.
-
Add 1 mL of phosphate buffer solution.
-
For total chlorine, add approximately 1 g of KI and allow it to dissolve.
-
Immerse the electrode in the sample and begin stirring.
-
Titrate with the standard PAO solution. Add the titrant in progressively smaller increments as the endpoint is approached.
-
The endpoint is reached when the addition of a single drop of titrant causes no further decrease in the galvanometer reading.[9]
-
Record the volume of PAO used and calculate the chlorine concentration.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.
Caption: Experimental workflow for the o-Tolidine method.
Caption: Experimental workflow for the DPD colorimetric method.
Caption: Experimental workflow for amperometric titration.
Conclusion: Choosing the Right Tool for the Job
While the this compound method offers a simple and inexpensive means of estimating residual chlorine, its significant limitations, particularly in the context of complex wastewater matrices and safety concerns, render it an outdated choice for reliable and accurate analysis. The DPD method provides a superior colorimetric alternative with improved specificity and sensitivity. For applications demanding the highest level of accuracy and precision, especially at low chlorine concentrations, amperometric titration stands out as the gold standard. The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the nature of the sample, the required level of accuracy, and the available resources. By understanding the strengths and weaknesses of each technique, researchers and scientists can make informed decisions to ensure the integrity and validity of their wastewater analysis data.
References
- 1. benchchem.com [benchchem.com]
- 2. waterandwastewater.com [waterandwastewater.com]
- 3. ideals.illinois.edu [ideals.illinois.edu]
- 4. Test for Residual Chlorine | Water Treatment | Waste Water Treatment | Water Treatment Process & Plant Design [thewatertreatments.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of residual chlorine in greywater using o-tolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.hach.com [cdn.hach.com]
- 8. hydroinstruments.com [hydroinstruments.com]
- 9. dec.vermont.gov [dec.vermont.gov]
- 10. NEMI Method Summary - 4500-Cl D [nemi.gov]
- 11. NEMI Method Summary - 330.1 [nemi.gov]
- 12. benchchem.com [benchchem.com]
- 13. gfredlee.com [gfredlee.com]
Safety Operating Guide
Proper Disposal of o-Tolidine Dihydrochloride: A Comprehensive Guide for Laboratory Professionals
Introduction
o-Tolidine dihydrochloride and its parent compound, o-tolidine, are recognized as hazardous chemicals with carcinogenic properties.[1][2] Proper handling and disposal are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. This document provides essential safety and logistical information, including detailed operational and disposal plans for this compound, adhering to the highest standards of laboratory safety.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its hazards and the necessary safety measures. The compound is harmful if swallowed and is suspected of causing cancer.[1] It is also toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE) and Engineering Controls:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3] Ensure that eyewash stations and safety showers are readily accessible.[4]
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]
-
Skin Protection: Use chemically resistant gloves and protective clothing to prevent skin contact.[3]
-
Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH/MSHA-approved respirator.[3]
Spill and Emergency Procedures:
In the event of a spill, evacuate the area and prevent dust generation.[3] Carefully scoop the spilled solid material into a labeled, sealed container for disposal.[3] For liquid spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable container.[2] Large spills of o-Tolidine solutions may be cautiously neutralized with a dilute alkaline solution such as soda ash or lime.[2]
Quantitative Data for Disposal Planning
The following table summarizes key quantitative parameters relevant to the handling and disposal of this compound.
| Parameter | Value | Source(s) |
| CAS Number | 612-82-8 | [5] |
| Molecular Formula | C₁₄H₁₆N₂·2HCl | [3] |
| Molecular Weight | 285.20 g/mol | [3] |
| Hazard Class (Transport) | Varies (e.g., UN 3077 for solid) | [1] |
| Primary Hazards | Harmful if swallowed, May cause cancer, Toxic to aquatic life | [1] |
Disposal Procedures
Disposal of this compound must be conducted in strict accordance with federal, state, and local regulations.[1][5] It is classified as a hazardous waste and should not be disposed of in the regular trash or down the drain without appropriate treatment.[6] The primary methods of disposal involve either collection by a licensed hazardous waste disposal company or chemical degradation to non-hazardous byproducts prior to disposal.
Experimental Protocols for Chemical Degradation
For laboratories equipped to perform chemical degradation, the following protocols outline methods to render this compound non-mutagenic. These procedures should only be carried out by trained personnel in a controlled laboratory setting.
Method 1: Oxidation with Potassium Permanganate
This method, adapted from validated procedures for the degradation of aromatic amines, utilizes a strong oxidizing agent to break down the o-Tolidine molecule.[1]
Materials:
-
This compound waste
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃) for quenching
-
Water
-
Appropriate reaction vessel (e.g., beaker or flask)
-
Stir plate and stir bar
-
pH meter or pH paper
Procedure:
-
Preparation: In a chemical fume hood, prepare a solution of the this compound waste in water. The concentration should be known or estimated.
-
Acidification: Slowly and with stirring, add concentrated sulfuric acid to the o-Tolidine solution to achieve a final acid concentration of approximately 3 M. This is an exothermic reaction; cool the vessel in an ice bath if necessary.
-
Oxidation: While vigorously stirring, slowly add a saturated solution of potassium permanganate. The purple color of the permanganate should disappear as it reacts with the o-Tolidine. Continue adding permanganate solution until a persistent purple color remains for at least 30 minutes, indicating an excess of the oxidizing agent and the completion of the reaction.
-
Quenching: After the reaction is complete, quench the excess potassium permanganate by slowly adding a solution of sodium bisulfite until the purple color disappears and a colorless or slightly yellow solution is obtained.
-
Neutralization: Carefully neutralize the acidic solution by adding a base, such as sodium hydroxide or soda ash, until the pH is between 6 and 8.
-
Disposal: The resulting solution, now containing non-mutagenic degradation products, can be disposed of in accordance with local regulations for aqueous waste.[1]
Method 2: Neutralization of Spilled Solutions with Soda Ash
For spills of this compound solutions, a simple neutralization can be performed before absorption and collection.
Materials:
-
Spilled this compound solution
-
Soda ash (sodium carbonate, Na₂CO₃)
-
Inert absorbent material (e.g., vermiculite, sand)
-
pH paper or pH meter
Procedure:
-
Containment: Contain the spill to prevent it from spreading.
-
Neutralization: Sprinkle soda ash over the spill area.[2] For acidic solutions of this compound, the soda ash will neutralize the acid.
-
Absorption: Once the effervescence (if any) has ceased, cover the neutralized spill with an inert absorbent material.
-
Collection: Carefully scoop the absorbed material into a labeled, sealed container.
-
Final Disposal: The container with the absorbed waste should be disposed of as hazardous chemical waste through a licensed disposal service.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
The proper disposal of this compound is a critical aspect of laboratory safety. By adhering to the guidelines for safe handling, utilizing appropriate personal protective equipment, and following established disposal protocols, researchers and scientists can minimize the risks associated with this hazardous compound. For laboratories with the appropriate facilities and trained personnel, chemical degradation offers a method to render the waste non-hazardous before final disposal. In all cases, compliance with institutional and regulatory requirements is mandatory.
References
- 1. Destruction of aromatic amines in laboratory wastes through oxidation with potassium permanganate/sulfuric acid into non-mutagenic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. technopharmchem.com [technopharmchem.com]
- 3. Laboratory Decontamination and Destruction of Carcinogens in Laboratory Wastes: Some Aromatic Amines and 4-Nitrobiphenyl (Iarc Scientific Publication) | MenrvaBooks [menrvabooks.com]
- 4. Degradation of aromatic amines in textile-dyeing sludge by combining the ultrasound technique with potassium permanganate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 6. researchgate.net [researchgate.net]
Personal protective equipment for handling o-Tolidine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of o-Tolidine dihydrochloride, a known carcinogen.[1][2][3][4][5] Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risk.
Immediate Safety Information
This compound is classified as a hazardous chemical that may cause cancer and can cause severe skin burns and eye damage.[1][4] It is harmful if swallowed and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][6][7] | To prevent eye contact which can cause severe burns and irreversible injury.[3][6][8] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][6][7] Butyl rubber gloves are recommended for the best protection.[9] Neoprene gloves may also provide some protection.[9] | To prevent skin irritation and absorption.[8] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[1][3][6] A self-contained breathing apparatus is recommended in case of fire.[6][8] | To prevent inhalation which can cause respiratory tract irritation.[3][8] |
Operational Plan for Handling this compound
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizers.[6][8]
-
Keep the container tightly closed and protect it from direct sunlight.[2][6][8]
-
The storage area should be clearly marked as a designated area for carcinogens.[10]
2. Handling and Preparation:
-
All handling of this compound must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[6][7][8]
-
Avoid generating dust when working with the solid form.[6][8]
3. Spill Response:
-
In the event of a spill, evacuate non-essential personnel from the area.[10]
-
For liquid spills, absorb the material with an inert absorbent such as vermiculite or sand and place it in a suitable, closed container for disposal.[1][3][7]
-
For solid spills, carefully scoop the material to avoid creating dust and place it in a sealed container for disposal.[6][8]
-
Do not use dry sweeping or compressed air for cleanup as this can increase airborne concentrations.[11]
-
The spill area should be decontaminated and washed with water after cleanup.[11]
Emergency Procedures for Exposure
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[3][6][7][8]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing any contaminated clothing and shoes. Seek medical attention.[3][6][8]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6][8]
Disposal Plan
-
All waste contaminated with this compound must be treated as hazardous waste.[1][10]
-
Waste materials should be collected in suitable, closed, and properly labeled containers.[1]
-
Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[1][11][10] Contact your institution's environmental health and safety department for specific disposal procedures.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. riccachemical.com [riccachemical.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. labdepotinc.com [labdepotinc.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Information for Industrial Workers - ortho-Toluidine | NIOSH | CDC [archive.cdc.gov]
- 10. nj.gov [nj.gov]
- 11. stacks.cdc.gov [stacks.cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
